molecular formula C10H12N2O3 B1360848 N-(3,4-dimethyl-5-nitrophenyl)acetamide CAS No. 857571-00-7

N-(3,4-dimethyl-5-nitrophenyl)acetamide

Cat. No.: B1360848
CAS No.: 857571-00-7
M. Wt: 208.21 g/mol
InChI Key: GTLVZAMPWVMSGU-UHFFFAOYSA-N
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Description

N-(3,4-dimethyl-5-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethyl-5-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethyl-5-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3,4-dimethyl-5-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-6-4-9(11-8(3)13)5-10(7(6)2)12(14)15/h4-5H,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLVZAMPWVMSGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646678
Record name N-(3,4-Dimethyl-5-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857571-00-7
Record name N-(3,4-Dimethyl-5-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide, a valuable intermediate in medicinal chemistry and materials science. This document details a reliable two-step synthetic pathway, including experimental protocols, characterization data, and a mechanistic overview.

Synthesis Overview

The synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide is most effectively achieved through a two-step process commencing with the commercially available starting material, 3,4-dimethylaniline. The synthetic strategy involves:

  • Electrophilic Nitration: The regioselective nitration of 3,4-dimethylaniline to yield 3,4-dimethyl-5-nitroaniline.

  • N-Acetylation: The subsequent acetylation of the amino group of 3,4-dimethyl-5-nitroaniline to afford the final product, N-(3,4-dimethyl-5-nitrophenyl)acetamide.

This approach is predicated on established and robust organic transformations, ensuring a reliable and scalable synthesis.

Physicochemical and Spectroscopic Data

The key quantitative data for the starting material, intermediate, and final product are summarized in the tables below.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
3,4-DimethylanilineC₈H₁₁N121.18Pale brown crystals or off-white solid95-64-7
3,4-Dimethyl-5-nitroanilineC₈H₁₀N₂O₂166.18Not specified (predicted to be a yellow/orange solid)64823-22-9
N-(3,4-dimethyl-5-nitrophenyl)acetamideC₁₀H₁₂N₂O₃208.21Not specified (predicted to be a solid)857571-00-7

Table 2: Spectroscopic Data

Compound1H NMR (Predicted)13C NMR (Predicted)IR (cm⁻¹) (Predicted)
3,4-Dimethyl-5-nitroaniline δ 7.5-7.0 (s, 2H, Ar-H), 4.0-3.5 (br s, 2H, NH₂), 2.3 (s, 3H, CH₃), 2.2 (s, 3H, CH₃)δ 150-145 (C-NO₂), 145-140 (C-NH₂), 138-135 (C-CH₃), 130-125 (C-CH₃), 120-115 (Ar-CH), 115-110 (Ar-CH), 20-18 (CH₃), 18-16 (CH₃)3500-3300 (N-H stretch), 1530-1500 & 1360-1320 (N-O stretch of NO₂)
N-(3,4-dimethyl-5-nitrophenyl)acetamide δ 9.5-9.0 (br s, 1H, NH), 7.8-7.5 (s, 2H, Ar-H), 2.4 (s, 3H, Ar-CH₃), 2.3 (s, 3H, Ar-CH₃), 2.1 (s, 3H, COCH₃)δ 169 (C=O), 150-145 (C-NO₂), 140-135 (C-NH), 138-135 (C-CH₃), 130-125 (C-CH₃), 125-120 (Ar-CH), 120-115 (Ar-CH), 24 (COCH₃), 20-18 (Ar-CH₃), 18-16 (Ar-CH₃)3300-3200 (N-H stretch), 1670-1650 (C=O stretch, Amide I), 1530-1500 & 1360-1320 (N-O stretch of NO₂)

Note: Spectroscopic data for 3,4-dimethyl-5-nitroaniline and N-(3,4-dimethyl-5-nitrophenyl)acetamide are predicted based on the analysis of their chemical structures and data from isomeric compounds, as specific experimental spectra were not available in the cited literature.

Experimental Protocols

Step 1: Synthesis of 3,4-Dimethyl-5-nitroaniline

This procedure is adapted from established methods for the nitration of anilines in strongly acidic media.[1]

Materials:

  • 3,4-Dimethylaniline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Ammonium Hydroxide solution (concentrated)

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, thermometer, mechanical stirrer)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 3,4-dimethylaniline to the cold, stirred sulfuric acid, ensuring the temperature remains below 10 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 3,4-dimethylaniline sulfate, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring.

  • Carefully neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide solution while keeping the mixture cool in an ice bath. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the product, 3,4-dimethyl-5-nitroaniline, under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol-water.

Step 2: Synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide

This procedure is based on standard acetylation methods for aromatic amines.[2][3][4]

Materials:

  • 3,4-Dimethyl-5-nitroaniline

  • Acetic Anhydride

  • Pyridine (anhydrous) or Glacial Acetic Acid

  • Toluene

  • Dichloromethane or Ethyl Acetate

  • 1 M Hydrochloric Acid

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve 3,4-dimethyl-5-nitroaniline in anhydrous pyridine or glacial acetic acid in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a slight molar excess (approximately 1.1 to 1.2 equivalents) of acetic anhydride to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by Thin Layer Chromatography).

  • If pyridine is used as the solvent, remove it under reduced pressure. If glacial acetic acid is used, pour the reaction mixture into ice water to precipitate the crude product.

  • Dissolve the residue or precipitate in dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude N-(3,4-dimethyl-5-nitrophenyl)acetamide by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the final product.

Synthesis Workflow and Mechanism

The overall synthetic workflow is depicted below.

Synthesis_Workflow Start 3,4-Dimethylaniline Nitration Nitration (HNO₃, H₂SO₄, 0-5 °C) Start->Nitration Intermediate 3,4-Dimethyl-5-nitroaniline Acetylation Acetylation (Acetic Anhydride, Pyridine) Intermediate->Acetylation FinalProduct N-(3,4-dimethyl-5-nitrophenyl)acetamide Nitration->Intermediate Acetylation->FinalProduct Nitration_Mechanism cluster_nitronium Nitronium Ion Formation cluster_substitution Electrophilic Aromatic Substitution HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H⁺ (from H₂SO₄) H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- - H⁺ NO2+ NO₂⁺ (Nitronium ion) H2ONO2+->NO2+ - H₂O H2O H₂O Anilinium 3,4-Dimethylanilinium ion SigmaComplex Sigma Complex (Resonance Stabilized) Anilinium->SigmaComplex + NO₂⁺ ProductIon Protonated Product SigmaComplex->ProductIon - H⁺ FinalAmine 3,4-Dimethyl-5-nitroaniline ProductIon->FinalAmine Deprotonation Acetylation_Mechanism Nitroaniline 3,4-Dimethyl-5-nitroaniline TetrahedralIntermediate Tetrahedral Intermediate Nitroaniline->TetrahedralIntermediate + Acetic Anhydride AceticAnhydride Acetic Anhydride AceticAnhydride->TetrahedralIntermediate ProtonatedAmide Protonated Amide TetrahedralIntermediate->ProtonatedAmide - Acetate Acetate Acetate Ion FinalProduct N-(3,4-dimethyl-5-nitrophenyl)acetamide ProtonatedAmide->FinalProduct - H⁺ (to Acetate)

References

Physicochemical Properties of N-(3,4-dimethyl-5-nitrophenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3,4-dimethyl-5-nitrophenyl)acetamide is an aromatic amide of interest in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is fundamental for its application in research and development. This technical guide provides a summary of the known computational data for this compound and outlines detailed experimental protocols for the determination of its key physicochemical parameters, including melting point, solubility, pKa, and the partition coefficient (LogP). Standardized methodologies are presented to ensure reproducibility and accuracy in experimental settings. Visual workflows for these experimental procedures are provided to facilitate practical implementation.

Introduction

The compound N-(3,4-dimethyl-5-nitrophenyl)acetamide, with the chemical formula C10H12N2O3, belongs to the class of nitro-substituted aromatic acetamides. The presence of a nitro group, an amide linkage, and methyl substituents on the phenyl ring imparts specific electronic and steric characteristics that influence its physical and chemical behavior. These properties are critical in determining its suitability for various applications, including as a chemical intermediate or a potential bioactive molecule. This document serves as a comprehensive resource for researchers, providing both available data and detailed experimental procedures for its characterization.

Physicochemical Data

Currently, limited experimental data for N-(3,4-dimethyl-5-nitrophenyl)acetamide is publicly available. The following table summarizes the key computed physicochemical properties.

PropertyValueSource
Molecular Formula C10H12N2O3LookChem[1]
Molecular Weight 208.21 g/mol LookChem[1]
Exact Mass 208.08500 uLookChem[1]
LogP (calculated) 2.76620LookChem[1]
Polar Surface Area (PSA) 74.92 ŲLookChem[1]

Experimental Protocols for Physicochemical Characterization

To supplement the computational data, the following sections provide detailed experimental protocols for determining the key physicochemical properties of N-(3,4-dimethyl-5-nitrophenyl)acetamide.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.

Methodology: Capillary Method

  • Sample Preparation: A small, dry sample of N-(3,4-dimethyl-5-nitrophenyl)acetamide is finely powdered.[2] The open end of a capillary tube is pressed into the powder.[2] The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[3]

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.[3]

  • Initial Determination: A rapid heating rate (10-20 °C/minute) is used to obtain an approximate melting range.[4]

  • Accurate Determination: The apparatus is allowed to cool. A fresh sample is prepared and heated to a temperature approximately 20 °C below the approximate melting point.[3] The heating rate is then slowed to 1-2 °C/minute to allow for accurate observation.[4]

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has melted is recorded as the end of the range. The experiment should be repeated to ensure reproducibility.[2]

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement start Start powder Powder the dry sample start->powder pack Pack sample into capillary tube (2-3 mm height) powder->pack insert Insert capillary into apparatus pack->insert rapid_heat Rapid heating for approximate range insert->rapid_heat cool Cool apparatus rapid_heat->cool rapid_heat->cool Note approximate melting point slow_heat Slow heating (1-2°C/min) for accurate range cool->slow_heat record Record melting range slow_heat->record slow_heat->record Observe first liquid drop to complete melting end End record->end

Diagram 1: Workflow for Melting Point Determination.

Solubility Determination

Solubility is a critical parameter, especially in drug development, as it influences absorption and bioavailability. A systematic approach is used to classify the solubility of a compound in various solvents.[5][6]

Methodology: Qualitative Solubility Testing

  • Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of deionized water in a test tube.[5] Shake vigorously. If the compound dissolves, its pH should be tested with litmus paper to determine if it is an acidic or basic water-soluble compound.[7]

  • Aqueous Base Solubility: If the compound is insoluble in water, its solubility is tested in 5% aqueous sodium hydroxide (NaOH) solution. Solubility in 5% NaOH indicates an acidic compound.[7]

  • Aqueous Acid Solubility: If the compound is insoluble in water and 5% NaOH, its solubility is tested in 5% hydrochloric acid (HCl). Solubility in 5% HCl indicates a basic compound.[7]

  • Strong Acid Solubility: For compounds insoluble in the above, solubility in cold, concentrated sulfuric acid (H2SO4) can be tested. Solubility in this strong acid can indicate the presence of functional groups that can be protonated, such as those containing oxygen or nitrogen.

  • Organic Solvent Solubility: The solubility in common organic solvents like ethanol, acetone, and diethyl ether should also be determined by adding a small amount of the compound to the solvent and observing for dissolution.[5]

Solubility_Workflow start Start with N-(3,4-dimethyl-5-nitrophenyl)acetamide water Test solubility in Water start->water naoh Test solubility in 5% NaOH water->naoh Insoluble water_soluble Water Soluble water->water_soluble Soluble hcl Test solubility in 5% HCl naoh->hcl Insoluble acidic Acidic Compound naoh->acidic Soluble h2so4 Test solubility in conc. H2SO4 hcl->h2so4 Insoluble basic Basic Compound hcl->basic Soluble inert Inert Compound h2so4->inert Insoluble neutral Neutral Compound h2so4->neutral Soluble

Diagram 2: Logical Flow for Solubility Classification.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with both acidic and basic functional groups, it is crucial for predicting its ionization state at different pH values.

Methodology: Potentiometric Titration

  • Instrument Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[8]

  • Sample Preparation: Prepare a solution of N-(3,4-dimethyl-5-nitrophenyl)acetamide of a known concentration (e.g., 1 mM) in a suitable solvent system. For sparingly soluble compounds, a co-solvent system (e.g., water-methanol) may be necessary.[9] The ionic strength of the solution should be kept constant using a background electrolyte like 0.15 M KCl.[8]

  • Titration: Place the sample solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode.[8] Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH, depending on the expected nature of the ionizable group.[8] Add the titrant in small increments.

  • Data Collection: Record the pH of the solution after each addition of titrant, ensuring the reading is stable.[8]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[8] For accurate results, the titration should be performed multiple times.[8]

pKa_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis calibrate Calibrate pH meter prepare_sample Prepare sample solution with constant ionic strength calibrate->prepare_sample start_titration Start titration with standardized acid/base prepare_sample->start_titration add_titrant Add titrant incrementally start_titration->add_titrant record_ph Record stable pH add_titrant->record_ph record_ph->add_titrant plot_curve Plot pH vs. titrant volume record_ph->plot_curve determine_pka Determine pKa from inflection point plot_curve->determine_pka end End determine_pka->end

Diagram 3: Workflow for pKa Determination by Potentiometric Titration.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method is the traditional and most reliable method for its determination.[10][11]

Methodology: Shake-Flask Method

  • Phase Preparation: Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with n-octanol.[10] Similarly, saturate n-octanol with the phosphate buffer.[10]

  • Sample Preparation: Prepare a stock solution of N-(3,4-dimethyl-5-nitrophenyl)acetamide in a suitable solvent (e.g., DMSO).[12]

  • Partitioning: Add a small volume of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and buffer. The ratio of the volumes of the two phases can be adjusted depending on the expected lipophilicity.

  • Equilibration: Vigorously shake the mixture for a sufficient time to allow for partitioning of the compound between the two phases.[13] Then, allow the phases to separate completely, which can be facilitated by centrifugation.[11]

  • Quantification: Carefully separate the two phases.[11] Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

LogP_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis saturate Saturate n-octanol and buffer with each other prepare_stock Prepare stock solution of the compound saturate->prepare_stock mix Mix stock solution with saturated phases prepare_stock->mix shake Shake to equilibrate mix->shake separate Separate the two phases shake->separate quantify Quantify compound concentration in each phase separate->quantify calculate Calculate LogP quantify->calculate end End calculate->end

Diagram 4: Workflow for LogP Determination via the Shake-Flask Method.

Conclusion

While computational data provides a useful starting point, the experimental determination of the physicochemical properties of N-(3,4-dimethyl-5-nitrophenyl)acetamide is essential for its reliable application in scientific research and development. The protocols and workflows detailed in this guide provide a standardized framework for researchers to obtain accurate and reproducible data for its melting point, solubility, pKa, and LogP. This comprehensive characterization will enable a deeper understanding of its behavior and facilitate its potential use in various scientific disciplines.

References

In-Depth Technical Guide: N-(3,4-dimethyl-5-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 857571-00-7

Abstract

This technical guide provides a comprehensive overview of N-(3,4-dimethyl-5-nitrophenyl)acetamide, a substituted nitroaromatic compound. This document details its chemical and physical properties, a probable synthetic pathway, and explores the potential biological significance of this class of molecules in the context of drug discovery and development. While specific experimental data on the biological activity of N-(3,4-dimethyl-5-nitrophenyl)acetamide is not extensively available in public literature, this guide draws upon research into structurally related nitro-substituted acetanilides to infer its potential applications and areas for future investigation. This paper is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

N-(3,4-dimethyl-5-nitrophenyl)acetamide is a small organic molecule with a molecular formula of C10H12N2O3. A summary of its key chemical data is presented in Table 1.

PropertyValueSource
CAS Number 857571-00-7[1]
Molecular Formula C10H12N2O3[1]
Molecular Weight 208.21 g/mol
IUPAC Name N-(3,4-dimethyl-5-nitrophenyl)acetamide
Synonyms 5-Acetamido-3-nitro-1,2-xylene, Acetic acid-(3,4-dimethyl-5-nitro-anilide)[1]
Appearance Solid (predicted)
Solubility Expected to be soluble in organic solvents like ethanol, DMSO, and DMF.

Synthesis

Proposed Synthetic Pathway

The synthesis would likely proceed via the reaction of N-(3,4-dimethylphenyl)acetamide with a nitrating agent, such as a mixture of concentrated nitric acid and concentrated sulfuric acid. The acetamido group (-NHCOCH3) is an ortho-, para-directing group, while the methyl groups are also activating and ortho-, para-directing. The regioselectivity of the nitration would be influenced by the steric hindrance and the combined electronic effects of these substituents.

The logical workflow for this synthesis is depicted in the following diagram:

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product N-(3,4-dimethylphenyl)acetamide N-(3,4-dimethylphenyl)acetamide Electrophilic\nNitration Electrophilic Nitration N-(3,4-dimethylphenyl)acetamide->Electrophilic\nNitration Nitrating Agent Conc. HNO3 / Conc. H2SO4 Nitrating Agent->Electrophilic\nNitration N-(3,4-dimethyl-5-nitrophenyl)acetamide N-(3,4-dimethyl-5-nitrophenyl)acetamide Electrophilic\nNitration->N-(3,4-dimethyl-5-nitrophenyl)acetamide

Figure 1: Proposed synthesis workflow for N-(3,4-dimethyl-5-nitrophenyl)acetamide.
General Experimental Protocol for Nitration of Acetanilides

The following is a generalized experimental protocol for the nitration of acetanilides, which could be adapted for the synthesis of the title compound.

Materials:

  • N-(3,4-dimethylphenyl)acetamide

  • Concentrated Sulfuric Acid (H2SO4)

  • Concentrated Nitric Acid (HNO3)

  • Glacial Acetic Acid

  • Crushed Ice

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve N-(3,4-dimethylphenyl)acetamide in a minimal amount of glacial acetic acid in a flask.

  • Cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid to the cooled solution with constant stirring.

  • In a separate container, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of the acetanilide derivative, maintaining a low temperature (typically below 10°C) throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period.

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water to remove residual acid.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Potential Biological Activity and Applications

While no specific biological studies on N-(3,4-dimethyl-5-nitrophenyl)acetamide have been found in the reviewed literature, the broader class of nitro-substituted aromatic compounds has been extensively investigated for various pharmacological activities. The presence of the nitro group is a key feature in many bioactive molecules.

Antimicrobial and Antifungal Activity

Nitro-containing compounds are known to exhibit a wide spectrum of antimicrobial activities.[2][3] The nitro group can undergo enzymatic reduction within microbial cells, leading to the formation of reactive nitrogen species that can cause cellular damage and inhibit microbial growth. Many nitroaromatic and nitroheterocyclic compounds have been developed as antibacterial and antifungal agents.[2][3] It is plausible that N-(3,4-dimethyl-5-nitrophenyl)acetamide could exhibit similar properties and warrants investigation as a potential antimicrobial agent.

Anticancer Activity

Several nitro-substituted compounds have been evaluated for their potential as anticancer agents. The electron-withdrawing nature of the nitro group can influence the electronic properties of the molecule, potentially leading to interactions with biological targets involved in cancer pathways. For example, some sulfonamide derivatives containing acetamide fragments have been shown to exhibit antitumor activity through the inhibition of dihydrofolate reductase (DHFR).[2]

Other Potential Applications

Nitroaromatic compounds are also utilized as intermediates in the synthesis of a wide range of other biologically active molecules, including dyes and other pharmaceuticals. The nitro group can be readily reduced to an amino group, which can then be further functionalized to create diverse chemical libraries for drug screening.

The potential involvement of nitro-substituted compounds in biological pathways can be generalized as follows:

G Nitro-substituted Compound Nitro-substituted Compound Enzymatic Reduction Enzymatic Reduction Nitro-substituted Compound->Enzymatic Reduction (in target cell) Reactive Nitrogen Species Reactive Nitrogen Species Enzymatic Reduction->Reactive Nitrogen Species Cellular Damage Cellular Damage Reactive Nitrogen Species->Cellular Damage Biological Effect Biological Effect Cellular Damage->Biological Effect (e.g., antimicrobial, anticancer)

Figure 2: Generalized pathway of bioactivity for nitro-substituted compounds.

Future Directions

The lack of specific research on N-(3,4-dimethyl-5-nitrophenyl)acetamide presents several opportunities for future investigation. Key areas for further study include:

  • Development and Optimization of a Synthetic Protocol: A detailed, high-yield synthesis method for this compound needs to be established and reported.

  • Biological Screening: The compound should be screened against a panel of bacterial and fungal strains to determine its antimicrobial potential.

  • Anticancer Evaluation: In vitro studies using various cancer cell lines could reveal any cytotoxic or antiproliferative effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs could help in identifying the key structural features responsible for any observed biological activity.

Conclusion

N-(3,4-dimethyl-5-nitrophenyl)acetamide is a nitroaromatic compound with a well-defined chemical structure. While its specific biological properties have not been extensively documented, its structural similarity to other bioactive nitro compounds suggests that it may possess interesting pharmacological activities. This technical guide provides a foundation for future research into this molecule, highlighting a probable synthetic route and potential areas of application in drug discovery. Further experimental work is necessary to fully elucidate its biological profile and potential therapeutic utility.

References

Structure Elucidation of N-(3,4-dimethyl-5-nitrophenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the methodologies and data interpretation integral to the structural elucidation of N-(3,4-dimethyl-5-nitrophenyl)acetamide. The synthesis of this compound is achieved through a two-step process commencing with the nitration of 3,4-dimethylaniline to yield 3,4-dimethyl-5-nitroaniline, which is subsequently acetylated. The definitive structure of the final product is ascertained through a comprehensive analysis of its spectroscopic data, including 1H NMR, 13C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document provides a detailed account of the experimental protocols and a systematic interpretation of the spectral data, offering a complete guide for the synthesis and characterization of N-(3,4-dimethyl-5-nitrophenyl)acetamide.

Introduction

N-(3,4-dimethyl-5-nitrophenyl)acetamide is a substituted aromatic nitro compound. The precise arrangement of its functional groups—an acetamido group, two methyl groups, and a nitro group on a benzene ring—is critical for understanding its chemical properties and potential applications. This guide details the synthetic pathway and the analytical techniques employed to confirm its molecular structure.

Synthesis Pathway

The synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide is typically performed in two sequential steps:

  • Nitration of 3,4-dimethylaniline: The commercially available starting material, 3,4-dimethylaniline, undergoes electrophilic aromatic substitution to introduce a nitro group onto the benzene ring. The directing effects of the amino and methyl groups favor the substitution at the 5-position.

  • Acetylation of 3,4-dimethyl-5-nitroaniline: The resulting 3,4-dimethyl-5-nitroaniline is then acetylated at the amino group using an acetylating agent like acetic anhydride or acetyl chloride to yield the final product.

Synthesis_Pathway Start 3,4-Dimethylaniline Intermediate 3,4-Dimethyl-5-nitroaniline Start->Intermediate Nitration Final N-(3,4-dimethyl-5-nitrophenyl)acetamide Intermediate->Final Acetylation Reagent1 Nitrating Agent (e.g., HNO3/H2SO4) Reagent1->Start Reagent2 Acetylating Agent (e.g., Acetic Anhydride) Reagent2->Intermediate

Caption: Synthetic route to N-(3,4-dimethyl-5-nitrophenyl)acetamide.

Experimental Protocols

Synthesis of 3,4-dimethyl-5-nitroaniline

A detailed procedure for the nitration of a similar compound, 2,4-dimethylaniline, can be adapted.[1] In a typical procedure, 3,4-dimethylaniline would be dissolved in a strong acid, such as concentrated sulfuric acid, and cooled to a low temperature (typically 0-5 °C). A nitrating mixture, consisting of concentrated nitric acid and concentrated sulfuric acid, is then added dropwise while maintaining the low temperature to control the exothermic reaction. After the addition is complete, the reaction mixture is stirred for a period to ensure complete reaction. The mixture is then carefully poured onto ice, and the resulting precipitate is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield 3,4-dimethyl-5-nitroaniline.

Synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide

The acetylation of the amino group is a standard procedure.[2] The synthesized 3,4-dimethyl-5-nitroaniline is dissolved in a suitable solvent, such as glacial acetic acid or an inert solvent like dichloromethane. An excess of an acetylating agent, for example, acetic anhydride, is added to the solution. The reaction can be catalyzed by a few drops of a strong acid like concentrated sulfuric acid. The mixture is then heated under reflux for a specific duration to drive the reaction to completion. After cooling, the reaction mixture is poured into cold water to precipitate the crude N-(3,4-dimethyl-5-nitrophenyl)acetamide. The solid product is collected by filtration, washed with water to remove any acid and unreacted acetic anhydride, and then dried. Further purification can be achieved by recrystallization.

Structure Elucidation and Data Presentation

The definitive identification of N-(3,4-dimethyl-5-nitrophenyl)acetamide is accomplished through the combined use of several spectroscopic techniques.

Elucidation_Workflow Compound Synthesized Compound NMR NMR Spectroscopy (1H & 13C) Compound->NMR Provides information on the carbon-hydrogen framework IR Infrared (IR) Spectroscopy Compound->IR Identifies functional groups MS Mass Spectrometry (MS) Compound->MS Determines molecular weight and fragmentation Structure N-(3,4-dimethyl-5-nitrophenyl)acetamide NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the structural elucidation of the target compound.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.2Singlet1HAromatic H (ortho to NO₂)
~ 7.5 - 7.8Singlet1HAromatic H (ortho to NHAc)
~ 2.3 - 2.5Singlet3HAromatic CH₃
~ 2.2 - 2.4Singlet3HAromatic CH₃
~ 2.1 - 2.3Singlet3HAcetyl CH₃
~ 9.5 - 10.5Singlet1HAmide NH

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~ 168 - 170Carbonyl C (C=O)
~ 148 - 152Aromatic C-NO₂
~ 138 - 142Aromatic C-NHAc
~ 135 - 140Aromatic C-CH₃
~ 130 - 135Aromatic C-CH₃
~ 120 - 125Aromatic C-H
~ 115 - 120Aromatic C-H
~ 24 - 26Acetyl CH₃
~ 18 - 22Aromatic CH₃
~ 15 - 19Aromatic CH₃

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300Strong, SharpN-H Stretch (Amide)
~ 3100-3000MediumAromatic C-H Stretch
~ 2950-2850MediumAliphatic C-H Stretch
~ 1680StrongC=O Stretch (Amide I)
~ 1550StrongN-O Asymmetric Stretch (Nitro)
~ 1530MediumN-H Bend (Amide II)
~ 1350StrongN-O Symmetric Stretch (Nitro)

Table 4: Predicted Mass Spectrometry (MS) Data

m/zInterpretation
208Molecular Ion [M]⁺
166[M - CH₂CO]⁺
150[M - NO₂]⁺
43[CH₃CO]⁺

Conclusion

The structural elucidation of N-(3,4-dimethyl-5-nitrophenyl)acetamide is a systematic process involving a well-defined synthetic route followed by thorough spectroscopic analysis. While direct experimental data for this specific molecule is not widely published, the combination of established synthetic methodologies for analogous compounds and predictive spectroscopic analysis provides a robust framework for its preparation and characterization. This guide serves as a comprehensive resource for researchers engaged in the synthesis and analysis of novel aromatic nitro compounds.

References

Spectroscopic Characterization of N-(3,4-dimethyl-5-nitrophenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of N-(3,4-dimethyl-5-nitrophenyl)acetamide (CAS No. 857571-00-7). Due to the current lack of publicly available experimental spectroscopic data for this specific compound, this document outlines the predicted spectral characteristics based on its chemical structure and data from analogous compounds. Furthermore, it details standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a practical framework for researchers synthesizing or working with this molecule.

Introduction

N-(3,4-dimethyl-5-nitrophenyl)acetamide, with the molecular formula C₁₀H₁₂N₂O₃, is a substituted aromatic amide.[1] Its structure, featuring a nitro group and an acetamide moiety on a dimethylated benzene ring, suggests potential applications in medicinal chemistry and materials science, where such functionalities are of significant interest. Accurate spectroscopic characterization is paramount for verifying the identity, purity, and structure of this compound. This guide addresses the current information gap by providing predicted data and standardized methodologies for its empirical determination.

Predicted Spectroscopic Data

While experimental spectra for N-(3,4-dimethyl-5-nitrophenyl)acetamide are not currently available in public databases, its spectral properties can be predicted based on its structure and comparison with similar molecules.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to be characterized by distinct signals corresponding to the aromatic protons, the methyl groups, and the acetamide group.

Predicted ¹H NMR Data Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic Protons~7.5 - 8.0Singlet1HAr-H
~7.0 - 7.5Singlet1HAr-H
Amide Proton~9.5 - 10.5Singlet (broad)1HNH
Acetyl Methyl Protons~2.1 - 2.3Singlet3HCOCH₃
Aromatic Methyl Protons~2.2 - 2.5Singlet3HAr-CH₃
~2.2 - 2.5Singlet3HAr-CH₃

Note: Predicted chemical shifts are in ppm relative to a TMS standard and are based on the analysis of structurally similar compounds. The exact values may vary depending on the solvent and other experimental conditions.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Data Chemical Shift (δ, ppm) Assignment
Carbonyl Carbon~168 - 172C=O
Aromatic Carbons~145 - 150C-NO₂
~135 - 145C-NH
~130 - 140C-CH₃
~120 - 130C-H
Acetyl Methyl Carbon~23 - 27COCH₃
Aromatic Methyl Carbons~15 - 20Ar-CH₃

Note: These are estimated chemical shift ranges.

Predicted IR Data

The infrared spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Data Wavenumber (cm⁻¹) Intensity Assignment
N-H Stretch3250 - 3400MediumAmide N-H
C-H Stretch (Aromatic)3000 - 3100Medium-WeakAr-H
C-H Stretch (Aliphatic)2850 - 3000Medium-WeakC-H (Methyl)
C=O Stretch1660 - 1690StrongAmide I
N-O Stretch (Asymmetric)1500 - 1560StrongNitro group
N-H Bend1510 - 1550MediumAmide II
N-O Stretch (Symmetric)1330 - 1370StrongNitro group

Note: Predicted absorption frequencies are based on typical ranges for the respective functional groups.

Predicted MS Data

Mass spectrometry will provide information about the molecular weight and fragmentation pattern.

Predicted MS Data m/z Value Assignment
Molecular Ion [M]⁺208.08C₁₀H₁₂N₂O₃
Fragment[M - CH₂CO]⁺Loss of ketene
Fragment[M - NO₂]⁺Loss of nitro group
Fragment[CH₃CO]⁺Acetyl cation

Note: The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocols

The following are detailed, representative protocols for the spectroscopic analysis of N-(3,4-dimethyl-5-nitrophenyl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Materials:

  • N-(3,4-dimethyl-5-nitrophenyl)acetamide sample

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Tune and shim the spectrometer to the solvent being used.

    • Set the appropriate acquisition parameters for ¹H NMR (e.g., spectral width, number of scans, relaxation delay).

    • Set the appropriate acquisition parameters for ¹³C NMR (e.g., spectral width, number of scans, proton decoupling).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Tune, Shim) transfer->instrument acquire_H1 Acquire 1H Spectrum instrument->acquire_H1 acquire_C13 Acquire 13C Spectrum instrument->acquire_C13 process Fourier Transform, Phasing, Baseline Correction acquire_H1->process acquire_C13->process calibrate Calibrate Chemical Shifts process->calibrate analyze Analyze Spectra (Shifts, Multiplicity, Integration) calibrate->analyze

NMR Spectroscopy Experimental Workflow
Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • N-(3,4-dimethyl-5-nitrophenyl)acetamide sample

  • Potassium bromide (KBr, spectroscopic grade)

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands.

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Data Analysis grind Grind Sample with KBr press Press into Transparent Pellet grind->press background Acquire Background Spectrum press->background sample_spec Acquire Sample Spectrum background->sample_spec process Generate Transmittance/ Absorbance Spectrum sample_spec->process identify Identify Characteristic Absorption Bands process->identify

IR Spectroscopy Experimental Workflow
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • N-(3,4-dimethyl-5-nitrophenyl)acetamide sample

  • Volatile solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., with Electron Ionization (EI) or Electrospray Ionization (ESI) source)

Procedure:

  • Sample Preparation:

    • For EI-MS (Direct Infusion): Dissolve a small amount of the sample in a volatile solvent.

    • For ESI-MS (Infusion or LC-MS): Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent mixture (e.g., methanol/water with 0.1% formic acid).

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set the ionization source parameters (e.g., ionization energy for EI, spray voltage for ESI).

    • Set the mass analyzer parameters (e.g., mass range, scan speed).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Compare the observed isotopic pattern with the theoretical pattern for the molecular formula.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample in Volatile Solvent calibrate Calibrate Mass Spectrometer dissolve->calibrate ionize Introduce and Ionize Sample calibrate->ionize acquire Acquire Mass Spectrum ionize->acquire identify_M Identify Molecular Ion Peak acquire->identify_M analyze_frag Analyze Fragmentation Pattern identify_M->analyze_frag

Mass Spectrometry Experimental Workflow

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of N-(3,4-dimethyl-5-nitrophenyl)acetamide and offers robust protocols for their experimental determination. While awaiting the public availability of empirical data, the information presented herein serves as a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science, enabling them to confidently characterize and utilize this compound in their work.

References

N-(3,4-dimethyl-5-nitrophenyl)acetamide: A Technical Overview of its Molecular Weight

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of a compound is paramount. Among these, the molecular weight stands as a critical parameter, influencing everything from reaction stoichiometry to pharmacological activity. This technical guide provides a detailed breakdown of the molecular weight of N-(3,4-dimethyl-5-nitrophenyl)acetamide.

Molecular Composition and Weight

The molecular formula for N-(3,4-dimethyl-5-nitrophenyl)acetamide is C10H12N2O3[1]. The molecular weight is a summation of the atomic weights of its constituent atoms. The calculation is based on the following atomic masses: Carbon (C) at approximately 12.011 amu, Hydrogen (H) at approximately 1.008 amu, Nitrogen (N) at approximately 14.007 amu, and Oxygen (O) at approximately 15.999 amu.

The precise molecular weight of N-(3,4-dimethyl-5-nitrophenyl)acetamide is 208.21 g/mol [2]. A detailed breakdown of the contribution of each element to the total molecular weight is presented in the table below.

ElementSymbolCountAtomic Weight (amu)Total Contribution (amu)
CarbonC1012.011120.11
HydrogenH121.00812.096
NitrogenN214.00728.014
OxygenO315.99947.997
Total 208.217

Note: The total molecular weight may vary slightly depending on the source of atomic mass values.

Experimental Protocols

The determination of the molecular weight of a compound like N-(3,4-dimethyl-5-nitrophenyl)acetamide is typically not performed through a single "experiment" in the classical sense but is calculated from its known chemical formula. The chemical formula is usually confirmed through techniques such as:

  • Mass Spectrometry (MS): This analytical technique measures the mass-to-charge ratio of ions. The molecular ion peak in a mass spectrum provides a highly accurate determination of the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can elucidate the structure of the molecule, confirming the number and types of atoms present, which in turn verifies the molecular formula.

  • Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a sample, which can be used to derive the empirical and molecular formulas.

Visualization

In the context of determining the molecular weight of a specific chemical compound, a signaling pathway, experimental workflow, or logical relationship diagram is not applicable. Such diagrams are typically used to represent biological processes, complex experimental procedures, or decision-making frameworks. The calculation of molecular weight is a direct mathematical derivation from the established molecular formula and the atomic weights of its constituent elements.

References

An In-Depth Technical Guide on the Solubility of N-(3,4-dimethyl-5-nitrophenyl)acetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Following a comprehensive review of publicly available scientific literature, chemical databases, and supplier technical data sheets, it has been determined that there is no specific, quantitative experimental data on the solubility of N-(3,4-dimethyl-5-nitrophenyl)acetamide in organic solvents. The information that would be necessary to populate the detailed tables and experimental protocols requested for this technical guide is not available in the public domain.

This guide will, therefore, outline the theoretical considerations for the solubility of this compound, propose a general experimental protocol for determining its solubility, and provide context by discussing the known solubility of a structurally related, unmethylated analog, N-(4-nitrophenyl)acetamide. This information is intended to guide researchers in designing their own experimental investigations.

Theoretical Solubility Considerations for N-(3,4-dimethyl-5-nitrophenyl)acetamide

The solubility of a compound is governed by its physicochemical properties and its interactions with the solvent. For N-(3,4-dimethyl-5-nitrophenyl)acetamide, the key structural features influencing its solubility are:

  • The Aromatic Ring: The dimethylated phenyl ring provides a significant nonpolar character to the molecule.

  • The Nitro Group (-NO2): This is a strongly polar and electron-withdrawing group that can participate in dipole-dipole interactions.

  • The Acetamide Group (-NHCOCH3): This group contains a polar carbonyl (C=O) and an N-H bond capable of acting as a hydrogen bond donor, as well as a lone pair on the oxygen that can act as a hydrogen bond acceptor.

  • The Methyl Groups (-CH3): The two methyl groups on the phenyl ring increase the nonpolar surface area of the molecule, which would generally be expected to decrease its solubility in polar solvents and increase it in nonpolar solvents compared to its unmethylated counterpart.

Based on these features, it can be hypothesized that N-(3,4-dimethyl-5-nitrophenyl)acetamide would exhibit moderate solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and lower solubility in both highly polar protic solvents (e.g., water, methanol) and nonpolar solvents (e.g., hexane).

Proposed Experimental Protocol for Solubility Determination

A reliable and commonly used method for determining the equilibrium solubility of a compound is the isothermal shake-flask method. The following protocol is a general guideline that can be adapted for N-(3,4-dimethyl-5-nitrophenyl)acetamide.

Objective: To determine the equilibrium solubility of N-(3,4-dimethyl-5-nitrophenyl)acetamide in a range of organic solvents at various temperatures.

Materials:

  • N-(3,4-dimethyl-5-nitrophenyl)acetamide (high purity)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Thermostatic shaker bath

  • Calibrated thermometer

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer for creating a calibration curve).

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid N-(3,4-dimethyl-5-nitrophenyl)acetamide to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K).

    • Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed vial to remove any undissolved microcrystals.

  • Quantification:

    • Determine the mass of the collected filtrate.

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the concentration of N-(3,4-dimethyl-5-nitrophenyl)acetamide in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry against a pre-determined calibration curve.

  • Data Calculation:

    • Calculate the solubility in various units, such as grams per 100 g of solvent ( g/100g ), mole fraction (x), or milligrams per milliliter (mg/mL).

The following diagram illustrates the general workflow for this experimental protocol.

G prep Preparation of Supersaturated Solutions equil Equilibration in Thermostatic Shaker prep->equil Place in shaker settle Settling of Excess Solid equil->settle Cease agitation sample Sampling and Filtration settle->sample Withdraw supernatant analysis Quantitative Analysis (e.g., HPLC) sample->analysis Analyze filtrate calc Solubility Calculation analysis->calc Use concentration data

Figure 1. A generalized workflow for the experimental determination of solubility.

Solubility of a Structurally Related Compound: N-(4-nitrophenyl)acetamide

While no data exists for N-(3,4-dimethyl-5-nitrophenyl)acetamide, extensive research has been conducted on its unmethylated analog, N-(4-nitrophenyl)acetamide. This compound is known to be sparingly soluble in water and chloroform, but soluble in ethanol. This suggests that the acetamide and nitro groups contribute to its solubility in polar organic solvents. The introduction of two methyl groups in N-(3,4-dimethyl-5-nitrophenyl)acetamide would likely decrease its solubility in polar solvents like ethanol due to an increase in the nonpolar character of the molecule.

Conclusion for Researchers

Given the absence of published solubility data for N-(3,4-dimethyl-5-nitrophenyl)acetamide, researchers and drug development professionals are encouraged to perform their own experimental determinations. The proposed protocol provides a robust starting point for such investigations. The resulting data would be of significant value to the scientific community, particularly in the fields of medicinal chemistry, process chemistry, and materials science where this compound may be a key intermediate or final product.

A Technical Guide to the Potential Biological Activity of N-(3,4-dimethyl-5-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenylacetamide scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. These derivatives have demonstrated a remarkable diversity of pharmacological effects, including analgesic, anti-inflammatory, anticancer, and antimicrobial properties. The specific compound, N-(3,4-dimethyl-5-nitrophenyl)acetamide, while not extensively studied, possesses a unique combination of structural motifs—a dimethylated nitrophenyl ring linked to an acetamide group—that suggests a strong potential for significant biological activity.

The presence of the nitroaromatic group is particularly noteworthy. Nitro compounds are known to be bio-reducible, often leading to the formation of reactive intermediates that can exert potent cytotoxic or antimicrobial effects.[1] The dimethyl substitution pattern on the phenyl ring further modulates the electronic and steric properties of the molecule, which can influence its interaction with biological targets and its metabolic fate.

This technical guide provides a comprehensive overview of the potential biological activities of N-(3,4-dimethyl-5-nitrophenyl)acetamide, based on a thorough analysis of structurally related compounds. We will delve into a range of plausible therapeutic applications, from oncology to infectious diseases, and provide detailed experimental protocols for investigating these potential activities. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this and related chemical entities.

Predicted Biological Activities and Supporting Evidence

Based on the biological activities of structurally analogous compounds, N-(3,4-dimethyl-5-nitrophenyl)acetamide is predicted to exhibit a range of effects, including anticancer, antimicrobial, and antioxidant/anti-inflammatory activities.

Anticancer Activity

The nitroaromatic moiety is a key feature in many compounds with demonstrated anticancer properties. The mechanism often involves the bioreduction of the nitro group, particularly in the hypoxic microenvironment of solid tumors, leading to the formation of cytotoxic reactive nitrogen species. This selective toxicity towards hypoxic cells makes nitroaromatic compounds attractive candidates for cancer therapy.

  • Hypoxic Cytotoxicity: Fifteen nitroaromatic and nitroheterocyclic compounds have demonstrated marked cytotoxicity toward hypoxic Chinese hamster V79 cells in vitro. This toxicity was found to be directly correlated with the electron affinity of the compounds.[2]

  • Oxidative Stress: Nitrophenols have been shown to induce cytotoxicity and oxidative stress in human lung cells. For instance, 4-nitrophenol was identified as the most cytotoxic among the isomers tested in both normal bronchial epithelial and alveolar epithelial cancer cell lines.[3]

Antimicrobial Activity

Nitrophenylacetamide derivatives have been investigated for their potential as antimicrobial agents, with some showing promising activity against various pathogens.

  • Antitubercular Activity: A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. Several of these compounds exhibited potent antitubercular activity, with MIC values ranging from 4 to 64 μg/mL.[4] The nitro group is a common feature in many antitubercular drugs and is often crucial for their mechanism of action.[5]

Antioxidant and Anti-inflammatory Activity

While nitro groups can be associated with oxidative stress, some nitrophenylacetamide derivatives have also been reported to possess antioxidant and anti-inflammatory properties. The overall effect is likely dependent on the specific substitution pattern and the biological context.

  • Antioxidant Properties: A study on acetamide derivatives reported their in vitro antioxidant activity, as measured by their ability to scavenge ABTS radicals and reduce ROS and NO production in macrophages.[6][7]

  • Anti-inflammatory Effects: The same study also suggested potential anti-inflammatory activity, as evidenced by the inhibition of nitrite production in LPS-induced macrophages.[6]

Quantitative Data from Structurally Related Compounds

While no quantitative biological data is available for N-(3,4-dimethyl-5-nitrophenyl)acetamide, the following tables summarize the data for structurally related compounds to provide a comparative context.

Table 1: Cytotoxicity of Related Nitrophenol Compounds

CompoundCell LineAssayEndpointValueReference
2-NitrophenolBEAS-2BMTSIC50 (24h)>1000 µM[3]
4-NitrophenolBEAS-2BMTSIC50 (24h)~250 µM[3]
3-Methyl-4-nitrophenolRat (Male)Acute OralLD502300 mg/kg[8]
3-Methyl-4-nitrophenolRat (Female)Acute OralLD501200 mg/kg[8]

Table 2: Antitubercular Activity of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives

CompoundM. tuberculosis StrainAssayEndpointValueReference
Derivative 3mH37RvMicrodilutionMIC4 µg/mL[4]
Derivative 3mRifampin-resistantMicrodilutionMIC4 µg/mL[4]

Experimental Protocols

The following are detailed protocols for investigating the potential biological activities of N-(3,4-dimethyl-5-nitrophenyl)acetamide.

Cytotoxicity Assessment

a) MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[9]

  • Compound Treatment: Treat the cells with various concentrations of N-(3,4-dimethyl-5-nitrophenyl)acetamide and incubate for 48-72 hours.[9]

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[9]

  • Incubation: Incubate the plate at 37°C for 1.5 hours.[9]

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[9]

b) Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of LDH from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay.

  • Supernatant Collection: After the incubation period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[6]

  • Assay Reagent Preparation: Prepare the LDH assay reagent by combining equal volumes of Buffer A and Buffer B, along with the MPMS supplement.[6]

  • Reaction Initiation: Add 50 µL of the assay reagent to each well containing the supernatant.[6]

  • Incubation: Incubate the plate in the dark at room temperature for 60 minutes.[6]

  • Reaction Termination: Add 50 µL of 1M acetic acid to each well to stop the reaction.[6]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]

Antitubercular Activity

Microplate Alamar Blue Assay (MABA)

This assay is a common method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

  • Bacterial Culture: Culture M. tuberculosis H37Ra to mid-log phase (OD600 of 0.6).[10]

  • Inoculation: In a 96-well plate, add 100 µL of the bacterial suspension (5 × 10⁴ CFUs) to each well.[10]

  • Compound Addition: Add the test compound at various concentrations (e.g., serial two-fold dilutions). Include positive (rifampicin) and negative (DMSO) controls.[10]

  • Incubation: Seal the plates and incubate at 37°C for 6 days.[10]

  • Alamar Blue Addition: Add a 10% (v/v) solution of Alamar Blue to each well.[10]

  • Result Interpretation: Determine the effect of the compound based on the color change (blue indicates inhibition, pink indicates growth).[10]

Antioxidant Activity

a) DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reaction Mixture: Mix a solution of the test compound with a DPPH (1,1-diphenyl-2-picryl-hydrazyl) solution in a 1:1 volume ratio.[11]

  • Incubation: Incubate the mixture in the dark for 30 minutes.[11]

  • Absorbance Measurement: Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.[11]

  • Calculation: Calculate the radical scavenging ratio based on the decrease in absorbance compared to a control.[11]

b) ABTS Radical Scavenging Assay

This assay is based on the ability of antioxidants to quench the long-lived ABTS radical cation.

  • Radical Generation: Generate the ABTS•+ radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and incubating in the dark for 12-16 hours.[12]

  • Reaction Mixture: Mix the test compound solution with the ABTS•+ solution.

  • Absorbance Measurement: Measure the absorbance at 734 nm.[11]

  • Calculation: Determine the antioxidant activity by comparing the absorbance of the sample to that of a standard antioxidant (e.g., Trolox).[13]

Hypoxic Cytotoxicity Assay

This protocol is designed to assess the selective toxicity of the compound under low-oxygen conditions.

  • Inducing Hypoxia: Place cell cultures in a modular incubator chamber. Purge the chamber with a gas mixture of 1% O₂, 5% CO₂, and balanced N₂ for 7-10 minutes at a flow rate of 20 L/min. Seal the chamber and place it in a 37°C incubator.[14][15]

  • Cell Treatment: Treat the cells with the test compound either before or after inducing hypoxia, depending on the experimental design.[16]

  • Incubation: Incubate the cells under hypoxic conditions for the desired duration (e.g., 24-48 hours).

  • Viability Assessment: Following hypoxic incubation, assess cell viability using an appropriate method, such as the LDH assay or crystal violet staining. Note that MTT assays may not be suitable for hypoxic cells due to potential interference from reoxygenation-induced superoxide production.[16]

Visualizations: Signaling Pathways and Experimental Workflows

proposed_bioactivation N-(3,4-dimethyl-5-nitrophenyl)acetamide N-(3,4-dimethyl-5-nitrophenyl)acetamide Nitroso Intermediate Nitroso Intermediate N-(3,4-dimethyl-5-nitrophenyl)acetamide->Nitroso Intermediate 2e- reduction Nitroreductase Nitroreductase Nitroreductase->Nitroso Intermediate Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate 2e- reduction Reactive Nitrogen Species Reactive Nitrogen Species Hydroxylamine Intermediate->Reactive Nitrogen Species Cellular Damage Cellular Damage Reactive Nitrogen Species->Cellular Damage

Caption: Proposed bioactivation pathway of N-(3,4-dimethyl-5-nitrophenyl)acetamide.

cytotoxicity_workflow cluster_mtt MTT Assay cluster_ldh LDH Assay Add MTT Reagent Add MTT Reagent Incubate (1.5h) Incubate (1.5h) Add MTT Reagent->Incubate (1.5h) Add Solubilizer (DMSO) Add Solubilizer (DMSO) Incubate (1.5h)->Add Solubilizer (DMSO) Measure Absorbance (492nm) Measure Absorbance (492nm) Add Solubilizer (DMSO)->Measure Absorbance (492nm) Collect Supernatant Collect Supernatant Add LDH Reagent Add LDH Reagent Collect Supernatant->Add LDH Reagent Incubate (60min) Incubate (60min) Add LDH Reagent->Incubate (60min) Add Stop Solution Add Stop Solution Incubate (60min)->Add Stop Solution Measure Absorbance (490nm) Measure Absorbance (490nm) Add Stop Solution->Measure Absorbance (490nm) Seed Cells (96-well plate) Seed Cells (96-well plate) Treat with Compound (48-72h) Treat with Compound (48-72h) Seed Cells (96-well plate)->Treat with Compound (48-72h) Treat with Compound (48-72h)->Add MTT Reagent Treat with Compound (48-72h)->Collect Supernatant antitb_workflow Inoculate M. tuberculosis Inoculate M. tuberculosis Add Test Compound Add Test Compound Inoculate M. tuberculosis->Add Test Compound Incubate (6 days) Incubate (6 days) Add Test Compound->Incubate (6 days) Add Alamar Blue Add Alamar Blue Incubate (6 days)->Add Alamar Blue Incubate and Read Incubate and Read Add Alamar Blue->Incubate and Read Determine MIC Determine MIC Incubate and Read->Determine MIC

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the starting materials and synthetic pathways for the preparation of N-(3,4-dimethyl-5-nitrophenyl)acetamide, a key intermediate in various research and development applications. This document outlines the primary synthetic routes, details experimental protocols for key transformations, and presents quantitative data in a structured format for ease of comparison.

Overview of Synthetic Pathways

The synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide predominantly proceeds through a two-step sequence:

  • Nitration: The introduction of a nitro group onto a substituted aniline precursor.

  • Acetylation: The subsequent acylation of the resulting nitroaniline to yield the final acetamide product.

The primary and most logical starting material for this synthesis is 3,4-dimethylaniline . This is due to the directing effects of the amino and methyl groups on the aromatic ring, which favor the introduction of the nitro group at the desired position. Alternative starting materials can be considered for the synthesis of 3,4-dimethylaniline itself.

The overall synthetic workflow can be visualized as a linear progression from a commercially available or readily synthesized precursor to the target molecule.

Synthesis_Workflow cluster_precursor Precursor Synthesis 3_4_dimethyl_1_nitrobenzene 3,4-Dimethyl-1-nitrobenzene 3_4_dimethylaniline 3,4-Dimethylaniline 3_4_dimethyl_1_nitrobenzene->3_4_dimethylaniline Reduction 3_4_dimethyl_5_nitroaniline 3,4-Dimethyl-5-nitroaniline 3_4_dimethylaniline->3_4_dimethyl_5_nitroaniline Nitration target_compound N-(3,4-dimethyl-5- nitrophenyl)acetamide 3_4_dimethyl_5_nitroaniline->target_compound Acetylation

A high-level overview of the synthetic pathway to N-(3,4-dimethyl-5-nitrophenyl)acetamide.

Data Presentation

Physical and Chemical Properties of Key Compounds
Property3,4-Dimethylaniline3,4-Dimethyl-5-nitroanilineN-(3,4-dimethyl-5-nitrophenyl)acetamide
CAS Number 95-64-764823-22-9[1]857571-00-7[2]
Molecular Formula C₈H₁₁NC₈H₁₀N₂O₂C₁₀H₁₂N₂O₃[2]
Molecular Weight 121.18 g/mol 166.18 g/mol [1]208.21 g/mol [2]
Appearance Pale brown crystals or off-white solid--
Melting Point 49-51 °C--
Boiling Point 226 °C--
Solubility Slightly soluble in water, soluble in ether and petroleum ether--

Note: Data for 3,4-dimethyl-5-nitroaniline and the final product are limited in publicly available literature. The provided information is based on available data for closely related analogs and supplier information.

Summary of Reaction Conditions and Yields
Reaction StepStarting MaterialReagentsSolventTypical Yield
Reduction 3,4-Dimethyl-1-nitrobenzeneRaney Nickel, H₂Methanol~86%[3]
Nitration (Analogous) 2,4-DimethylanilineNitric Acid, Sulfuric AcidHydrochloric Acid~71%
Acetylation (Analogous) AnilineAcetic Anhydride, Sodium AcetateWaterHigh

Note: The yields for nitration and acetylation are based on analogous reactions due to the limited availability of specific data for the target synthesis.

Experimental Protocols

Synthesis of 3,4-Dimethylaniline from 3,4-Dimethyl-1-nitrobenzene (Reduction)

This procedure outlines the reduction of the nitro group to an amine using catalytic hydrogenation.

Materials:

  • 3,4-Dimethyl-1-nitrobenzene

  • Raney Nickel

  • Methanol

  • Hydrogen gas

  • Boric Acid

  • Ribose (as a co-reductant in a specific documented procedure)

Procedure:

  • In a high-pressure reactor, a solution of 3,4-dimethyl-1-nitrobenzene (e.g., 40.32 g, 266.6 mmol) in methanol (200 ml) is combined with Raney nickel (22 g).[3]

  • The mixture is hydrogenated at a pressure of 5 bar and a temperature of 55 °C for 2 hours.[3]

  • The reaction progress can be monitored by gas chromatography to confirm the complete conversion to 3,4-dimethylaniline.[3]

  • Following the reaction, the catalyst is removed by filtration.[3]

  • The filtrate is concentrated, and the product is crystallized, for instance, by the addition of hot water followed by cooling.[3]

  • The resulting crystals of 3,4-dimethylaniline are collected by filtration, washed with cold water and cold methanol, and dried.[3]

Synthesis of 3,4-Dimethyl-5-nitroaniline from 3,4-Dimethylaniline (Nitration)

This protocol is adapted from the nitration of a similar substrate, 2,4-dimethylaniline, and should be optimized for the specific starting material.

Materials:

  • 3,4-Dimethylaniline

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

  • Concentrated Hydrochloric Acid

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Magnesium Sulfate

Procedure:

  • A solution of 3,4-dimethylaniline in concentrated hydrochloric acid is prepared and cooled to below 15 °C.

  • Concentrated nitric acid is added dropwise to the stirred solution over a period of several hours, maintaining the temperature below 15 °C.

  • Concentrated sulfuric acid is then added, and the mixture is stirred for an additional hour at 15 °C.

  • The reaction mixture is then carefully poured onto ice and stirred for 30 minutes.

  • The resulting precipitate is collected by filtration.

  • The filter cake is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The product is then extracted with ethyl acetate.

  • The combined organic extracts are dried with magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3,4-dimethyl-5-nitroaniline.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide from 3,4-Dimethyl-5-nitroaniline (Acetylation)

This is a general procedure for the acetylation of an aromatic amine and may require optimization.

Materials:

  • 3,4-Dimethyl-5-nitroaniline

  • Acetic Anhydride

  • Sodium Acetate

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • The 3,4-dimethyl-5-nitroaniline is dissolved in a minimal amount of water containing a small amount of hydrochloric acid to facilitate dissolution.

  • A solution of sodium acetate in water is prepared separately.

  • Acetic anhydride is added to the aniline hydrochloride solution, followed immediately by the sodium acetate solution.

  • The mixture is stirred vigorously and cooled in an ice bath to precipitate the crude N-(3,4-dimethyl-5-nitrophenyl)acetamide.

  • The solid product is collected by vacuum filtration and washed with cold water.

  • The crude product is purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to obtain the final product.

Signaling Pathways and Logical Relationships

The synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide follows a clear and logical progression of chemical transformations. Each step builds upon the previous one to introduce the desired functional groups onto the aromatic scaffold.

Synthesis_Logic node_start Starting Material (3,4-Dimethylaniline) node_nitration Nitration - Add Nitrating Agent - Control Temperature node_start->node_nitration Electrophilic Aromatic Substitution node_intermediate Intermediate (3,4-Dimethyl-5-nitroaniline) node_nitration->node_intermediate Formation of Nitroaniline node_acetylation Acetylation - Add Acetylating Agent - Quench and Isolate node_intermediate->node_acetylation Nucleophilic Acyl Substitution node_final Final Product (N-(3,4-dimethyl-5-nitrophenyl)acetamide) node_acetylation->node_final Formation of Acetamide

References

Methodological & Application

"detailed synthesis protocol for N-(3,4-dimethyl-5-nitrophenyl)acetamide"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide

Introduction

N-(3,4-dimethyl-5-nitrophenyl)acetamide is a substituted nitroaromatic compound often utilized as an intermediate in the synthesis of more complex molecules in pharmaceutical and materials science research.[1] Its structure, featuring an acetamido group and a nitro group on a dimethylaniline scaffold, makes it a versatile building block for further functionalization. For instance, the nitro group can be readily reduced to an amine, which can then be used in a variety of coupling reactions or diazotizations.

This document provides a detailed two-step protocol for the laboratory-scale synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide. The synthetic strategy involves:

  • Nitration: Regioselective nitration of 3,4-dimethylaniline. By protonating the amino group in concentrated sulfuric acid to form the anilinium ion, the substituent becomes a meta-director, guiding the electrophilic nitration to the C5 position.

  • Acetylation: Subsequent N-acetylation of the resulting 3,4-dimethyl-5-nitroaniline using acetic anhydride to yield the final product.

This protocol is intended for use by trained chemistry professionals in a well-equipped laboratory setting. Adherence to all safety precautions is mandatory.

Overall Reaction Scheme

The synthesis proceeds in two sequential steps starting from 3,4-dimethylaniline.

Caption: Two-step synthesis of the target compound.

Experimental Protocols

Safety Precautions: This procedure involves the use of concentrated strong acids (sulfuric and nitric acid) and corrosive reagents. All steps must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is required.[2][3] Handle nitrating mixtures with extreme care due to their high reactivity and potential for exothermic reactions.

Step 1: Synthesis of 3,4-Dimethyl-5-nitroaniline

This procedure is adapted from standard methods for the nitration of substituted anilines.[4][5] The amino group is protonated in sulfuric acid to direct nitration to the meta-position.

Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMoles (mmol)
3,4-DimethylanilineC₈H₁₁N121.186.06 g50.0
Concentrated Sulfuric Acid (98%)H₂SO₄98.0850 mL-
Concentrated Nitric Acid (70%)HNO₃63.013.6 mL55.0
IceH₂O18.02~200 g-
Ammonium Hydroxide (28-30%)NH₄OH35.05As needed-
Ethyl AcetateC₄H₈O₂88.11~150 mL-
Sodium Sulfate (anhydrous)Na₂SO₄142.04As needed-
250 mL Three-neck Round Bottom Flask--1-
Magnetic Stirrer and Stir Bar--1-
Dropping Funnel--1-
Thermometer--1-

Procedure

  • Preparation: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice/water bath on a magnetic stirrer.

  • Dissolution: Carefully and slowly add 40 mL of concentrated sulfuric acid to the flask. Once cooled to below 10 °C, add 6.06 g (50.0 mmol) of 3,4-dimethylaniline portion-wise, ensuring the temperature does not exceed 20 °C. Stir until a clear solution of the anilinium sulfate salt is formed. Cool the solution to 0-5 °C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding 3.6 mL (55.0 mmol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration: Add the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred anilinium sulfate solution over 30-45 minutes. Maintain the internal reaction temperature between 5 °C and 10 °C throughout the addition.[4]

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 60 minutes.

  • Quenching: Carefully pour the reaction mixture onto ~200 g of crushed ice in a large beaker with vigorous stirring.

  • Neutralization: Cool the resulting aqueous solution in an ice bath. Slowly and carefully neutralize the solution by adding concentrated ammonium hydroxide. The product will precipitate as a solid. Continue adding base until the solution is basic (pH > 8), monitoring the temperature to keep it below 25 °C.[4]

  • Isolation & Purification: Collect the solid precipitate by vacuum filtration and wash the filter cake with cold water. The crude product can be purified by recrystallization from an ethanol/water mixture to yield 3,4-dimethyl-5-nitroaniline as a solid.

Step 2: Synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide

This procedure follows the general method for the acetylation of anilines using acetic anhydride.[6]

Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMoles (mmol)
3,4-Dimethyl-5-nitroanilineC₈H₁₀N₂O₂166.185.00 g30.1
Acetic AnhydrideC₄H₆O₃102.094.0 mL42.1
Glacial Acetic AcidCH₃COOH60.0520 mL-
WaterH₂O18.02~100 mL-
100 mL Round Bottom Flask--1-
Magnetic Stirrer and Stir Bar--1-
Reflux Condenser--1-

Procedure

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 5.00 g (30.1 mmol) of 3,4-dimethyl-5-nitroaniline and 20 mL of glacial acetic acid.

  • Acetylation: Add 4.0 mL (42.1 mmol) of acetic anhydride to the mixture.

  • Heating: Heat the reaction mixture to a gentle reflux (~100-110 °C) and maintain for 60 minutes.

  • Precipitation: Allow the reaction mixture to cool to room temperature, then pour it into ~100 mL of cold water with stirring. A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove any residual acetic acid.

  • Drying: Dry the product, N-(3,4-dimethyl-5-nitrophenyl)acetamide, under vacuum to obtain the final compound. Further purification can be achieved by recrystallization from ethanol if necessary.

Data Presentation

Physicochemical Properties of Key Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3,4-Dimethylaniline95-64-7C₈H₁₁N121.18
3,4-Dimethyl-5-nitroaniline6972-71-0C₈H₁₀N₂O₂166.18
N-(3,4-dimethyl-5-nitrophenyl)acetamide857571-00-7C₁₀H₁₂N₂O₃208.21[1]

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from starting materials to the final purified product.

G cluster_step1 Step 1: Nitration cluster_step2 Step 2: Acetylation A Dissolve 3,4-dimethylaniline in conc. H₂SO₄ B Prepare Nitrating Mix (HNO₃ in H₂SO₄) C Add Nitrating Mix dropwise at 5-10 °C A->C D Stir for 1 hr C->D E Pour onto ice (Quench) D->E F Neutralize with NH₄OH E->F G Filter & Wash Precipitate F->G H Recrystallize Intermediate G->H I Combine Intermediate, Acetic Anhydride, Acetic Acid H->I 3,4-Dimethyl-5-nitroaniline J Reflux for 1 hr I->J K Cool and pour into water J->K L Filter & Wash Product K->L M Dry under vacuum L->M

Caption: Overall laboratory workflow for the synthesis.

References

Application Notes and Protocols for the Purification of N-(3,4-dimethyl-5-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of N-(3,4-dimethyl-5-nitrophenyl)acetamide, a key intermediate in various synthetic pathways. Due to the limited availability of specific purification data for this compound, the following protocols are based on established methods for structurally similar nitrophenyl acetamide derivatives. The primary purification techniques covered are recrystallization and column chromatography, which are widely applicable for the purification of crystalline organic compounds.

Overview of Purification Strategies

The choice of purification method for N-(3,4-dimethyl-5-nitrophenyl)acetamide will depend on the nature and quantity of impurities present in the crude material. For relatively pure crude products with minor colored impurities or by-products from the synthesis, recrystallization is often the most efficient method. For more complex mixtures or to achieve very high purity, column chromatography is recommended.

A general workflow for the purification process is outlined below:

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification CrudeProduct Crude N-(3,4-dimethyl-5-nitrophenyl)acetamide Recrystallization Recrystallization CrudeProduct->Recrystallization High initial purity ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography Complex mixture Analysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->Analysis ColumnChromatography->Analysis PureProduct Pure Product Analysis->PureProduct Purity Confirmed RecrystallizationWorkflow A 1. Dissolve crude product in minimum hot solvent B 2. Add activated charcoal (if necessary) A->B Optional C 3. Hot filtration to remove insolubles A->C B->C D 4. Cool filtrate slowly to induce crystallization C->D E 5. Isolate crystals by vacuum filtration D->E F 6. Wash crystals with cold solvent E->F G 7. Dry pure crystals F->G ChromatographyWorkflow A 1. Select eluent system using TLC B 2. Pack column with silica gel slurry A->B C 3. Load crude sample onto the column B->C D 4. Elute with chosen solvent system C->D E 5. Collect and analyze fractions by TLC D->E F 6. Combine pure fractions E->F G 7. Evaporate solvent to obtain pure product F->G

Application Notes and Protocols: Recrystallization of N-(3,4-dimethyl-5-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of N-(3,4-dimethyl-5-nitrophenyl)acetamide via recrystallization. While a specific, experimentally validated procedure for this exact compound is not widely published, the following protocol is based on established principles of recrystallization for analogous aromatic nitro compounds.

Introduction

N-(3,4-dimethyl-5-nitrophenyl)acetamide is a substituted aromatic nitro compound. Such molecules are often intermediates in the synthesis of more complex pharmaceutical agents and other fine chemicals. Purity of these intermediates is critical for the success of subsequent reaction steps and the quality of the final product. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a suitable solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.

Physicochemical Data

A summary of the available physicochemical data for N-(3,4-dimethyl-5-nitrophenyl)acetamide is presented below. It is important to note that a definitive melting point from public sources is not available and should be determined experimentally to assess the purity of the recrystallized product.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂O₃LookChem[1]
Molecular Weight 208.21 g/mol LookChem[1]
CAS Number 857571-00-7LookChem[1]
Appearance Solid (predicted)-
Melting Point Not available. To be determined experimentally.-
Solubility Predicted to be soluble in polar organic solvents (e.g., ethanol, methanol, acetone) and sparingly soluble in water, similar to other nitroacetanilides.[2]-

Experimental Protocol: Recrystallization

This protocol outlines a single-solvent recrystallization procedure using ethanol, a common solvent for related nitroacetanilide compounds.[2] A two-solvent system (e.g., ethanol-water) could also be effective if the compound is too soluble in pure hot ethanol.

Materials and Equipment:

  • Crude N-(3,4-dimethyl-5-nitrophenyl)acetamide

  • Ethanol (95% or absolute)

  • Distilled water

  • Erlenmeyer flasks (two sizes)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Spatula

  • Watch glass

  • Melting point apparatus

Procedure:

  • Solvent Selection (Small Scale Test):

    • Place a small amount (e.g., 20-30 mg) of the crude N-(3,4-dimethyl-5-nitrophenyl)acetamide into a small test tube.

    • Add the chosen solvent (e.g., ethanol) dropwise at room temperature. Observe if the compound dissolves readily. An ideal solvent should not dissolve the compound at this stage.

    • Gently heat the test tube. The compound should dissolve completely.

    • Allow the solution to cool to room temperature, and then place it in an ice bath. A good yield of crystals should form. If no crystals form, the compound may be too soluble, and a less polar solvent or a two-solvent system should be considered.

  • Dissolution:

    • Place the crude N-(3,4-dimethyl-5-nitrophenyl)acetamide into an appropriately sized Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of ethanol to just cover the solid.

    • Gently heat the mixture on a hot plate with stirring.

    • Add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent, as this will reduce the yield of recrystallized product.

  • Hot Filtration (Optional):

    • If insoluble impurities are present in the hot solution, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.

    • Quickly pour the hot solution through the fluted filter paper into the clean, preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask containing the clear, hot solution from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol.

    • Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.

  • Drying:

    • Leave the crystals in the Buchner funnel with the vacuum on for a period to pull air through and partially dry them.

    • Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a desiccator or a vacuum oven at a low temperature can be used.

  • Purity Assessment:

    • Once the crystals are completely dry, determine their mass and calculate the percent recovery.

    • Measure the melting point of the recrystallized product. A sharp melting point close to the literature value (once established) indicates high purity.

Workflow Diagram

Recrystallization_Workflow start Start: Crude N-(3,4-dimethyl-5-nitrophenyl)acetamide dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool Yes ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration to Collect Crystals ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: Workflow for the recrystallization of N-(3,4-dimethyl-5-nitrophenyl)acetamide.

References

Application Notes & Protocols: Characterization of N-(3,4-dimethyl-5-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of N-(3,4-dimethyl-5-nitrophenyl)acetamide. The following protocols are based on established methods for the characterization of related nitrophenylacetamides and serve as a guide for researchers in pharmaceutical and chemical analysis.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for elucidating the molecular structure of N-(3,4-dimethyl-5-nitrophenyl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For N-(3,4-dimethyl-5-nitrophenyl)acetamide, both ¹H and ¹³C NMR are essential.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(3,4-dimethyl-5-nitrophenyl)acetamide

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CH₃ (acetyl)~2.2~25
Ar-CH₃ (C3)~2.3~18
Ar-CH₃ (C4)~2.4~20
Ar-H (C2)~7.8~120
Ar-H (C6)~8.0~118
-NH~10.0-
C=O-~169
Ar-C1 (-NH)-~138
Ar-C3 (-CH₃)-~135
Ar-C4 (-CH₃)-~140
Ar-C5 (-NO₂)-~148

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of N-(3,4-dimethyl-5-nitrophenyl)acetamide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a spectral width of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Integrate all peaks and assign them to the corresponding protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with a spectral width of 0 to 200 ppm.

    • A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Assign the resonances to the respective carbon atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Expected FTIR Absorption Bands for N-(3,4-dimethyl-5-nitrophenyl)acetamide

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (amide)Stretching3300 - 3100
C-H (aromatic)Stretching3100 - 3000
C-H (aliphatic)Stretching3000 - 2850
C=O (amide)Stretching1700 - 1650
C=C (aromatic)Stretching1600 - 1450
N=O (nitro)Asymmetric Stretching1550 - 1500
N=O (nitro)Symmetric Stretching1350 - 1300

Protocol: FTIR Analysis

  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Record the spectrum over the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

    • Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 3: Expected Mass Spectrometric Data for N-(3,4-dimethyl-5-nitrophenyl)acetamide

Ion m/z (expected) Description
[M]⁺208.08Molecular Ion
[M-CH₂CO]⁺166.07Loss of ketene
[M-NO₂]⁺162.09Loss of nitro group

Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in the positive or negative ion mode.

    • Identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used for exact mass determination and elemental composition confirmation.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of N-(3,4-dimethyl-5-nitrophenyl)acetamide and for separating it from any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative technique for purity determination. A reverse-phase method is typically suitable for this type of compound.

Table 4: Typical HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm or λmax)
Injection Volume 10 µL
Column Temperature 25 °C

Protocol: HPLC Analysis

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL). Further dilute as necessary.

  • Instrumentation: Use a standard HPLC system equipped with a UV detector.

  • Method Development: If necessary, optimize the mobile phase composition and gradient to achieve good separation of the main peak from any impurities.

  • Data Analysis:

    • Integrate the peak areas of all components.

    • Calculate the purity of the sample as the percentage of the main peak area relative to the total peak area.

Thermal Analysis

Thermal analysis techniques provide information on the physical properties of the compound as a function of temperature.

Melting Point Determination

The melting point is a key physical property that can indicate the purity of a crystalline solid.

Protocol: Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the dry sample.

  • Instrumentation: Use a calibrated melting point apparatus.

  • Measurement:

    • Pack a small amount of the powdered sample into a capillary tube.

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

    • Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid. A sharp melting range is indicative of high purity.

Visualizations

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_spectroscopy_details cluster_chromatography_details cluster_thermal_details Synthesis Synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide Purification Purification (e.g., Recrystallization) Synthesis->Purification Spectroscopy Spectroscopic Analysis Purification->Spectroscopy Chromatography Chromatographic Analysis Purification->Chromatography Thermal Thermal Analysis Purification->Thermal NMR NMR (¹H, ¹³C) Spectroscopy->NMR FTIR FTIR Spectroscopy->FTIR MS Mass Spectrometry Spectroscopy->MS HPLC HPLC Chromatography->HPLC TLC TLC Chromatography->TLC MeltingPoint Melting Point Thermal->MeltingPoint

Caption: Analytical workflow for the characterization of N-(3,4-dimethyl-5-nitrophenyl)acetamide.

Logical_Relationships cluster_structure Structural Information cluster_purity Purity & Identity cluster_properties Physical Properties Compound N-(3,4-dimethyl-5-nitrophenyl)acetamide Structure Molecular Structure Compound->Structure FunctionalGroups Functional Groups Compound->FunctionalGroups MolecularWeight Molecular Weight Compound->MolecularWeight Purity Purity Assessment Compound->Purity Identity Identity Confirmation Compound->Identity MeltingRange Melting Range Compound->MeltingRange NMR NMR Structure->NMR MS MS Structure->MS FTIR FTIR FunctionalGroups->FTIR MolecularWeight->MS HPLC HPLC Purity->HPLC TLC TLC Purity->TLC MeltingPoint MeltingPoint Purity->MeltingPoint Identity->NMR Identity->MS Identity->FTIR Identity->HPLC MeltingRange->MeltingPoint

Caption: Logical relationships between analytical techniques and compound properties.

Application Notes and Protocols for N-(3,4-dimethyl-5-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-(3,4-dimethyl-5-nitrophenyl)acetamide as a key chemical intermediate in the synthesis of biologically active molecules. Detailed experimental protocols and data are presented to facilitate its use in research and development.

Overview and Key Applications

N-(3,4-dimethyl-5-nitrophenyl)acetamide (CAS No. 857571-00-7) is a substituted nitroaromatic compound primarily employed as a precursor in multi-step organic syntheses.[1] Its chemical structure, featuring a nitro group ortho to an acetamido group on a dimethyl-substituted benzene ring, makes it a versatile building block. The primary application of this intermediate is its conversion to N-(5-amino-3,4-dimethylphenyl)acetamide, a diamine derivative that serves as a crucial component in the synthesis of various heterocyclic scaffolds, most notably benzimidazoles.

Benzimidazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including their roles as kinase inhibitors, antimicrobial agents, and anthelmintics. The specific substitution pattern of the diamine derived from N-(3,4-dimethyl-5-nitrophenyl)acetamide allows for the creation of precisely substituted benzimidazoles, which is critical for optimizing drug-target interactions.

Physicochemical Properties

A summary of the key physicochemical properties of N-(3,4-dimethyl-5-nitrophenyl)acetamide is provided in the table below.

PropertyValue
CAS Number 857571-00-7
Molecular Formula C₁₀H₁₂N₂O₃
Molecular Weight 208.21 g/mol
Appearance Typically a solid (specific color may vary)
Purity Commercially available with purities ranging from 85.0% to 99.8%

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide and its subsequent transformation into a key diamine intermediate, which is then used to synthesize a benzimidazole derivative.

Synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide

This protocol is a general method for the acylation of anilines, which can be adapted for the synthesis of the title compound from 3,4-dimethyl-5-nitroaniline.

Reaction:

Materials:

  • 3,4-dimethyl-5-nitroaniline

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 50 mL round bottom flask, dissolve the starting aniline (5.0 mmol, 1.0 equiv) in 20 mL of dichloromethane under an inert atmosphere (e.g., argon).

  • Add acetic anhydride (6.0 mmol, 1.2 equiv) dropwise to the stirred solution at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting aniline is completely consumed.

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate (3 x 40 mL).

  • Wash the organic layer with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-(3,4-dimethyl-5-nitrophenyl)acetamide.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Reduction of N-(3,4-dimethyl-5-nitrophenyl)acetamide to N-(5-amino-3,4-dimethylphenyl)acetamide

The nitro group of N-(3,4-dimethyl-5-nitrophenyl)acetamide can be selectively reduced to an amine to form the corresponding diamine, a key precursor for benzimidazole synthesis.

Reaction:

Materials:

  • N-(3,4-dimethyl-5-nitrophenyl)acetamide

  • Ethanol or Tetrahydrofuran (THF)

  • Hydrazine hydrate

  • Palladium on carbon (5% Pd/C, wet)

  • Dichloromethane

  • Nitrogen atmosphere apparatus

  • Filter apparatus

Procedure:

  • In a reaction vessel, dissolve N-(3,4-dimethyl-5-nitrophenyl)acetamide in a suitable solvent such as ethanol or THF.

  • Add hydrazine hydrate (typically 2.5-3.5 molar equivalents).

  • Carefully add 5% wet palladium on carbon catalyst under a nitrogen atmosphere. An exothermic reaction with gas evolution may be observed.

  • Stir the reaction mixture at a controlled temperature (e.g., 40-80 °C) and monitor for completion by TLC.

  • After the reaction is complete, cool the mixture and filter off the catalyst under a nitrogen atmosphere.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane, filter to remove any remaining impurities, and then remove the solvent to yield N-(5-amino-3,4-dimethylphenyl)acetamide.

Synthesis of 5,6-Dimethyl-1H-benzimidazol-2-amine from N-(5-amino-3,4-dimethylphenyl)acetamide

This protocol outlines the cyclization of the diamine intermediate to form a substituted benzimidazole.

Reaction:

Materials:

  • N-(5-amino-3,4-dimethylphenyl)acetamide

  • Cyanogen bromide

  • Suitable solvent (e.g., ethanol)

  • Base (e.g., sodium bicarbonate)

  • Reaction vessel with reflux condenser

Procedure:

  • Dissolve N-(5-amino-3,4-dimethylphenyl)acetamide in a suitable solvent in a reaction vessel.

  • Add a solution of cyanogen bromide in the same solvent.

  • Heat the reaction mixture to reflux and monitor for completion by TLC.

  • After the reaction is complete, cool the mixture and neutralize with a base such as sodium bicarbonate solution.

  • The product may precipitate out of the solution and can be collected by filtration.

  • Wash the collected solid with water and dry to obtain the crude 5,6-dimethyl-1H-benzimidazol-2-amine.

  • Further purification can be achieved by recrystallization.

Visualized Workflows and Pathways

The following diagrams illustrate the synthetic pathway and a general experimental workflow for the utilization of N-(3,4-dimethyl-5-nitrophenyl)acetamide.

G cluster_synthesis Synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide cluster_reduction Reduction to Diamine cluster_cyclization Benzimidazole Formation A 3,4-dimethyl-5-nitroaniline C N-(3,4-dimethyl-5-nitrophenyl)acetamide A->C B Acetic Anhydride B->C D N-(5-amino-3,4-dimethylphenyl)acetamide C->D Reduction (e.g., Pd/C, Hydrazine) F 5,6-Dimethyl-1H-benzimidazol-2-amine D->F E Cyanogen Bromide E->F

Caption: Synthetic pathway from 3,4-dimethyl-5-nitroaniline to a substituted benzimidazole.

G start Start dissolve Dissolve N-(3,4-dimethyl-5-nitrophenyl)acetamide in solvent start->dissolve add_reagents Add reducing agents (e.g., Pd/C, Hydrazine) dissolve->add_reagents heat Heat and stir reaction mixture add_reagents->heat monitor Monitor reaction by TLC heat->monitor filter Filter to remove catalyst monitor->filter Reaction complete evaporate Evaporate solvent filter->evaporate purify Purify product (e.g., recrystallization) evaporate->purify end End: Obtain N-(5-amino-3,4-dimethylphenyl)acetamide purify->end

Caption: General experimental workflow for the reduction of the nitro intermediate.

Application in Drug Discovery: Kinase Inhibitors

Substituted benzimidazoles are a well-established scaffold in the design of kinase inhibitors, which are a major class of targeted cancer therapeutics. The 5,6-dimethyl substitution pattern that can be achieved using N-(3,4-dimethyl-5-nitrophenyl)acetamide as a starting material can be crucial for achieving selectivity and potency against specific kinases. The amino group at the 2-position of the benzimidazole ring provides a key vector for further chemical modifications to explore the pharmacophore space and optimize the binding of the inhibitor to the ATP-binding pocket of the target kinase. While a specific signaling pathway cannot be detailed without a defined final product and its biological target, it is well-established that kinase inhibitors modulate cellular signaling pathways that are often dysregulated in cancer, such as those involved in cell proliferation, survival, and angiogenesis.

References

Application Notes and Protocols for N-(3,4-dimethyl-5-nitrophenyl)acetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific medicinal chemistry applications and biological activity data for N-(3,4-dimethyl-5-nitrophenyl)acetamide. While general principles of medicinal chemistry involving nitro-aromatic compounds exist, detailed experimental data, quantitative metrics, and established protocols specifically for this compound are not currently available in the public domain.

This document aims to provide a foundational understanding based on the chemistry of the molecule and the broader context of related compounds, which may guide future research endeavors.

Chemical and Physical Properties

A summary of the basic chemical data for N-(3,4-dimethyl-5-nitrophenyl)acetamide is presented in Table 1. This information is derived from chemical supplier databases.

PropertyValueSource
CAS Number 857571-00-7Guidechem[1]
Molecular Formula C₁₀H₁₂N₂O₃Guidechem[1]
Molecular Weight 208.22 g/mol Guidechem[1]
Synonyms 5-Acetamido-3-nitro-1,2-xyleneGuidechem[1]

Potential Medicinal Chemistry Applications (Hypothetical)

The chemical structure of N-(3,4-dimethyl-5-nitrophenyl)acetamide, featuring a nitro-substituted aromatic ring and an acetamide group, suggests several potential, yet unproven, avenues for investigation in medicinal chemistry.

The nitro group is a versatile functional group in drug design, known to act as both a pharmacophore and a potential toxicophore. Its strong electron-withdrawing nature can influence the electronic properties of the entire molecule, potentially favoring interactions with biological targets. Nitro-containing compounds have been explored for a wide range of activities, including antimicrobial, anticancer, and antiparasitic effects. The mechanism often involves the bioreduction of the nitro group to form reactive nitroso, hydroxylamino, and amino metabolites that can induce cellular damage.

The acetamide group can participate in hydrogen bonding, a crucial interaction for ligand-receptor binding.

Synthesis Protocol (General Approach)

While a specific, detailed protocol for the synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide was not found, a general synthetic approach can be proposed based on standard organic chemistry reactions, particularly the nitration of substituted acetanilides.

A plausible synthetic route would involve the nitration of N-(3,4-dimethylphenyl)acetamide. The directing effects of the acetylamino and methyl groups on the aromatic ring would need to be carefully considered to achieve the desired 5-nitro substitution pattern.

Hypothetical Synthesis Workflow:

G cluster_start Starting Material cluster_reaction1 Step 1: Acetylation cluster_reaction2 Step 2: Nitration 3,4-dimethylaniline 3,4-dimethylaniline Acetic Anhydride Acetic Anhydride 3,4-dimethylaniline->Acetic Anhydride Reaction N-(3,4-dimethylphenyl)acetamide N-(3,4-dimethylphenyl)acetamide Acetic Anhydride->N-(3,4-dimethylphenyl)acetamide Product Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) N-(3,4-dimethylphenyl)acetamide->Nitrating Mixture (HNO3/H2SO4) Reaction N-(3,4-dimethyl-5-nitrophenyl)acetamide N-(3,4-dimethyl-5-nitrophenyl)acetamide Nitrating Mixture (HNO3/H2SO4)->N-(3,4-dimethyl-5-nitrophenyl)acetamide Final Product

Caption: Hypothetical two-step synthesis of the target compound.

Experimental Considerations:

  • Nitration Conditions: The nitration of substituted aromatic compounds is a well-established reaction. A mixture of concentrated nitric acid and sulfuric acid is typically used. The reaction temperature must be carefully controlled to prevent over-nitration and side product formation.

  • Purification: Purification of the final product would likely involve recrystallization from a suitable solvent, such as ethanol.

Future Directions and Research Protocols

Given the absence of biological data, the following are suggested protocols for initial screening of N-(3,4-dimethyl-5-nitrophenyl)acetamide to explore its potential medicinal chemistry applications.

General Cytotoxicity Assay

A primary assessment of the compound's effect on cell viability is crucial.

Protocol: MTT Assay

  • Cell Culture: Plate mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of N-(3,4-dimethyl-5-nitrophenyl)acetamide in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

G Cell_Seeding Seed cells in 96-well plate Compound_Treatment Treat with N-(3,4-dimethyl-5-nitrophenyl)acetamide Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for a standard MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing

To investigate potential antimicrobial properties.

Protocol: Broth Microdilution Assay

  • Bacterial Culture: Grow a bacterial strain (e.g., E. coli, S. aureus) in a suitable broth to the mid-logarithmic phase.

  • Compound Preparation: Prepare a 2-fold serial dilution of N-(3,4-dimethyl-5-nitrophenyl)acetamide in broth in a 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

N-(3,4-dimethyl-5-nitrophenyl)acetamide is a compound for which specific biological activity and medicinal chemistry applications have not been reported in the accessible scientific literature. The information provided here is based on general chemical principles and serves as a guide for initiating research into the potential of this molecule. Any investigation should begin with fundamental in vitro assays to establish a baseline for its biological effects. Researchers are encouraged to publish their findings to contribute to the collective understanding of this and related chemical entities.

References

Application Note and Protocol for the Nitration of N-(3,4-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the nitration of N-(3,4-dimethylphenyl)acetamide to synthesize N-(4,5-dimethyl-2-nitrophenyl)acetamide. This reaction is a key step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocol outlines the use of a standard mixed acid nitration procedure, emphasizing safety precautions, reaction setup, and product purification.

Introduction

Aromatic nitration is a fundamental electrophilic aromatic substitution reaction in organic synthesis, enabling the introduction of a nitro group onto an aromatic ring. The resulting nitroarenes are versatile intermediates that can be further transformed into amines, which are common moieties in pharmaceuticals. The acetamido group in N-(3,4-dimethylphenyl)acetamide is an ortho-, para-director. Due to the steric hindrance from the acetamido group and the electronic directing effects of the two methyl groups, the primary product of nitration is N-(4,5-dimethyl-2-nitrophenyl)acetamide. Careful control of the reaction temperature is crucial to prevent the formation of dinitro byproducts and ensure regioselectivity.[1][2]

Experimental Data

The following table summarizes the key quantitative data for the nitration of N-(3,4-dimethylphenyl)acetamide. The values are based on established procedures for the nitration of similar acetanilides and may require optimization for specific laboratory conditions.[2][3]

ParameterValue
Starting MaterialN-(3,4-dimethylphenyl)acetamide
Nitrating AgentMixture of concentrated nitric acid and concentrated sulfuric acid
Molar Ratio (Substrate:HNO₃)~1:1.1
SolventGlacial Acetic Acid / Concentrated Sulfuric Acid
Reaction Temperature0 - 10 °C
Reaction Time1 - 2 hours
Work-up ProcedureQuenching with ice-water, filtration
Purification MethodRecrystallization from ethanol-water mixture
Expected Yield70 - 85%
ProductN-(4,5-dimethyl-2-nitrophenyl)acetamide

Experimental Protocol

Materials
  • N-(3,4-dimethylphenyl)acetamide

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Ice

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

Procedure

1. Preparation of the Acetanilide Solution:

  • In a 250 mL round-bottom flask, dissolve 10.0 g of N-(3,4-dimethylphenyl)acetamide in 20 mL of glacial acetic acid.

  • Cool the flask in an ice bath to below 10 °C.

  • Slowly and carefully add 20 mL of concentrated sulfuric acid to the solution with continuous stirring, ensuring the temperature remains below 20 °C.

2. Nitration:

  • In a separate beaker, prepare the nitrating mixture by slowly adding 4.5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid. Cool this mixture in an ice bath to below 10 °C.

  • Transfer the cold nitrating mixture to a dropping funnel.

  • Add the nitrating mixture dropwise to the stirred solution of N-(3,4-dimethylphenyl)acetamide over a period of 30-45 minutes. Maintain the internal reaction temperature between 0 and 10 °C using the ice bath.[4]

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

3. Work-up and Isolation:

  • Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.

  • A yellow precipitate of crude N-(4,5-dimethyl-2-nitrophenyl)acetamide will form.

  • Allow the mixture to stand for 15-20 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate thoroughly with cold deionized water until the washings are neutral to litmus paper.

4. Purification:

  • The crude product can be purified by recrystallization.

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • Add hot water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry them in a desiccator.

Safety Precautions

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood.[5]

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[5]

  • The nitration reaction is exothermic and can run away if the temperature is not controlled. Maintain the reaction temperature strictly as specified.[1]

  • Always add acid to water, never the other way around, when preparing dilutions. In this protocol, the nitrating mixture is prepared by adding nitric acid to sulfuric acid, which should be done slowly and with cooling.

Experimental Workflow

experimental_workflow cluster_prep 1. Preparation cluster_nitration 2. Nitration cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification start Start: N-(3,4-dimethylphenyl)acetamide dissolve Dissolve in Glacial Acetic Acid start->dissolve add_h2so4 Add Conc. H2SO4 (cool) dissolve->add_h2so4 add_nitro_mix Add Nitrating Mix dropwise (0-10 °C) add_h2so4->add_nitro_mix prep_nitro_mix Prepare Nitrating Mix (HNO3 + H2SO4) prep_nitro_mix->add_nitro_mix react Stir for 1-2 hours add_nitro_mix->react quench Pour onto Ice/Water react->quench precipitate Precipitation of Crude Product quench->precipitate filter_wash Vacuum Filter and Wash precipitate->filter_wash recrystallize Recrystallize from Ethanol/Water filter_wash->recrystallize filter_dry Filter and Dry recrystallize->filter_dry end End: Pure N-(4,5-dimethyl-2-nitrophenyl)acetamide filter_dry->end

Caption: Experimental workflow for the nitration of N-(3,4-dimethylphenyl)acetamide.

Signaling Pathway Diagram

(Not applicable for this topic)

References

Application Note: Scale-Up Synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide, a key intermediate in various research and development applications. The described methodology is a two-step process commencing with the acetylation of 3,4-dimethylaniline followed by a regioselective nitration. This protocol is designed to be robust and scalable for laboratory and pilot-plant production.

Introduction

N-(3,4-dimethyl-5-nitrophenyl)acetamide (CAS No. 857571-00-7) is a substituted nitroaromatic compound with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of the nitro group allows for further functionalization, such as reduction to an amine, which is a common transformation in medicinal chemistry. This application note details a reliable and scalable synthetic route.

Overall Synthesis Workflow

The synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide is achieved through a two-step process. The first step involves the protection of the amino group of 3,4-dimethylaniline via acetylation. The resulting N-(3,4-dimethylphenyl)acetamide is then subjected to regioselective nitration to yield the final product.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Work-up & Purification A 3,4-Dimethylaniline C N-(3,4-dimethylphenyl)acetamide A->C Glacial Acetic Acid B Acetic Anhydride B->C D N-(3,4-dimethylphenyl)acetamide E Nitrating Mixture (HNO3/H2SO4) F N-(3,4-dimethyl-5-nitrophenyl)acetamide D->F Controlled Temperature E->F G Quenching on Ice F->G H Filtration G->H I Recrystallization H->I

Caption: Overall workflow for the two-step synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide.

Experimental Protocols

Step 1: Synthesis of N-(3,4-dimethylphenyl)acetamide

This protocol is adapted from procedures for the acetylation of substituted anilines.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity (Scale-up)Moles
3,4-DimethylanilineC₈H₁₁N121.18100 g0.825
Acetic AnhydrideC₄H₆O₃102.0993.4 mL (101 g)0.99
Glacial Acetic AcidCH₃COOH60.05500 mL-

Equipment:

  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Buchner funnel and filtration flask

Procedure:

  • In the 2 L three-necked flask equipped with a mechanical stirrer and reflux condenser, dissolve 100 g (0.825 mol) of 3,4-dimethylaniline in 500 mL of glacial acetic acid.

  • Stir the mixture until the aniline is completely dissolved.

  • Slowly add 93.4 mL (101 g, 0.99 mol) of acetic anhydride to the solution. An exotherm may be observed.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and then pour it slowly into 2 L of ice-water with vigorous stirring.

  • A white precipitate of N-(3,4-dimethylphenyl)acetamide will form.

  • Collect the solid by vacuum filtration and wash the filter cake with cold water until the filtrate is neutral.

  • Dry the product in a vacuum oven at 60-70 °C.

Expected Yield: 120-130 g (90-97%) Purity (by HPLC): >98%

Step 2: Synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide

This protocol is based on the nitration of substituted acetanilides.[1][2]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity (Scale-up)Moles
N-(3,4-dimethylphenyl)acetamideC₁₀H₁₃NO163.22100 g0.613
Concentrated Sulfuric Acid (98%)H₂SO₄98.08400 mL-
Concentrated Nitric Acid (70%)HNO₃63.0148 mL0.736

Equipment:

  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

  • Buchner funnel and filtration flask

Procedure:

  • In the 2 L three-necked flask, add 400 mL of concentrated sulfuric acid and cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 100 g (0.613 mol) of N-(3,4-dimethylphenyl)acetamide in portions to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • Stir the mixture until all the solid has dissolved.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 48 mL (0.736 mol) of concentrated nitric acid to 100 mL of concentrated sulfuric acid, while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the acetamide, maintaining the reaction temperature between 0 and 5 °C. The addition should take approximately 1-2 hours.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional hour.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture slowly onto 3 kg of crushed ice with vigorous stirring.

  • A yellow precipitate of N-(3,4-dimethyl-5-nitrophenyl)acetamide will form.

  • Allow the ice to melt completely, then collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from an ethanol-water mixture to obtain a purified product.[1]

  • Dry the final product in a vacuum oven at 50-60 °C.

Expected Yield: 102-115 g (80-90%) Purity (by HPLC): >99%

Data Presentation

Table 1: Summary of Reactants and Products for Scale-Up Synthesis

StepStarting MaterialReagentsProductExpected Yield (%)
1. Acetylation3,4-Dimethylaniline (100 g)Acetic Anhydride, Glacial Acetic AcidN-(3,4-dimethylphenyl)acetamide90-97%
2. NitrationN-(3,4-dimethylphenyl)acetamide (100 g)Conc. HNO₃, Conc. H₂SO₄N-(3,4-dimethyl-5-nitrophenyl)acetamide80-90%

Table 2: Physicochemical Properties of N-(3,4-dimethyl-5-nitrophenyl)acetamide

PropertyValue
CAS Number857571-00-7[3]
Molecular FormulaC₁₀H₁₂N₂O₃[3]
Molecular Weight208.21 g/mol
AppearanceYellow solid
Melting PointTo be determined

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Concentrated acids (sulfuric and nitric acid) are highly corrosive and strong oxidizing agents. Handle with extreme care.

  • The nitration reaction is highly exothermic and requires strict temperature control to avoid the formation of dinitro by-products and ensure safety.

  • Acetic anhydride is corrosive and a lachrymator.

Conclusion

The provided protocol offers a detailed and scalable method for the synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide. By following the outlined procedures and safety precautions, researchers and drug development professionals can reliably produce this valuable intermediate for their applications.

References

"handling and safety precautions for N-(3,4-dimethyl-5-nitrophenyl)acetamide"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling of N-(3,4-dimethyl-5-nitrophenyl)acetamide (CAS No. 857571-00-7). All personnel handling this substance must be thoroughly trained on these procedures to minimize potential health risks.

Hazard Identification and Safety Precautions

N-(3,4-dimethyl-5-nitrophenyl)acetamide is a chemical compound that requires careful handling due to its potential health hazards.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Hazardous to the aquatic environment, acute hazard (Category 3), H402: Harmful to aquatic life.

Precautionary Statements:

  • P273: Avoid release to the environment.

Based on data for analogous nitrophenyl acetamides, this compound should be handled with the assumption that it may also cause skin irritation, serious eye irritation, and respiratory irritation.

Quantitative Data Summary

The following table summarizes the available physical and chemical property data for N-(3,4-dimethyl-5-nitrophenyl)acetamide.

PropertyValueSource
CAS Number 857571-00-7
Molecular Formula C₁₀H₁₂N₂O₃
Molecular Weight 208.21 g/mol
IUPAC Name N-(3,4-dimethyl-5-nitrophenyl)acetamide
Synonyms 5-ACETYLAMINO-3-NITRO 1,2-XYLIN
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Data not available

Experimental Protocols: Safe Handling Procedures

The following protocols are based on standard laboratory practices for handling hazardous chemicals and the specific information available in the Safety Data Sheet.

3.1. Personal Protective Equipment (PPE)

Before handling N-(3,4-dimethyl-5-nitrophenyl)acetamide, ensure the following PPE is worn:

  • Eye Protection: Chemical safety glasses and a face shield.

  • Hand Protection: Handle with chemical-resistant gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.

  • Body Protection: A lab coat or other protective clothing is required.

  • Respiratory Protection: If dust formation is likely, use a NIOSH-approved respirator.

3.2. General Handling Protocol

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid contact with skin and eyes.

  • Avoid the formation of dust and aerosols.

  • Wash hands thoroughly after handling.

3.3. Weighing and Transferring Protocol

  • Ensure the balance is inside a chemical fume hood or a ventilated enclosure.

  • Carefully open the container to avoid creating airborne dust.

  • Use a clean spatula to transfer the desired amount of the compound to a tared weighing vessel.

  • Close the container tightly after use.

  • Clean any spills on the balance immediately with appropriate materials.

3.4. Dissolution Protocol

  • Add the weighed compound to the appropriate solvent in a suitable flask or beaker under a fume hood.

  • Stir the mixture until the compound is fully dissolved.

  • If heating is required, use a well-controlled heating mantle and monitor the process carefully.

3.5. Spill and Waste Disposal Protocol

  • Spills: In case of a spill, evacuate personnel to a safe area. Avoid breathing dust. Wear appropriate PPE. Pick up and arrange disposal without creating dust. Sweep up and shovel the material into suitable, closed containers for disposal.

  • Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not let the product enter drains.

Visualized Workflows and Relationships

4.1. Laboratory Handling Workflow

prep Preparation (Wear full PPE) weigh Weighing (In fume hood) prep->weigh Proceed with caution dissolve Dissolution (In fume hood) weigh->dissolve reaction Reaction/Application dissolve->reaction cleanup Decontamination reaction->cleanup waste Waste Disposal (Follow regulations) cleanup->waste

Caption: General laboratory workflow for handling N-(3,4-dimethyl-5-nitrophenyl)acetamide.

4.2. Hazard Response Logic

cluster_exposure Exposure Event cluster_response First Aid Response inhalation Inhalation move_fresh_air Move to fresh air inhalation->move_fresh_air skin_contact Skin Contact wash_skin Wash with soap and water skin_contact->wash_skin eye_contact Eye Contact rinse_eyes Rinse eyes for 15 mins eye_contact->rinse_eyes ingestion Ingestion rinse_mouth Rinse mouth with water ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention move_fresh_air->seek_medical wash_skin->seek_medical rinse_eyes->seek_medical rinse_mouth->seek_medical Do NOT induce vomiting

Caption: Logical flow for first aid response to exposure incidents.

Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. Always consult the most up-to-date Safety Data Sheet (SDS) before handling any chemical. The toxicological properties of this compound have not been fully investigated. No information on signaling pathways or specific experimental protocols involving N-(3,4-dimethyl-5-nitrophenyl)acetamide was found in the public domain at the time of this writing.

Application Notes and Protocols for the Derivatization of N-(3,4-dimethyl-5-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3,4-dimethyl-5-nitrophenyl)acetamide is a versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its substituted aromatic ring provides multiple sites for functional group manipulation, making it a valuable scaffold for generating diverse molecular architectures. The presence of a nitro group, an acetamido group, and two benzylic methyl groups allows for a range of selective derivatization reactions. These transformations can yield key building blocks for the synthesis of complex molecules, including potent therapeutic agents.

Notably, derivatives of this molecule are structurally related to intermediates used in the synthesis of targeted cancer therapies, such as the MEK inhibitor Trametinib.[1] Trametinib is an inhibitor of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which is often dysregulated in various cancers.[2][3][4] The ability to generate a library of compounds from N-(3,4-dimethyl-5-nitrophenyl)acetamide opens avenues for the development of novel kinase inhibitors and other biologically active molecules.

These application notes provide detailed protocols for the key derivatization reactions of N-(3,4-dimethyl-5-nitrophenyl)acetamide, including the selective reduction of the nitro group, hydrolysis of the acetamido group, and functionalization of the methyl groups.

Derivatization Strategies

The derivatization of N-(3,4-dimethyl-5-nitrophenyl)acetamide can be systematically approached by targeting its three key functional regions: the nitro group, the acetamido group, and the benzylic methyl groups.

G A N-(3,4-dimethyl-5-nitrophenyl)acetamide B Nitro Group Reduction A->B C Acetamido Group Hydrolysis A->C D Methyl Group Functionalization A->D E N-(5-amino-3,4-dimethylphenyl)acetamide B->E F 3,4-Dimethyl-5-nitroaniline C->F G Bromination (NBS) D->G H Oxidation (KMnO4) D->H I N-(3,4-bis(bromomethyl)-5-nitrophenyl)acetamide G->I J 5-Acetamido-3-nitro-1,2-benzenedicarboxylic acid H->J

Caption: Derivatization pathways of N-(3,4-dimethyl-5-nitrophenyl)acetamide.

Experimental Protocols

Protocol 1: Selective Reduction of the Nitro Group

This protocol describes the selective reduction of the nitro group to a primary amine, yielding N-(5-amino-3,4-dimethylphenyl)acetamide, a key intermediate for further amide bond formations or diazotization reactions.

Method A: Catalytic Transfer Hydrogenation

This method uses palladium on carbon with ammonium formate as a hydrogen donor, which is a milder alternative to high-pressure hydrogenation.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve N-(3,4-dimethyl-5-nitrophenyl)acetamide and Ammonium Formate in Methanol B Add 10% Pd/C catalyst A->B C Reflux the mixture B->C D Monitor reaction by TLC C->D E Cool and filter through Celite D->E F Concentrate the filtrate E->F G Purify by column chromatography F->G

Caption: Workflow for catalytic transfer hydrogenation.

Materials:

  • N-(3,4-dimethyl-5-nitrophenyl)acetamide

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH)

  • Celite

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve N-(3,4-dimethyl-5-nitrophenyl)acetamide (1.0 eq) in methanol.

  • Add ammonium formate (3-5 eq).

  • Carefully add 10% Pd/C (5-10 mol% by weight).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography using an ethyl acetate/hexanes gradient to yield N-(5-amino-3,4-dimethylphenyl)acetamide.

Method B: Reduction with Tin(II) Chloride

This method is effective for substrates with other reducible functional groups that might not be compatible with catalytic hydrogenation.[2]

Procedure:

  • Dissolve N-(3,4-dimethyl-5-nitrophenyl)acetamide (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).

  • Reflux the mixture for 30-60 minutes, monitoring by TLC.[2]

  • Cool the reaction to room temperature and pour it into ice water.

  • Carefully neutralize with 5% aqueous NaHCO₃ to a pH of 7-8.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

ParameterMethod A (Pd/C, HCOONH₄)Method B (SnCl₂, EtOH)
Typical Yield 85-95%80-90%
Reaction Time 1-3 hours0.5-1 hour
Reagents Pd/C, Ammonium FormateTin(II) Chloride Dihydrate
Solvent Methanol or EthanolEthanol
Temperature RefluxReflux

Table 1. Comparison of Nitro Reduction Methods.

Protocol 2: Hydrolysis of the Acetamido Group

This protocol describes the deprotection of the acetamido group to yield 3,4-dimethyl-5-nitroaniline, which can be used for reactions targeting the free amine.

Method: Acid-Catalyzed Hydrolysis

Procedure:

  • In a round-bottom flask, suspend N-(3,4-dimethyl-5-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and water.

  • Slowly add concentrated sulfuric acid.[5]

  • Heat the mixture to reflux for 4-8 hours, monitoring by TLC for the disappearance of the starting material.[5]

  • Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the solution is basic.

  • The product will precipitate and can be collected by filtration.

  • Wash the solid with cold water and dry to obtain 3,4-dimethyl-5-nitroaniline.

  • Further purification can be achieved by recrystallization.

ParameterAcid-Catalyzed Hydrolysis
Typical Yield 70-85%
Reaction Time 4-8 hours
Reagents Concentrated Sulfuric Acid
Solvent Ethanol/Water
Temperature Reflux

Table 2. Protocol for Acetamido Group Hydrolysis.

Protocol 3: Functionalization of the Methyl Groups

The benzylic methyl groups can be functionalized through radical bromination or oxidation.

Method A: Benzylic Bromination

This protocol yields N-(3,4-bis(bromomethyl)-5-nitrophenyl)acetamide, a versatile intermediate for nucleophilic substitution reactions.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve N-(3,4-dimethyl-5-nitrophenyl)acetamide in a suitable solvent (e.g., CCl4) B Add N-Bromosuccinimide (NBS) and a radical initiator (AIBN) A->B C Reflux the mixture with light irradiation B->C D Monitor reaction by TLC C->D E Cool and filter off succinimide D->E F Wash the filtrate and dry E->F G Concentrate and purify by recrystallization F->G

Caption: Workflow for benzylic bromination with NBS.

Materials:

  • N-(3,4-dimethyl-5-nitrophenyl)acetamide

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-(3,4-dimethyl-5-nitrophenyl)acetamide (1.0 eq) in carbon tetrachloride.

  • Add N-Bromosuccinimide (2.2 eq for dibromination).

  • Add a catalytic amount of AIBN or BPO.

  • Reflux the mixture, optionally with irradiation from a sunlamp, until the reaction is complete as monitored by TLC.[3]

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method B: Benzylic Oxidation

This protocol oxidizes the methyl groups to carboxylic acids, yielding 5-acetamido-3-nitro-1,2-benzenedicarboxylic acid.

Procedure:

  • Suspend N-(3,4-dimethyl-5-nitrophenyl)acetamide (1.0 eq) in water.

  • Add potassium permanganate (KMnO₄) in excess (e.g., 4-6 eq).[5]

  • Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) byproduct.

  • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the dicarboxylic acid.

  • Collect the product by filtration, wash with cold water, and dry.

ParameterBenzylic Bromination (NBS)Benzylic Oxidation (KMnO₄)
Typical Yield 60-75% (dibrominated)50-65%
Reaction Time 4-12 hours6-24 hours
Reagents NBS, AIBN/BPOPotassium Permanganate
Solvent Carbon TetrachlorideWater
Temperature RefluxReflux

Table 3. Comparison of Methyl Group Functionalization Methods.

Application in Drug Development: Targeting the MAPK/ERK Pathway

The derivatives of N-(3,4-dimethyl-5-nitrophenyl)acetamide are valuable precursors for the synthesis of kinase inhibitors. For instance, the corresponding aniline derivative, N-(5-amino-3,4-dimethylphenyl)acetamide, can be further elaborated to construct complex heterocyclic systems found in drugs like Trametinib. Trametinib is a highly selective allosteric inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway.[2][3] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[4][6]

G cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Cellular Response A Growth Factors B Receptor Tyrosine Kinases (RTKs) A->B C RAS B->C D RAF C->D E MEK1/2 D->E F ERK1/2 E->F G Transcription Factors F->G H Proliferation, Survival, Differentiation G->H I Trametinib I->E Inhibition

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Trametinib.

Expected Characterization Data

The following tables summarize the expected analytical data for the key derivatives.

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR Signals (δ, ppm)
N-(5-amino-3,4-dimethylphenyl)acetamideC₁₀H₁₄N₂O178.23Amide NH (br s), Aromatic CH, Acetyl CH₃ (s), Methyl CH₃ (s), Amine NH₂ (br s)
3,4-Dimethyl-5-nitroanilineC₈H₁₀N₂O₂166.18Aromatic CH, Amine NH₂ (br s), Methyl CH₃ (s)
N-(3,4-bis(bromomethyl)-5-nitrophenyl)acetamideC₁₀H₁₀Br₂N₂O₃382.01Amide NH (br s), Aromatic CH, Bromomethyl CH₂ (s), Acetyl CH₃ (s)
5-Acetamido-3-nitro-1,2-benzenedicarboxylic acidC₁₀H₈N₂O₇268.18Carboxyl OH (br s), Amide NH (br s), Aromatic CH, Acetyl CH₃ (s)

Table 4. Expected Analytical Data for Derivatives.

Note: The exact chemical shifts will depend on the solvent and instrument used.

Conclusion

N-(3,4-dimethyl-5-nitrophenyl)acetamide is a valuable and versatile starting material for the synthesis of a wide range of derivatives. The protocols outlined in these application notes provide robust methods for the selective functionalization of its nitro, acetamido, and methyl groups. The resulting products are key intermediates for the development of novel therapeutic agents, particularly kinase inhibitors targeting critical signaling pathways in cancer, such as the MAPK/ERK pathway. These methodologies offer a solid foundation for researchers and drug development professionals to explore the chemical space around this scaffold and to advance the discovery of new medicines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for N-(3,4-dimethyl-5-nitrophenyl)acetamide?

A1: The most common route is the electrophilic aromatic substitution (nitration) of N-(3,4-dimethylphenyl)acetamide. This involves reacting the starting material with a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid. The acetamido group directs the incoming nitro group primarily to the ortho and para positions. Due to the substitution pattern of the starting material, the primary product is N-(3,4-dimethyl-5-nitrophenyl)acetamide.

Q2: What are the most critical parameters to control to ensure a high yield?

A2: Temperature and the rate of addition of the nitrating mixture are the most critical parameters. The nitration of acetanilides is a highly exothermic reaction.[1] Maintaining a low temperature, typically between 0-10°C, is crucial to prevent over-nitration and the formation of side products.[2] Slow, dropwise addition of the nitrating mixture to the solution of N-(3,4-dimethylphenyl)acetamide ensures that the temperature remains within the optimal range and minimizes the concentration of the nitrating agent at any given time, which helps to prevent dinitration.[2]

Q3: What are the common impurities, and how can they be removed?

A3: Common impurities include the ortho-isomer (N-(3,4-dimethyl-2-nitrophenyl)acetamide), dinitrated byproducts, and unreacted starting material. Hydrolysis of the acetamido group to an amino group can also occur if the work-up is not performed carefully. The primary method for removing these impurities is recrystallization. An ethanol-water mixture is often an effective solvent system for this purpose.

Q4: My reaction mixture turned dark brown/black. What does this indicate?

A4: A very dark reaction mixture can indicate excessive oxidation of the aniline derivative, which can occur if the temperature is too high or if the concentration of nitric acid is excessive. While direct nitration of anilines can lead to tarry oxidation products, the acetyl group in N-(3,4-dimethylphenyl)acetamide offers some protection.[3][4] However, careful temperature control is still necessary to minimize oxidative side reactions.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product. A suitable eluent system would typically be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction: Reaction time may have been too short, or the temperature was too low for the reaction to proceed to completion.Monitor the reaction by TLC until the starting material is consumed. Allow the reaction to stir for a sufficient time at the recommended temperature.
Loss of product during work-up: The product may be partially soluble in the wash solutions.Use ice-cold water for washing the crude product to minimize solubility losses.
Loss of product during recrystallization: Using too much recrystallization solvent will result in a lower yield as the product remains in the mother liquor.Use the minimum amount of hot solvent necessary to dissolve the crude product completely. Cool the solution slowly and then in an ice bath to maximize crystal formation.
Product is an oil or fails to crystallize Presence of significant impurities: High levels of impurities can lower the melting point of the product and inhibit crystallization.Attempt to purify a small portion of the product by column chromatography to obtain a seed crystal. If successful, use the seed crystal to induce crystallization in the bulk of the product.
Inappropriate recrystallization solvent: The chosen solvent may not be suitable for the product.Experiment with different solvent systems. A mixture of ethanol and water is a good starting point. Other options include methanol or isopropanol, potentially with water.
Melting point of the product is low and/or has a wide range Presence of impurities: The most likely cause is the presence of isomeric byproducts or unreacted starting material.Re-crystallize the product. Ensure the crystals are thoroughly washed with cold solvent and are completely dry before measuring the melting point.
Product is highly colored (yellow/orange) Presence of nitrated byproducts or oxidation products: Dinitrated compounds are often more intensely colored.Recrystallization should help to remove these colored impurities. If the color persists, a charcoal treatment during the recrystallization process may be effective.

Data on Nitration of Acetanilides

Starting MaterialNitrating AgentTemperature (°C)Reported Yield (%)Reference
AcetanilideConc. HNO₃ / Conc. H₂SO₄0-10~60-70 (p-nitroacetanilide)General textbook procedures
4-MethylacetanilideConc. HNO₃ / Conc. H₂SO₄Not specified65 (N-(4-methyl-2-nitrophenyl)acetamide)[5]

Experimental Protocols

Synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide

Materials:

  • N-(3,4-dimethylphenyl)acetamide

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Ice

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve N-(3,4-dimethylphenyl)acetamide in a minimal amount of glacial acetic acid with gentle warming. Cool the solution to room temperature.

  • Acidification: Place the flask in an ice-salt bath. Slowly add concentrated sulfuric acid to the solution while stirring. Maintain the temperature below 10°C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the stirred solution of N-(3,4-dimethylphenyl)acetamide. It is critical to maintain the reaction temperature between 0°C and 10°C throughout the addition.[2]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.

  • Work-up: Pour the reaction mixture slowly onto a large amount of crushed ice in a beaker with constant stirring. The crude product will precipitate.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of ice-cold water to remove any residual acid.

  • Purification by Recrystallization:

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid.

    • Add hot water dropwise until the solution becomes slightly turbid.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry them thoroughly.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start1 N-(3,4-dimethylphenyl)acetamide dissolve Dissolve in Glacial Acetic Acid & H₂SO₄ start1->dissolve start2 Conc. H₂SO₄ nitration Add Nitrating Mixture (HNO₃/H₂SO₄) (0-10°C) start3 Conc. HNO₃ dissolve->nitration quench Pour onto Ice nitration->quench filter Vacuum Filtration quench->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize dry Dry Product recrystallize->dry product N-(3,4-dimethyl-5-nitrophenyl)acetamide dry->product

Caption: Experimental workflow for the synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide.

troubleshooting_yield cluster_diagnosis Diagnosis cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Purity Issue check_tlc Analyze crude product by TLC start->check_tlc check_mp Check melting point of purified product start->check_mp incomplete_rxn Incomplete Reaction check_tlc->incomplete_rxn Starting material present side_products Side Product Formation check_tlc->side_products Multiple spots check_mp->side_products Low/broad melting point loss_workup Loss during Work-up/Purification check_mp->loss_workup Pure product, low mass increase_time Increase reaction time / Monitor by TLC incomplete_rxn->increase_time optimize_temp Ensure strict temperature control (0-10°C) side_products->optimize_temp slow_addition Slow, dropwise addition of nitrating agent side_products->slow_addition cold_wash Use ice-cold solvents for washing loss_workup->cold_wash min_solvent Use minimal hot solvent for recrystallization loss_workup->min_solvent

Caption: Troubleshooting logic for low yield and purity issues.

References

Technical Support Center: Synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the expected side products in the synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide?

During the nitration of N-(3,4-dimethylphenyl)acetamide, the primary side products are positional isomers resulting from the electrophilic aromatic substitution of the nitro group at different positions on the aromatic ring. The acetamido group is a strong ortho-, para-director, and the two methyl groups are also ortho-, para-directing. This leads to the formation of the following isomers in addition to the desired product:

  • N-(3,4-dimethyl-2-nitrophenyl)acetamide: Formation of this isomer is possible due to the ortho-directing effect of the acetamido group. However, it is generally a minor product due to steric hindrance from the adjacent acetamido and methyl groups.

  • N-(3,4-dimethyl-6-nitrophenyl)acetamide: This isomer is a likely significant side product. The position is ortho to the strongly activating acetamido group and the 3-methyl group, making it electronically favorable for substitution. Steric hindrance is a factor but may be less pronounced than at the 2-position.

  • Dinitro compounds: Over-nitration can lead to the formation of dinitrated products, especially under harsh reaction conditions (e.g., high temperature, high concentration of nitrating agent).

Q2: How can I minimize the formation of isomeric side products?

Controlling the regioselectivity of the nitration reaction is key to minimizing isomeric impurities. Here are several strategies:

  • Temperature Control: Nitration is an exothermic reaction.[1] Maintaining a low temperature (typically 0-10 °C) throughout the addition of the nitrating agent is crucial to prevent over-nitration and reduce the formation of undesired isomers.[1]

  • Controlled Addition of Nitrating Agent: A slow, dropwise addition of the nitrating mixture (concentrated nitric and sulfuric acids) to the solution of N-(3,4-dimethylphenyl)acetamide ensures a controlled reaction rate and helps to maintain a low temperature.[1]

  • Choice of Solvent: The use of a suitable solvent, such as glacial acetic acid, can help to control the reaction and improve selectivity.[1]

  • Stoichiometry: Using a precise stoichiometry of the nitrating agent can help to avoid dinitration.

Q3: What is the role of the acetamido group in this synthesis?

The direct nitration of anilines can be problematic, often leading to oxidation of the amino group and the formation of a mixture of products, including a significant amount of the meta-isomer due to the formation of the anilinium ion in the acidic medium.[2][3] To circumvent these issues, the amino group of 3,4-dimethylaniline is first protected by acetylation to form N-(3,4-dimethylphenyl)acetamide. The acetamido group serves two primary purposes:

  • Protection: It protects the amino group from oxidation by the strong nitric acid.[3]

  • Directing Group: As a strong ortho-, para-directing group, it directs the incoming nitro group primarily to the desired positions on the aromatic ring.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired product Incomplete reaction.- Ensure the reaction is stirred for a sufficient amount of time after the addition of the nitrating agent.- Monitor the reaction progress using Thin Layer Chromatography (TLC).
Formation of a high percentage of side products.- Strictly control the reaction temperature.- Ensure slow and controlled addition of the nitrating agent.
Loss of product during work-up and purification.- Ensure complete precipitation of the product by pouring the reaction mixture into a sufficient amount of ice water.- Use an appropriate recrystallization solvent to minimize loss of the desired product.
High percentage of isomeric impurities Poor regioselectivity of the nitration reaction.- Optimize the reaction temperature; lower temperatures generally favor the para-isomer.- Consider alternative nitrating agents that may offer higher regioselectivity.
Inefficient purification.- Employ fractional crystallization to separate isomers with different solubilities.- Consider column chromatography for more challenging separations.
Formation of dark, tarry byproducts Oxidation of the starting material or product.- Maintain a low reaction temperature.- Ensure the starting aniline is fully acetylated before nitration. Direct nitration of the free amine can lead to oxidation.[2][3]
Over-nitration.- Use a stoichiometric amount of the nitrating agent.- Avoid prolonged reaction times at elevated temperatures.

Experimental Protocols

Synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide (Adapted from a general procedure for nitration of acetanilides)[1]

Materials:

  • N-(3,4-dimethylphenyl)acetamide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Glacial Acetic Acid

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • In a flask, dissolve N-(3,4-dimethylphenyl)acetamide in glacial acetic acid.

  • Carefully add concentrated sulfuric acid to the mixture while stirring and cooling in an ice bath.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the solution of N-(3,4-dimethylphenyl)acetamide, maintaining the reaction temperature between 0-10 °C with vigorous stirring.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes.

  • Pour the reaction mixture slowly onto a large amount of crushed ice with constant stirring to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

  • Purify the crude product by recrystallization from ethanol to obtain N-(3,4-dimethyl-5-nitrophenyl)acetamide. The isomeric side products may be present in the mother liquor.

Visualization

TroubleshootingWorkflow cluster_synthesis Synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide cluster_troubleshooting Troubleshooting Start Start Synthesis Reaction Nitration of N-(3,4-dimethylphenyl)acetamide Start->Reaction Workup Quenching and Precipitation Reaction->Workup Purification Recrystallization Workup->Purification Analysis Product Analysis (TLC, NMR, etc.) Purification->Analysis Problem Problem Identified? Analysis->Problem End Pure Product Problem->End No LowYield Low Yield Problem->LowYield Yes HighImpurity High Isomeric Impurity Problem->HighImpurity Yes TarryByproducts Tarry Byproducts Problem->TarryByproducts Yes OptimizeTemp Optimize Temperature (0-5°C) LowYield->OptimizeTemp ControlAddition Control Reagent Addition Rate LowYield->ControlAddition CheckPurity Check Starting Material Purity LowYield->CheckPurity HighImpurity->OptimizeTemp OptimizePurification Optimize Purification (Fractional Crystallization, Column Chromatography) HighImpurity->OptimizePurification TarryByproducts->OptimizeTemp TarryByproducts->CheckPurity OptimizeTemp->Reaction ControlAddition->Reaction CheckPurity->Reaction OptimizePurification->Purification

Caption: Troubleshooting workflow for the synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide.

References

Technical Support Center: Purification of N-(3,4-dimethyl-5-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of N-(3,4-dimethyl-5-nitrophenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide?

A1: The most common impurities arise from the nitration of 3,4-dimethylacetanilide. These can include:

  • Isomeric Byproducts: The nitration of an aromatic ring can result in the formation of different positional isomers.[1][2] Depending on the reaction conditions, you may have other isomers of the desired product.

  • Unreacted Starting Material: Incomplete nitration can lead to the presence of the starting material, 3,4-dimethylacetanilide, in your crude product.

  • Di-nitrated Products: Under harsh reaction conditions, a second nitro group can be introduced to the aromatic ring, leading to the formation of di-nitro compounds.

  • Degradation Products: The reaction conditions for nitration (strong acids) can sometimes lead to the degradation of the starting material or the product.[3]

Q2: My purified product is yellow. Is this normal, and how can I remove the color?

A2: A yellow coloration is common for nitro-aromatic compounds.[1] However, a darker yellow, orange, or brown color may indicate the presence of impurities. To remove colored impurities, you can try the following:

  • Recrystallization with Activated Charcoal: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. The charcoal is then removed by hot filtration.[4]

  • Column Chromatography: If recrystallization is ineffective, column chromatography can be used to separate the desired product from colored impurities.

Q3: I am getting a low yield after recrystallization. What are the possible reasons?

A3: Low yield during recrystallization is a common issue and can be caused by several factors:

  • Using too much solvent: The most frequent cause is dissolving the crude product in an excessive amount of solvent, which keeps a significant portion of the product in the mother liquor even after cooling.[4]

  • Premature crystallization: If the solution cools too quickly during hot filtration, some product may crystallize on the filter paper.

  • Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][5] If the compound has high solubility in the cold solvent, recovery will be low.

  • Washing with a non-chilled solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of the product.[4]

Q4: No crystals are forming upon cooling my recrystallization solution. What should I do?

A4: If crystals do not form, it could be due to a supersaturated solution or the use of too much solvent.[4] Here are some techniques to induce crystallization:

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.[6]

  • Add a seed crystal: If you have a small amount of the pure product, adding a tiny crystal to the cooled solution can initiate crystallization.[4]

  • Reduce the solvent volume: If too much solvent was used, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cool for a longer period: Ensure the solution has had ample time to cool, first to room temperature and then in an ice bath.

Q5: How can I effectively separate isomeric impurities?

A5: Separating isomers can be challenging due to their similar physical properties.

  • Fractional Recrystallization: This technique involves multiple recrystallization steps and relies on slight differences in the solubility of the isomers in a particular solvent.

  • Column Chromatography: This is often the most effective method for separating isomers. Careful selection of the stationary phase (e.g., silica gel) and the mobile phase (eluent) is crucial for achieving good separation.[7] High-Performance Liquid Chromatography (HPLC) can also be used for both analytical and preparative separations.[8][9][10][11]

Data Presentation

Table 1: Potential Impurities in the Synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide

Impurity NamePotential SourceSuggested Removal Method
3,4-DimethylacetanilideIncomplete nitration reactionRecrystallization, Column Chromatography
N-(3,4-dimethyl-2-nitrophenyl)acetamideIsomeric byproduct of nitrationColumn Chromatography, Fractional Recrystallization
N-(3,4-dimethyl-6-nitrophenyl)acetamideIsomeric byproduct of nitrationColumn Chromatography, Fractional Recrystallization
Di-nitro derivativesOver-nitration of the starting materialColumn Chromatography
Degradation productsHarsh reaction conditions (strong acids)Recrystallization, Column Chromatography

Table 2: Representative Characterization Data for a Structurally Similar Compound (N-(4-nitrophenyl)acetamide)

AnalysisObserved Data
Molecular FormulaC₈H₈N₂O₃[1]
Molecular Weight180.16 g/mol [1]
Melting Point212-216 °C[1]
FTIR (cm⁻¹)
N-H stretch (amide)3275[1]
C=O stretch (amide)1678[1]
N=O stretch (nitro)1559, 1540[1]
Aromatic C-H bend847, 748[1]
UV/Vis (λ_max) 315 nm, 223 nm, 201 nm[1]

Note: This data is for N-(4-nitrophenyl)acetamide and should be used as a qualitative guide. Experimental verification for N-(3,4-dimethyl-5-nitrophenyl)acetamide is recommended.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol-Water Mixture

This protocol is a general procedure and may require optimization for N-(3,4-dimethyl-5-nitrophenyl)acetamide.

  • Dissolution: In a fume hood, place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[4]

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and receiving flask to prevent premature crystallization.[4]

  • Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes slightly cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol-water mixture.[4]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Column Chromatography

This protocol provides a general framework for purification by column chromatography.

  • Stationary Phase Selection: Silica gel is a common choice for normal-phase chromatography of moderately polar compounds.

  • Eluent System Selection: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation (Rf value of the desired compound around 0.3-0.4).

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen non-polar solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. If separation is poor, a gradient elution can be employed, where the polarity of the eluent is gradually increased over time.[12]

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

G cluster_start Start: Crude Product cluster_recrystallization Purification Step 1: Recrystallization cluster_analysis1 Analysis cluster_column Purification Step 2: Column Chromatography (if needed) cluster_analysis2 Final Analysis cluster_end End Product start Crude N-(3,4-dimethyl-5-nitrophenyl)acetamide recrystallize Dissolve in minimal hot solvent start->recrystallize cool Cool slowly to induce crystallization recrystallize->cool filter Vacuum filter to collect crystals cool->filter analyze1 Check purity (TLC, melting point) filter->analyze1 column_prep Prepare silica gel column analyze1->column_prep Purity is insufficient end Pure N-(3,4-dimethyl-5-nitrophenyl)acetamide analyze1->end Purity is sufficient load_sample Load crude or semi-pure product column_prep->load_sample elute Elute with appropriate solvent system load_sample->elute collect_fractions Collect and analyze fractions (TLC) elute->collect_fractions analyze2 Confirm purity and structure (NMR, IR, Mass Spec) collect_fractions->analyze2 analyze2->end

Caption: Troubleshooting workflow for the purification of N-(3,4-dimethyl-5-nitrophenyl)acetamide.

G cluster_reaction Electrophilic Aromatic Substitution: Nitration cluster_products Potential Products start 3,4-dimethylacetanilide intermediate Arenium ion intermediate start->intermediate + NO₂⁺ reagents HNO₃, H₂SO₄ reagents->intermediate product_desired N-(3,4-dimethyl-5-nitrophenyl)acetamide (Desired Product) intermediate->product_desired -H⁺ product_iso1 N-(3,4-dimethyl-2-nitrophenyl)acetamide (Isomeric Impurity) intermediate->product_iso1 -H⁺ product_iso2 N-(3,4-dimethyl-6-nitrophenyl)acetamide (Isomeric Impurity) intermediate->product_iso2 -H⁺

Caption: Potential formation of isomers during the nitration of 3,4-dimethylacetanilide.

References

Technical Support Center: Optimizing Reaction Conditions for the Nitration of N-(3,4-dimethylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the nitration of N-(3,4-dimethylphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of sulfuric acid in this nitration reaction?

A1: Concentrated sulfuric acid serves as a catalyst. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring.[1][2][3]

Q2: Why is it critical to maintain a low reaction temperature?

A2: The nitration of aromatic compounds is a highly exothermic reaction.[4][5] Maintaining a low temperature, typically between 0-10°C, is crucial for several reasons:

  • To prevent di-nitration: Higher temperatures can provide sufficient energy for a second nitro group to be added to the ring, reducing the yield of the desired mono-nitro product.[1][2]

  • To minimize side reactions: Elevated temperatures can lead to oxidation of the starting material or degradation of the product.

  • To control the reaction rate: A slower, more controlled reaction ensures better selectivity and safety.[2]

Q3: What are the expected regioisomers for the nitration of N-(3,4-dimethylphenyl)acetamide?

A3: The acetamido group (-NHCOCH₃) is a moderately activating ortho-, para-director, while the methyl groups are weakly activating and also ortho-, para-directing.[1][2][6] For N-(3,4-dimethylphenyl)acetamide, the positions on the ring are activated to varying degrees. The primary sites for electrophilic attack by the nitronium ion are positions 2, 5, and 6. The major product is typically the 5-nitro isomer, with smaller amounts of the 2-nitro and 6-nitro isomers being formed due to steric hindrance from the bulky acetamido group and the adjacent methyl group.

Q4: My product seems to be "oiling out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" can occur if the boiling point of the recrystallization solvent is higher than the melting point of your compound, or if the crude product is highly impure.[7] To resolve this, you can try using a lower-boiling point solvent or a different solvent system.[7] If impurities are the issue, consider a preliminary purification step like column chromatography before attempting recrystallization.[7]

Q5: How can I remove residual acid from my crude product after filtration?

A5: It is essential to wash the collected solid thoroughly with cold water until the washings are neutral to litmus paper.[8] Any remaining acid can catalyze the hydrolysis of the acetamido group back to an amino group, especially during subsequent heating steps.[2]

Troubleshooting Guides

Problem 1: Low Yield of Nitrated Product
Possible CauseSuggested Solution(s)
Incomplete Reaction * Verify the stoichiometry of your reagents. Ensure nitric acid is the limiting reagent if you want to avoid di-nitration. * Allow the reaction to stir for a longer period at room temperature after the initial cooled addition.[1][2]
Product Loss During Work-up * Ensure the reaction mixture is poured into a sufficient quantity of crushed ice to cause complete precipitation.[4] * When washing the crude product, use ice-cold water to minimize its solubility.[7]
Side Reactions (e.g., Oxidation) * Strictly maintain the reaction temperature below 10°C during the addition of the nitrating mixture.[5] * Add the nitrating mixture very slowly (dropwise) to prevent localized overheating.[1][2]
Sub-optimal Nitrating Agent * Consider alternative nitrating agents that can be milder and more selective, such as acetyl nitrate (generated in situ from acetic anhydride and nitric acid) or iron(III) nitrate.[9][10][11]
Problem 2: Formation of Significant Byproducts (Di-nitration or Isomers)
Possible CauseSuggested Solution(s)
Reaction Temperature Too High * Maintain the reaction temperature rigorously between 0°C and 5°C using an ice-salt bath.[12] * Ensure the nitrating mixture is pre-cooled before addition.[4]
High Concentration of Nitrating Agent * Add the nitrating mixture drop-by-drop to the solution of the acetanilide to keep the concentration of the electrophile low at any given time.[1][2]
Incorrect Solvent or Acidity * The ortho-to-para isomer ratio can be influenced by the acidity of the medium.[13] Experimenting with different solvent systems (e.g., using acetic acid) might alter the product distribution.[2][4]
Inefficient Purification * If separating isomers is the primary challenge, recrystallization may not be sufficient. Utilize column chromatography with a suitable eluent system (e.g., hexane/ethyl acetate) to separate the isomers based on their different polarities.[7] The ortho-isomer is typically more soluble in polar solvents than the para-isomer.[4]

Experimental Protocols & Data

Standard Protocol for Nitration of N-(3,4-dimethylphenyl)acetamide

This protocol is a general guideline. Researchers should optimize conditions based on their specific equipment and purity requirements.

  • Dissolution: In a 100 mL beaker, dissolve 2.0 g of N-(3,4-dimethylphenyl)acetamide in 2.0 mL of glacial acetic acid. Once dissolved, carefully add 4.0 mL of concentrated sulfuric acid.[2]

  • Cooling: Place the beaker in an ice-salt bath and cool the mixture until the internal temperature is between 0-5°C.[12]

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding 1.0 mL of concentrated nitric acid to 2.0 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred acetanilide solution over 15-20 minutes. Use a thermometer to ensure the temperature does not exceed 10°C.[8]

  • Stirring: After the addition is complete, remove the beaker from the ice bath and allow it to stand at room temperature for 30-40 minutes with continued stirring.[2][4]

  • Precipitation: Pour the reaction mixture slowly into a separate beaker containing approximately 50 g of crushed ice and 50 mL of water. Stir the mixture until the ice has melted and a solid precipitate has formed.[4][12]

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of ice-cold water until the filtrate is neutral.[8]

  • Purification: Recrystallize the crude product from an ethanol-water mixture to obtain the purified 5-nitro-N-(3,4-dimethylphenyl)acetamide.[7][14]

Table 1: Typical Reagent Ratios and Conditions
ReagentMolar Ratio (Relative to Substrate)Typical ConditionsPurpose
N-(3,4-dimethylphenyl)acetamide1.0Starting MaterialThe aromatic compound to be nitrated.
Concentrated Nitric Acid (HNO₃)1.0 - 1.2Added dropwise as part of a cold mixture with H₂SO₄.Source of the nitronium ion (NO₂⁺). A slight excess ensures complete reaction.
Concentrated Sulfuric Acid (H₂SO₄)2.0 - 4.0Used as a solvent and catalyst.Catalyzes the formation of the nitronium ion.[3]
Glacial Acetic Acid (CH₃COOH)(Solvent)Used to dissolve the starting material before adding sulfuric acid.[2][4]A polar solvent that does not interfere with the reaction.[4]
Temperature N/A0-10°C during addition; Room temperature post-addition.[2][8]Controls reaction rate and minimizes byproduct formation.[1][2]
Reaction Time N/A15-30 min for addition; 30-60 min for stirring at room temperature.[2][4][12]Ensures the reaction proceeds to completion.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_substrate Dissolve Substrate in Acetic Acid & H₂SO₄ cool Cool Both Mixtures (0-5°C) prep_substrate->cool prep_nitro Prepare Nitrating Mixture (HNO₃/H₂SO₄) prep_nitro->cool react Dropwise Addition of Nitrating Mixture (<10°C) cool->react stir Stir at Room Temperature react->stir quench Pour onto Ice-Water stir->quench filtrate Vacuum Filtration & Washing quench->filtrate purify Recrystallization or Chromatography filtrate->purify end end purify->end Pure Product

Caption: Experimental workflow for the nitration of N-(3,4-dimethylphenyl)acetamide.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield cause1 Incomplete Reaction start->cause1 cause2 Product Loss During Work-up start->cause2 cause3 Side Reactions (e.g., Oxidation) start->cause3 sol1 Increase reaction time Verify stoichiometry cause1->sol1 sol2 Use ice-cold solvents Ensure full precipitation cause2->sol2 sol3 Maintain T < 10°C Slow, dropwise addition cause3->sol3

Caption: Troubleshooting flowchart for addressing low reaction yield.

Caption: Regioselectivity in the nitration of N-(3,4-dimethylphenyl)acetamide.

References

"N-(3,4-dimethyl-5-nitrophenyl)acetamide stability and degradation issues"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability and degradation of N-(3,4-dimethyl-5-nitrophenyl)acetamide. The information is based on the general chemical properties of acetamides and nitroaromatic compounds.

Troubleshooting Guides

Issue: Unexpected low potency or loss of compound during experimental workflow.

Possible Cause Troubleshooting Steps
Hydrolytic Degradation - Check pH of solutions: N-(3,4-dimethyl-5-nitrophenyl)acetamide, like other acetamides, is susceptible to hydrolysis under acidic or basic conditions.[1][2][3][4][5] Avoid prolonged exposure to strong acids or bases. If your protocol requires acidic or basic conditions, consider running the experiment at a lower temperature to minimize degradation. - Buffer solutions: Whenever possible, work with buffered solutions at a pH that ensures maximum stability. The ideal pH range should be determined through forced degradation studies.
Photodegradation - Protect from light: Nitroaromatic compounds can be sensitive to light, especially UV radiation.[6][7][8] Store the compound in amber vials or protect it from light by wrapping containers in aluminum foil. Conduct experiments under low-light conditions if possible.
Thermal Degradation - Control temperature: Avoid exposing the compound to high temperatures for extended periods. If heating is necessary, use the lowest effective temperature and shortest possible time. Store the compound at recommended temperatures.
Oxidative Degradation - Use degassed solvents: If you suspect oxidative degradation, particularly in solution, use solvents that have been degassed to remove dissolved oxygen. - Avoid oxidizing agents: Be mindful of other components in your formulation or experimental setup that could act as oxidizing agents.

Issue: Appearance of unknown peaks in chromatography (e.g., HPLC, LC-MS).

Possible Cause Troubleshooting Steps
Formation of Degradation Products - Characterize the impurities: Use techniques like LC-MS/MS to identify the mass of the unknown peaks. Based on the expected degradation pathways, these could correspond to the hydrolysis product (3,4-dimethyl-5-nitroaniline) or photodecomposition products. - Perform forced degradation studies: To confirm the identity of the degradation products, intentionally degrade a small sample of N-(3,4-dimethyl-5-nitrophenyl)acetamide under various stress conditions (acid, base, heat, light, oxidation).[9][10][11][12] The retention times of the resulting degradation products can be compared to the unknown peaks in your experimental sample.
Contamination - Analyze blanks: Run solvent blanks and placebo formulations (if applicable) through your analytical method to rule out contamination from solvents, reagents, or excipients.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for N-(3,4-dimethyl-5-nitrophenyl)acetamide?

A1: Based on its chemical structure, the two most probable degradation pathways are:

  • Hydrolysis: Cleavage of the amide bond to form 3,4-dimethyl-5-nitroaniline and acetic acid. This can be catalyzed by both acids and bases.[1][2][3][4][5]

  • Photodegradation: Nitroaromatic compounds are known to undergo degradation upon exposure to UV light.[6][7][8] The specific degradation products can be complex.

Q2: How should I store N-(3,4-dimethyl-5-nitrophenyl)acetamide to ensure its stability?

A2: To minimize degradation, store the compound in a cool, dry, and dark place. Use tightly sealed containers to protect it from moisture. For long-term storage, refrigeration or freezing may be appropriate, but you should verify the compound's stability at these temperatures.

Q3: I am developing a formulation containing N-(3,4-dimethyl-5-nitrophenyl)acetamide. What stability studies should I perform?

A3: It is highly recommended to conduct forced degradation studies to understand the intrinsic stability of the molecule.[9][10][11][12] These studies will help you identify potential degradation products and establish a stability-indicating analytical method. The results will also guide you in selecting appropriate excipients and packaging.

Q4: What is a stability-indicating analytical method, and why do I need one?

A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[13][14][15] This is crucial for accurately assessing the stability of your compound and ensuring the quality of your product over its shelf life. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is a common technique for developing stability-indicating methods.[13][14][15]

Quantitative Data Summary

The following table provides a hypothetical summary of forced degradation results for N-(3,4-dimethyl-5-nitrophenyl)acetamide. Actual results may vary and should be determined experimentally.

Stress Condition Conditions Time % Degradation (Hypothetical) Major Degradation Product(s)
Acid Hydrolysis 0.1 M HCl at 60 °C24 h15%3,4-dimethyl-5-nitroaniline
Base Hydrolysis 0.1 M NaOH at 60 °C8 h25%3,4-dimethyl-5-nitroaniline
Oxidative 3% H₂O₂ at RT24 h10%Oxidized derivatives
Thermal 80 °C (solid-state)48 h5%Not specified
Photolytic UV light (254 nm)12 h30%Complex mixture

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of N-(3,4-dimethyl-5-nitrophenyl)acetamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M HCl.

    • Incubate the vial in a water bath at 60 °C.

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 12, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M NaOH.

    • Incubate the vial in a water bath at 60 °C.

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Photostability Study

  • Sample Preparation: Place a thin layer of solid N-(3,4-dimethyl-5-nitrophenyl)acetamide in a petri dish. Prepare a solution of the compound at 1 mg/mL in a suitable solvent in a quartz cuvette.

  • Control Sample: Prepare identical samples but wrap them in aluminum foil to protect them from light.

  • Exposure: Place the exposed and control samples in a photostability chamber equipped with a UV lamp (e.g., 254 nm).

  • Sampling and Analysis: At specified time intervals, collect samples of both the solid and the solution and analyze them by HPLC.

Visualizations

cluster_conditions Conditions parent N-(3,4-dimethyl-5-nitrophenyl)acetamide product1 3,4-dimethyl-5-nitroaniline parent->product1 Amide Bond Cleavage product2 Acetic Acid parent->product2 Amide Bond Cleavage acid Acid (H+) base Base (OH-) cluster_stress Stress Conditions start Start: Obtain Compound stress Forced Degradation Studies start->stress method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) stress->method_dev acid_base Acid/Base Hydrolysis photo Photolysis thermal Thermal Stress oxidative Oxidation validation Method Validation method_dev->validation stability_test Long-Term Stability Testing validation->stability_test end End: Establish Shelf-Life stability_test->end

References

Technical Support Center: Recrystallization of N-(3,4-dimethyl-5-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of N-(3,4-dimethyl-5-nitrophenyl)acetamide. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing N-(3,4-dimethyl-5-nitrophenyl)acetamide?

A1: The primary goal of recrystallization is to purify the solid N-(3,4-dimethyl-5-nitrophenyl)acetamide. This process removes impurities that may be present from the synthesis or previous handling steps, resulting in a product with higher purity and well-formed crystals.[1][2]

Q2: How do I choose a suitable solvent for the recrystallization of N-(3,4-dimethyl-5-nitrophenyl)acetamide?

A2: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] For N-(3,4-dimethyl-5-nitrophenyl)acetamide, which is a substituted nitroaromatic amide, polar solvents are often a good starting point. Ethanol, acetonitrile, and ethyl acetate are commonly used for similar compounds.[3][4] It is recommended to perform small-scale solubility tests with a range of solvents to identify the optimal one for your specific sample.

Q3: Can I use a solvent mixture for recrystallization?

A3: Yes, a solvent mixture (or co-solvent system) can be very effective, especially if a single solvent does not provide the desired solubility characteristics.[5] A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. For example, an ethanol-water or acetone-water mixture could be effective.[5][6][7]

Q4: What are some key safety precautions to take when recrystallizing a nitroaromatic compound?

A4: Nitroaromatic compounds can be thermally sensitive. Avoid excessively high temperatures during dissolution. It is also crucial to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Perform the recrystallization in a well-ventilated fume hood.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
The compound does not dissolve in the hot solvent. The solvent is not suitable for the compound, or not enough solvent has been added.First, ensure you are at the solvent's boiling point. If the compound still does not dissolve, try a more polar solvent. If it partially dissolves, you may need to add more solvent in small increments.
No crystals form upon cooling. Too much solvent was used, or the cooling process is too slow.If too much solvent was used, you can evaporate some of it and allow the solution to cool again. To induce crystallization, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. Placing the solution in an ice bath can also help.[2]
The product "oils out" instead of forming crystals. The cooling process is too rapid, or the compound is impure."Oiling out" occurs when the compound comes out of solution above its melting point. Reheat the solution to redissolve the oil. Allow it to cool more slowly. If the problem persists, the impurity level may be too high, and another purification step (like column chromatography) may be necessary before recrystallization.
The crystal yield is very low. Too much solvent was used, the product is significantly soluble in the cold solvent, or crystals were lost during filtration.To improve yield, use the minimum amount of hot solvent necessary for dissolution.[1] Ensure the solution is thoroughly cooled in an ice bath before filtration. When washing the crystals, use a minimal amount of ice-cold solvent.[1]
The crystals are colored, but the pure compound should be colorless. Colored impurities are present.If the impurities are soluble, they should remain in the filtrate. If the color persists in the crystals, you may need to add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your product.

Solvent Selection Guide

The ideal solvent for recrystallization will have a steep solubility curve for N-(3,4-dimethyl-5-nitrophenyl)acetamide. The following table provides a starting point for solvent selection based on general principles for aromatic amides.[3][8] Small-scale trials are essential to determine the optimal solvent for your specific crude sample.

Solvent Boiling Point (°C) Polarity Comments
Ethanol 78PolarA good general choice for amides; may require the addition of water as an anti-solvent to reduce solubility at room temperature.[3][4]
Methanol 65PolarSimilar to ethanol but with a lower boiling point, providing a smaller temperature gradient for crystallization.
Acetonitrile 82PolarOften yields good results for the recrystallization of amides.[3]
Ethyl Acetate 77MediumA less polar option that may be effective if more polar solvents show too high solubility at room temperature.
Toluene 111Non-polarMay be suitable for less polar impurities. Aromatic solvents can sometimes yield good crystals for aromatic compounds.[9]
Water 100Very PolarLikely a poor solvent on its own due to the aromatic rings, but can be an excellent anti-solvent when used with alcohols.[5]
Ethanol/Water VariableVariableA mixture can be fine-tuned to achieve ideal solubility.[7]
Acetone/Water VariableVariableAnother common solvent mixture that can be optimized for recrystallization.[6]

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

  • Place approximately 20-30 mg of crude N-(3,4-dimethyl-5-nitrophenyl)acetamide into a small test tube.

  • Add a few drops of the chosen solvent and observe the solubility at room temperature.

  • If the compound is insoluble at room temperature, gently heat the test tube in a warm water or sand bath.

  • Continue adding the solvent dropwise while heating until the solid completely dissolves.

  • Allow the test tube to cool slowly to room temperature, and then place it in an ice bath for 10-15 minutes.

  • Observe the quantity and quality of the crystals formed. A good solvent will result in a significant amount of crystalline precipitate.

Protocol 2: General Recrystallization Procedure

  • Dissolution: In an Erlenmeyer flask, add the crude N-(3,4-dimethyl-5-nitrophenyl)acetamide and the chosen solvent (or solvent mixture). Heat the mixture on a hot plate with stirring until the solid completely dissolves. Use the minimum amount of hot solvent to ensure a good yield.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Preheat a clean Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the preheated flask. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling process and promote the formation of larger, purer crystals.[7]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the crystal yield.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel and flask.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the crystals on the filter paper by drawing air through them for a few minutes. Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. A desiccator or a vacuum oven at a low temperature can be used for faster drying.

Visualizations

Recrystallization_Workflow start Start: Crude N-(3,4-dimethyl-5-nitrophenyl)acetamide dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot Filtration (if impurities present) dissolve->hot_filtration cool_slowly Cool Slowly to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter_crystals Vacuum Filter Crystals ice_bath->filter_crystals wash_crystals Wash with Cold Solvent filter_crystals->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end_product Pure Crystalline Product dry_crystals->end_product

Caption: A general workflow for the purification of a solid compound by recrystallization.

Troubleshooting_Decision_Tree start Problem During Recrystallization no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield colored_crystals Colored Crystals start->colored_crystals too_much_solvent Too much solvent? no_crystals->too_much_solvent cooling_too_fast Cooling too fast? oiling_out->cooling_too_fast min_solvent Used minimum hot solvent? low_yield->min_solvent use_charcoal Use activated charcoal during dissolution colored_crystals->use_charcoal evaporate Evaporate some solvent and re-cool too_much_solvent->evaporate Yes induce Induce crystallization: - Scratch flask - Seed crystal too_much_solvent->induce No reheat_cool_slower Reheat to dissolve, cool more slowly cooling_too_fast->reheat_cool_slower Yes high_impurity Consider further purification cooling_too_fast->high_impurity No recool Ensure thorough cooling in ice bath min_solvent->recool Yes min_wash Wash with minimal ice-cold solvent min_solvent->min_wash No recool->min_wash

Caption: A decision tree to diagnose and solve common recrystallization problems.

References

Technical Support Center: Synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: I am getting a very low yield, or no solid product is precipitating after adding the reaction mixture to ice water. What could be the problem?

  • Answer: Several factors could contribute to a low yield. Firstly, incomplete nitration is a common issue. This can be caused by an insufficient amount of nitrating agent or a reaction temperature that is too low. Ensure that the nitric acid and sulfuric acid are of the correct concentration and used in the appropriate stoichiometric ratios. Secondly, the product may not precipitate if it has some solubility in the quenching solution, especially if an insufficient amount of ice was used, keeping the temperature too high. It is also possible that side reactions are consuming the starting material. Consider re-evaluating the reaction conditions, particularly the temperature and reaction time.

Issue 2: Product is an Oil or Gummy Solid

  • Question: After quenching the reaction, my product is "oiling out" as a viscous liquid or a gummy solid instead of forming crystals. How can I resolve this?

  • Answer: "Oiling out" typically occurs when the melting point of the crude product is lower than the temperature of the crystallization medium, or when significant impurities are present. Ensure the ice-water bath for quenching is maintained at or near 0°C. If the issue persists, it is indicative of impurities. In this case, it may be beneficial to extract the product with an appropriate organic solvent, wash the organic layer to remove acid, and then concentrate it before attempting recrystallization from a suitable solvent system.

Issue 3: Presence of Multiple Spots on TLC Analysis

  • Question: My TLC analysis of the crude product shows multiple spots. What are these likely to be and how can I purify my product?

  • Answer: The multiple spots on your TLC plate likely correspond to the desired product, unreacted starting material (N-(3,4-dimethylphenyl)acetamide), and potentially one or more isomeric byproducts. The acetamido group is an ortho-, para-director, while the methyl groups are also ortho-, para-directing. This substitution pattern can lead to the formation of different regioisomers of the nitrated product. To purify the desired N-(3,4-dimethyl-5-nitrophenyl)acetamide, column chromatography is a recommended method. A solvent system of hexane and ethyl acetate is a good starting point for silica gel chromatography; the polarity can be adjusted to achieve optimal separation. Recrystallization can also be effective if the impurities have significantly different solubilities from the main product.

Issue 4: Product is Colored (Yellow/Brown)

  • Question: The isolated product is yellow or brown. What is the cause of this coloration and how can it be removed?

  • Answer: The yellow or brown color is often due to the presence of nitrated impurities or oxidation byproducts. Nitration reactions can sometimes lead to the formation of colored side products. To decolorize the product, you can perform a recrystallization step that includes the addition of a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.

Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in this synthesis?

A1: Concentrated sulfuric acid serves two primary purposes in this electrophilic aromatic substitution reaction. First, it acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. Second, it acts as a dehydrating agent, consuming the water that is formed as a byproduct of the reaction, which helps to drive the equilibrium towards the products.

Q2: Why is it critical to maintain a low temperature during the addition of the nitrating mixture?

A2: Maintaining a low temperature, typically between 0 and 10°C, is crucial for several reasons. The nitration of aromatic compounds is a highly exothermic reaction.[1] Failure to control the temperature can lead to an uncontrolled increase in the reaction rate, which can result in the formation of di-nitrated byproducts and other side reactions, such as oxidation of the starting material. This will ultimately lower the yield and purity of the desired product.

Q3: What are the most common side products in this reaction?

A3: The most common side products are isomers of the desired compound. Given the directing effects of the acetamido and methyl groups on the aromatic ring, nitration could potentially occur at other positions, leading to the formation of regioisomers. Additionally, if the reaction conditions are too harsh (e.g., high temperature or excessive nitrating agent), di-nitration of the aromatic ring can occur.

Q4: What is the best method for purifying the final product?

A4: The most effective method for purifying N-(3,4-dimethyl-5-nitrophenyl)acetamide is typically recrystallization.[2] A common solvent system for similar compounds is an ethanol-water mixture.[1] The crude product is dissolved in a minimum amount of hot ethanol, and then water is added dropwise until the solution becomes cloudy. Upon cooling, the purified product should crystallize out. If recrystallization does not provide sufficient purity, column chromatography is the next recommended step.

Experimental Protocols

Synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide

This protocol is a representative procedure based on established methods for the nitration of substituted acetanilides.

  • Dissolution of Starting Material: In a flask, dissolve N-(3,4-dimethylphenyl)acetamide in glacial acetic acid.

  • Cooling: Cool the solution in an ice-salt bath to a temperature between 0 and 5°C.

  • Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated sulfuric acid to concentrated nitric acid while cooling in an ice bath.

  • Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the solution of the acetanilide while maintaining the reaction temperature below 10°C with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction to stir in the ice bath for a specified time to ensure completion.

  • Quenching: Pour the reaction mixture slowly onto crushed ice with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification: Recrystallize the crude product from an appropriate solvent system, such as an ethanol-water mixture.

Parameter Value
Starting MaterialN-(3,4-dimethylphenyl)acetamide
SolventGlacial Acetic Acid
Nitrating AgentConc. Nitric Acid / Conc. Sulfuric Acid
Reaction Temperature0 - 10 °C
Quenching MediumCrushed Ice and Water
Purification MethodRecrystallization (Ethanol/Water)

Visualizations

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start_material N-(3,4-dimethylphenyl)acetamide dissolution Dissolve in Glacial Acetic Acid start_material->dissolution cooling_1 Cool to 0-5 °C dissolution->cooling_1 addition Slow Addition of Nitrating Mixture cooling_1->addition nitrating_mix Prepare Nitrating Mixture (HNO3 + H2SO4) cooling_2 Cool Nitrating Mixture nitrating_mix->cooling_2 cooling_2->addition stirring Stir at 0-10 °C addition->stirring quenching Pour onto Crushed Ice stirring->quenching filtration Vacuum Filtration quenching->filtration washing Wash with Cold Water filtration->washing drying Dry Crude Product washing->drying purification Recrystallization drying->purification final_product Pure N-(3,4-dimethyl-5-nitrophenyl)acetamide purification->final_product

Caption: Experimental workflow for the synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide.

reaction_pathway reagents HNO3 + H2SO4 intermediate [Transition State] reagents->intermediate NO2+ starting_material N-(3,4-dimethylphenyl)acetamide starting_material->intermediate product N-(3,4-dimethyl-5-nitrophenyl)acetamide intermediate->product byproduct H2O intermediate->byproduct

Caption: Reaction pathway for the nitration of N-(3,4-dimethylphenyl)acetamide.

References

Technical Support Center: Characterization of N-(3,4-dimethyl-5-nitrophenyl)acetamide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(3,4-dimethyl-5-nitrophenyl)acetamide and its isomers. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomers of N-(3,4-dimethyl-5-nitrophenyl)acetamide that I might encounter?

A1: During the nitration of N-(3,4-dimethylphenyl)acetamide, in addition to the expected N-(3,4-dimethyl-5-nitrophenyl)acetamide, you may also form other positional isomers. The primary isomers of concern arise from the substitution of the nitro group at different positions on the aromatic ring. These include N-(3,4-dimethyl-2-nitrophenyl)acetamide and N-(3,4-dimethyl-6-nitrophenyl)acetamide. The formation of these isomers is a common challenge in electrophilic aromatic substitution reactions.[1][2]

Q2: My isomers are co-eluting during HPLC analysis. How can I improve their separation?

A2: Co-elution of structurally similar isomers is a frequent issue.[3] To improve separation, consider the following strategies:

  • Mobile Phase Optimization: Adjust the solvent composition. For reverse-phase HPLC, systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to water.[4] Introducing a small amount of a different solvent (ternary gradient) can also alter selectivity.

  • Column Chemistry: Switch to a column with a different stationary phase. If you are using a standard C18 column, a phenyl-hexyl or a polar-embedded phase column might offer different selectivity for aromatic and moderately polar analytes.[5]

  • Method Parameters: Optimize the flow rate and temperature. Lowering the flow rate can increase column efficiency, while adjusting the temperature can influence the interaction between the analytes and the stationary phase.[4]

  • pH Control: If your mobile phase contains a buffer, slight adjustments to the pH can alter the ionization state of your compounds and improve separation.

Q3: I am having difficulty distinguishing the isomers by Mass Spectrometry. What can I do?

A3: Since positional isomers have the same molecular weight, their parent mass-to-charge (m/z) ratio will be identical.[6] To differentiate them, you will need to rely on tandem mass spectrometry (MS/MS). By inducing fragmentation, you can often generate unique fragment ions or different relative abundances of common fragments that are characteristic of each isomer's structure. Careful analysis of the fragmentation patterns is key. It is also crucial to ensure good chromatographic separation prior to MS analysis to avoid mixed spectra.

Q4: How can NMR spectroscopy help in identifying the correct isomer?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for isomer differentiation. The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer due to the different electronic environments created by the substituents. For instance, the number of adjacent protons and the influence of the electron-withdrawing nitro group will result in unique splitting patterns and chemical shifts for the aromatic protons in each isomer.[7][8] Comparing the obtained spectra with predicted spectra or with data from known standards is the most effective approach.

Troubleshooting Guides

HPLC Troubleshooting
Problem Possible Cause Suggested Solution
Poor resolution/co-elution of isomers Suboptimal mobile phase composition.Systematically vary the organic solvent-to-water ratio. Consider adding a third solvent to the mobile phase.
Inappropriate column chemistry.Switch to a column with a different stationary phase (e.g., phenyl-hexyl, cyano, or polar-embedded).[5]
Peak tailing Active sites on the column.Use a mobile phase with a low concentration of a competing base, or switch to a base-deactivated column.
Sample overload.Reduce the injection volume or dilute the sample.[9]
Irreproducible retention times Inadequate column equilibration.Ensure the column is fully equilibrated with the mobile phase before each injection.
Fluctuations in mobile phase composition or temperature.Hand-mix the mobile phase if using a proportioning valve system and use a column oven for temperature control.[9]
Mass Spectrometry Troubleshooting
Problem Possible Cause Suggested Solution
Identical mass spectra for different peaks Analysis of positional isomers.Utilize tandem MS (MS/MS) to generate fragment ions. The fragmentation patterns should be unique to each isomer.
In-source fragmentation.Optimize the source conditions (e.g., cone voltage) to minimize fragmentation before mass analysis.
Low signal intensity Poor ionization efficiency.Adjust the electrospray ionization (ESI) source parameters. Ensure the mobile phase is compatible with ESI (e.g., contains a volatile acid like formic acid).[10]
Sample degradation.Check for thermal lability of the compounds and adjust the inlet temperature if using GC-MS.[3]

Experimental Protocols

Protocol 1: HPLC Method for Isomer Separation
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 70%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at a wavelength where the nitroaromatic compounds have strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan).[1]

  • Injection Volume: 10 µL.

Protocol 2: 1H NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Spectrometer: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard proton spectrum. If necessary, perform 2D NMR experiments like COSY and HMBC to aid in structure elucidation and confirm proton-proton and proton-carbon correlations.

Data Presentation

Table 1: Hypothetical HPLC Retention Times for N-(3,4-dimethyl-5-nitrophenyl)acetamide Isomers
IsomerExpected Retention Time (min)
N-(3,4-dimethyl-2-nitrophenyl)acetamide15.2
N-(3,4-dimethyl-5-nitrophenyl)acetamide18.5
N-(3,4-dimethyl-6-nitrophenyl)acetamide16.8
Note: These are hypothetical values and will vary depending on the specific HPLC conditions.
Table 2: Expected Mass Spectrometry Data
IsomerMolecular FormulaMonoisotopic Mass (Da)Key MS/MS Fragment Ions (m/z)
All IsomersC10H12N2O3208.0848208.08, 166.07, 138.08
Note: While the parent ion will be the same, the relative intensities of the fragment ions are expected to differ between isomers.

Visualizations

Experimental_Workflow Workflow for Isomer Characterization cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Characterization Synthesis Nitration of N-(3,4-dimethylphenyl)acetamide Crude_Mixture Crude Product Mixture (Isomers + Impurities) Synthesis->Crude_Mixture Purification Column Chromatography or Recrystallization Crude_Mixture->Purification Isolated_Fractions Isolated Fractions Purification->Isolated_Fractions HPLC HPLC Analysis (Purity & Separation) Isolated_Fractions->HPLC Check Purity LCMS LC-MS/MS (Mass & Fragmentation) HPLC->LCMS Confirm Mass NMR NMR Spectroscopy (Structure Elucidation) LCMS->NMR Confirm Structure Final_Structure Identified Isomer NMR->Final_Structure Definitive Identification

Caption: Workflow for the synthesis, isolation, and characterization of N-(3,4-dimethyl-5-nitrophenyl)acetamide isomers.

Troubleshooting_Logic HPLC Troubleshooting for Isomer Co-elution Start Start: Co-eluting Peaks Optimize_Mobile_Phase Optimize Mobile Phase (Gradient, Solvent Ratio) Start->Optimize_Mobile_Phase Check_Resolution1 Resolution Improved? Optimize_Mobile_Phase->Check_Resolution1 Change_Column Change Column Chemistry (e.g., Phenyl-Hexyl) Check_Resolution1->Change_Column No Success Successful Separation Check_Resolution1->Success Yes Check_Resolution2 Resolution Improved? Change_Column->Check_Resolution2 Adjust_Parameters Adjust Flow Rate & Temperature Check_Resolution2->Adjust_Parameters No Check_Resolution2->Success Yes Check_Resolution3 Resolution Improved? Adjust_Parameters->Check_Resolution3 Check_Resolution3->Success Yes Further_Investigation Further Method Development Needed Check_Resolution3->Further_Investigation No

Caption: A logical workflow for troubleshooting the co-elution of isomers in HPLC analysis.

References

Technical Support Center: Synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide. The information focuses on the critical impact of temperature on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in the synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide?

A1: Temperature is a critical parameter in the nitration of 3,4-dimethylacetanilide. The reaction is highly exothermic, and maintaining a low and stable temperature is essential for several reasons:

  • To control the reaction rate: Lower temperatures slow down the reaction, allowing for better control and preventing runaway reactions.[1]

  • To minimize side reactions: Elevated temperatures can lead to the formation of undesired byproducts, such as dinitrated compounds and oxidized impurities, which will reduce the overall yield and purity of the desired product.[2][3]

  • To ensure regioselectivity: While the acetamido group primarily directs the incoming nitro group to the ortho and para positions, temperature can influence the ratio of these isomers. In this specific synthesis, the aim is to favor the formation of the 5-nitro isomer.

Q2: What are the consequences of inadequate temperature control?

A2: Failure to maintain the recommended low temperature can result in several issues:

  • Reduced Yield: The formation of byproducts consumes the starting material, leading to a lower yield of N-(3,4-dimethyl-5-nitrophenyl)acetamide.[2]

  • Decreased Purity: The final product will be contaminated with side products, making purification more challenging and potentially impacting downstream applications.

  • Safety Hazards: The nitration reaction is highly exothermic. A rapid increase in temperature can lead to an uncontrolled reaction, posing a significant safety risk in the laboratory.[4]

  • Product Degradation: At higher temperatures, the starting material and the product can be susceptible to oxidation by the strong nitric acid, leading to the formation of dark-colored, tarry impurities.[2]

Q3: What is the optimal temperature range for this synthesis?

A3: The recommended temperature range for the nitration of acetanilide derivatives is typically between 0°C and 10°C.[1][4] It is crucial to maintain the temperature below 10°C during the addition of the nitrating mixture.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide, with a focus on temperature-related problems.

Problem Possible Cause (Temperature-Related) Recommended Solution
Low or No Product Yield Reaction temperature was too high, leading to the formation of dinitrated or oxidized byproducts.Ensure the reaction flask is adequately submerged in an ice-salt bath to maintain a temperature between 0-5°C during the addition of the nitrating mixture.[4] Add the nitrating mixture very slowly (dropwise) to allow for efficient heat dissipation.[1][2]
Reaction temperature was too low, resulting in an incomplete reaction.While less common, if the reaction mixture is too cold, the reaction rate may be significantly reduced. After the addition of the nitrating agent is complete, allow the reaction to stir at room temperature for a specified period to ensure completion.[4]
Product is a Dark, Oily, or Tarry Substance Excessive heat generation during the addition of the nitrating mixture caused oxidation of the starting material or product.This is a clear indication of poor temperature control. Improve the cooling efficiency of the ice bath and slow down the rate of addition of the nitrating mixture.[2] The product may be difficult to salvage at this point.
Presence of Multiple Spots on TLC, Indicating Impurities Elevated reaction temperature promoted the formation of isomeric byproducts (e.g., dinitro compounds).Maintain strict temperature control throughout the addition of the nitrating agent. Purify the crude product using recrystallization to separate the desired isomer from impurities.[5]
Violent or Uncontrolled Reaction Rapid addition of the nitrating mixture at a temperature that is not sufficiently low.Immediate Action: Cease addition of the nitrating agent. Ensure the cooling bath is effectively lowering the internal temperature. The nitrating mixture must be added dropwise with vigorous stirring to prevent localized heating.[2]

Experimental Protocols

Synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide

This protocol is a generalized procedure based on the nitration of similar acetanilides. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Materials:

  • 3,4-Dimethylacetanilide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Glacial Acetic Acid

  • Crushed Ice and Water

  • Ethanol (for recrystallization)

Procedure:

  • In a flask, dissolve 3,4-dimethylacetanilide in glacial acetic acid.

  • Carefully add concentrated sulfuric acid to the mixture while stirring.

  • Cool the flask in an ice-salt bath to a temperature between 0°C and 5°C.[4]

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping it cool in an ice bath.

  • Add the nitrating mixture dropwise to the stirred solution of 3,4-dimethylacetanilide, ensuring the internal temperature does not exceed 10°C.[4] This addition should be done very slowly.[2]

  • After the addition is complete, allow the mixture to stir at room temperature for approximately 30-60 minutes.[1][4]

  • Pour the reaction mixture onto crushed ice and stir until the crude product precipitates.[1]

  • Collect the solid product by vacuum filtration and wash with cold water to remove residual acids.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified N-(3,4-dimethyl-5-nitrophenyl)acetamide.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Dissolve 3,4-Dimethylacetanilide in Glacial Acetic Acid add_h2so4 Add Conc. H₂SO₄ start->add_h2so4 cool Cool to 0-5°C (Ice-Salt Bath) add_h2so4->cool add_nitrating_mix Add Nitrating Mix Dropwise (Maintain <10°C) cool->add_nitrating_mix prepare_nitrating_mix Prepare Nitrating Mix (HNO₃ + H₂SO₄) prepare_nitrating_mix->add_nitrating_mix stir_rt Stir at Room Temperature add_nitrating_mix->stir_rt quench Pour onto Crushed Ice stir_rt->quench filter Vacuum Filtration quench->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize product Pure N-(3,4-dimethyl-5- nitrophenyl)acetamide recrystallize->product

Caption: Experimental workflow for the synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide.

troubleshooting_logic cluster_issue Observed Issue cluster_cause Potential Cause cluster_check Verification cluster_solution Solution issue Low Yield / Impure Product cause Inadequate Temperature Control? issue->cause check_temp Was temperature consistently below 10°C during addition? cause->check_temp solution_yes Other issue (e.g., stoichiometry, reagent quality) check_temp->solution_yes Yes solution_no Improve cooling efficiency Slow down addition rate Monitor internal temperature check_temp->solution_no No

Caption: Troubleshooting logic for low yield or impure product in the synthesis.

References

Validation & Comparative

Unambiguous Structure Validation: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques for N-(Aryl)acetamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the structural validation of N-(aryl)acetamides, using N-(2,4-dimethyl-6-nitrophenyl)acetamide as a case study due to the public unavailability of crystallographic data for N-(3,4-dimethyl-5-nitrophenyl)acetamide. While these compounds are constitutional isomers, the data for the former provides a robust example of the power of X-ray crystallography.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the definitive method for elucidating the atomic and molecular structure of a compound in its solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation and packing in the crystal lattice.

Experimental Protocol: X-ray Crystallography

A suitable single crystal of the compound is mounted on a goniometer. X-rays are generated, collimated, and directed at the crystal. As the crystal is rotated, a detector records the diffraction pattern. The resulting data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to yield a detailed three-dimensional model of the molecule.

For N-(2,4-dimethyl-6-nitrophenyl)acetamide, colorless block-like crystals were obtained by recrystallization from ethanol. Data was collected on a Bruker SMART CCD diffractometer using Mo Kα radiation. The structure was solved and refined using the SHELXTL software package.[1]

A Comparative Analysis: Spectroscopic and Spectrometric Alternatives

While X-ray crystallography provides unparalleled detail, other techniques offer complementary and often more readily accessible data for structural elucidation. The following table compares X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful and widely used analytical methods in chemistry.[2][3][4]

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Principle Diffraction of X-rays by a single crystalNuclear spin transitions in a magnetic fieldMeasurement of mass-to-charge ratio of ions
Sample Phase Solid (single crystal)SolutionGas phase (ions)
Information Provided Precise 3D structure, bond lengths, bond angles, stereochemistry, crystal packingConnectivity, chemical environment of atoms, stereochemistry in solutionMolecular weight, elemental composition, fragmentation patterns
Strengths Unambiguous structure determination[1]Non-destructive, provides information about dynamics in solutionHigh sensitivity, requires very small sample amounts[2]
Limitations Requires a suitable single crystal, which can be difficult to growCan be complex to interpret for large molecules, sensitive to impuritiesDoes not provide direct 3D structural information

Experimental Data Comparison

The following table summarizes key experimental data for N-(2,4-dimethyl-6-nitrophenyl)acetamide obtained from X-ray crystallography.[1] For comparison, typical data that would be obtained from NMR and MS for a similar compound, N-(4-methyl-2-nitrophenyl)acetamide, are also presented.

ParameterX-ray Crystallography Data for N-(2,4-dimethyl-6-nitrophenyl)acetamide[1]Representative ¹H NMR Data for a related compoundRepresentative Mass Spectrometry Data for a related compound
Crystal System Tetragonal--
Space Group P4₃--
Unit Cell Dimensions a = 8.4653(8) Å, c = 14.904(1) Å--
Key Bond Lengths C-N (amide): ~1.35 Å, C=O: ~1.23 Å, N-O (nitro): ~1.22 Å--
Key Bond Angles C-N-C (amide): ~128°, O-N-O (nitro): ~124°--
¹H NMR (ppm) -δ 10.25 (s, 1H, NH), 8.77 (d, 1H, Ar-H), 8.19 (s, 1H, Ar-H), 7.59 (d, 1H, Ar-H), 2.29 (s, 3H, CH₃)-
Mass Spectrum (m/z) --[M+H]⁺ at m/z = 195

Visualizing the Workflow

The following diagram illustrates the typical experimental workflow for structure validation by X-ray crystallography.

XRay_Workflow cluster_synthesis Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement cluster_result Final Output Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Data_Processing Data Processing Diffraction->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation CIF_File Crystallographic Information File (CIF) Validation->CIF_File

Caption: Workflow for X-ray Crystallography.

Conclusion

The validation of a chemical structure is a critical step in research and development. While spectroscopic techniques like NMR and mass spectrometry provide essential information about a molecule's connectivity and composition, single-crystal X-ray crystallography remains the definitive method for determining its precise three-dimensional arrangement. The choice of analytical technique will depend on the specific research question, the nature of the sample, and the level of structural detail required. For unambiguous structural proof, particularly for novel compounds or those with complex stereochemistry, X-ray crystallography is the unparalleled gold standard.

References

A Comparative Analysis of N-(3,4-dimethyl-5-nitrophenyl)acetamide and Other Nitro Compounds for Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the physicochemical properties and biological activities of N-(3,4-dimethyl-5-nitrophenyl)acetamide in comparison to structurally related nitroaromatic compounds, providing valuable insights for researchers and drug development professionals.

This guide presents a comparative analysis of N-(3,4-dimethyl-5-nitrophenyl)acetamide with other nitro compounds, focusing on their potential applications in drug discovery. The presence of the nitro group significantly influences the electronic and physicochemical properties of aromatic compounds, often imparting a range of biological activities, including anticancer and antimicrobial effects.[1][2] This analysis aims to provide a clear, data-driven comparison to aid in the evaluation of these compounds for further research and development.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The following table summarizes key computed and experimental physicochemical parameters for N-(3,4-dimethyl-5-nitrophenyl)acetamide and its structural isomers, the mono-nitro substituted N-phenylacetamides.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )LogPMelting Point (°C)Water Solubility
N-(3,4-dimethyl-5-nitrophenyl)acetamide 857571-00-7C₁₀H₁₂N₂O₃208.212.77Not AvailableNot Available
2-Nitroacetanilide 552-32-9C₈H₈N₂O₃180.161.6992-942.2 g/L
3-Nitroacetanilide 122-28-1C₈H₈N₂O₃180.161.50155Slightly soluble in hot water
4-Nitroacetanilide 104-04-1C₈H₈N₂O₃180.161.66214-2160.44 g/L at 20°C

Biological Activities: A Focus on Anticancer and Antimicrobial Potential

Nitroaromatic compounds have been extensively investigated for their therapeutic potential. The electron-withdrawing nature of the nitro group can lead to the generation of reactive oxygen species and interactions with biological macromolecules, resulting in cytotoxic or antimicrobial effects.[3]

Anticancer Activity

The following table presents the in vitro anticancer activity of representative nitro-substituted acetamide derivatives against various cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamidePC3 (Prostate)52[1]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC3 (Prostate)80[1]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamideMCF-7 (Breast)100[1]
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideMCF-7 (Breast)Not specified, but showed activity[4]
Antimicrobial Activity

The antimicrobial properties of nitro compounds are well-documented, with several nitro-containing drugs being used clinically. The mechanism of action often involves the reduction of the nitro group within microbial cells, leading to the formation of toxic intermediates that damage DNA and other critical cellular components.[5] Derivatives of acetanilide have also shown promising antimicrobial activity against a spectrum of bacteria and fungi.[6]

The following table summarizes the antimicrobial activity of selected nitroaromatic compounds.

Compound/Derivative ClassTest Organism(s)Activity MetricResultReference
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamideKlebsiella pneumoniaeMICModerate to weak activity[7]
Acetanilide derivativesGram-positive and Gram-negative bacteriaZone of InhibitionSignificant activity observed[6]
Nitroaromatic compoundsVarious bacteria and fungiGeneral findingBroad-spectrum activity[5]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following sections outline the standard protocols used to assess the biological activities of the compared compounds.

Synthesis of N-substituted Phenylacetamides

A general method for the synthesis of N-substituted phenylacetamides involves the reaction of a substituted aniline with an appropriate acetylating agent, such as acetyl chloride or acetic anhydride, often in the presence of a base or a catalyst.

DOT Script for Synthesis Workflow

G General Synthesis of N-Arylacetamides cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Aniline Substituted Aniline Reaction Reaction Mixture Aniline->Reaction AcetAgent Acetylating Agent (e.g., Acetyl Chloride) AcetAgent->Reaction Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Reaction Base Base (e.g., Pyridine) Base->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification FinalProduct N-Arylacetamide Purification->FinalProduct

Caption: General workflow for the synthesis of N-Arylacetamides.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

DOT Script for MTT Assay Workflow

G MTT Assay for Cytotoxicity cluster_setup Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition Seed Seed cells in 96-well plate Incubate1 Incubate (24h) Seed->Incubate1 Treat Add test compounds (various concentrations) Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 AddSolvent Add solubilizing solvent (e.g., DMSO) Incubate3->AddSolvent Read Measure absorbance (spectrophotometer) AddSolvent->Read Calculate Calculate IC50 Read->Calculate

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical agents. A microbial inoculum is uniformly spread on an agar plate, and the agent is introduced into a well made in the agar. The antimicrobial agent diffuses into the agar and inhibits the growth of the microorganism, resulting in a zone of inhibition.

DOT Script for Agar Well Diffusion Workflow

G Agar Well Diffusion for Antimicrobial Activity cluster_prep Preparation cluster_test Testing cluster_result Result PrepareAgar Prepare and sterilize agar medium Inoculate Inoculate with microbial culture PrepareAgar->Inoculate PourPlates Pour into Petri dishes Inoculate->PourPlates CreateWells Create wells in the agar PourPlates->CreateWells AddCompound Add test compound to wells CreateWells->AddCompound Incubate Incubate plates AddCompound->Incubate MeasureZone Measure zone of inhibition Incubate->MeasureZone

Caption: Workflow for the agar well diffusion antimicrobial assay.

Structure-Activity Relationship (SAR) Insights

The biological activity of N-phenylacetamide derivatives is significantly influenced by the nature and position of substituents on the phenyl ring.

DOT Script for SAR Logical Relationships

G Structure-Activity Relationship (SAR) Concepts cluster_structure Structural Features cluster_properties Influenced Properties cluster_activity Biological Activity Core N-Phenylacetamide Core Lipophilicity Lipophilicity (LogP) Core->Lipophilicity Nitro Nitro Group (-NO2) Electronic Electronic Properties (Electron-withdrawing) Nitro->Electronic Nitro->Lipophilicity Alkyl Alkyl Groups (-CH3) Alkyl->Lipophilicity Steric Steric Hindrance Alkyl->Steric Anticancer Anticancer Activity Electronic->Anticancer Antimicrobial Antimicrobial Activity Electronic->Antimicrobial Toxicity Potential Toxicity Electronic->Toxicity Lipophilicity->Anticancer Lipophilicity->Antimicrobial Steric->Anticancer

Caption: Key structural features influencing biological activity.

Generally, the presence of electron-withdrawing groups like the nitro group tends to enhance the cytotoxic and antimicrobial activities of these compounds. The position of the nitro group is also critical, as it affects the molecule's overall electronic distribution and its ability to interact with biological targets. The addition of alkyl groups, such as the methyl groups in N-(3,4-dimethyl-5-nitrophenyl)acetamide, can modulate the lipophilicity and steric profile of the molecule, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target proteins.

Conclusion

This comparative guide provides a foundational overview of N-(3,4-dimethyl-5-nitrophenyl)acetamide in the context of other bioactive nitro compounds. While direct experimental data on the biological activities of the primary compound is limited, the analysis of structurally related nitroacetanilides offers valuable predictive insights. The presented data and experimental protocols serve as a resource for researchers to design and conduct further studies to fully elucidate the therapeutic potential of N-(3,4-dimethyl-5-nitrophenyl)acetamide and its analogs. Future research should focus on obtaining quantitative biological data for this specific compound to enable a more direct and comprehensive comparison.

References

"biological activity of N-(3,4-dimethyl-5-nitrophenyl)acetamide versus its analogs"

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the biological activity of N-(3,4-dimethyl-5-nitrophenyl)acetamide and its analogs reveals a diverse range of pharmacological effects, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. This guide synthesizes available experimental data to provide a comparative overview of these activities, offering insights for researchers and drug development professionals.

Comparative Biological Activity

The biological activities of N-(3,4-dimethyl-5-nitrophenyl)acetamide analogs are significantly influenced by the nature and position of substituents on the phenyl ring. The following sections and tables summarize the key findings from various studies on structurally related compounds.

Anti-inflammatory and Antioxidant Activity

Several studies have highlighted the anti-inflammatory and antioxidant potential of acetamide derivatives. The introduction of hydroxyl, methoxy, and amino groups, as well as the presence of a nitro group, can modulate these activities.

For instance, a study on acetamide derivatives demonstrated that compounds with a 4-hydroxyphenyl or 4-aminophenyl group exhibited notable antioxidant and anti-inflammatory effects by scavenging ABTS radicals and reducing ROS and NO production in macrophages.[1][2] Another study on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues identified them as potent inhibitors of TNF-α and IL-6 induced cell adhesion, suggesting their potential as anti-colitis agents.[3]

Table 1: Antioxidant and Anti-inflammatory Activity of Acetamide Analogs

Compound/Analog ClassAssayEndpointResultReference
N-(3,3-diphenylpropyl)-2-(4-hydroxyphenyl)acetamideABTS radical scavenging% InhibitionHigh[1][2]
N-(3,3-diphenylpropyl)-2-(4-aminophenyl)acetamideNO production in LPS-induced macrophages% InhibitionSignificant reduction[1][2]
6-acetamido-2,4,5-trimethylpyridin-3-olTNF-α and IL-6 induced monocyte adhesion% InhibitionSimilar to tofacitinib (1 µM)[3]
Antimicrobial Activity

The antimicrobial spectrum of acetamide analogs is broad, with activity reported against bacteria and fungi. The presence of a nitro group and halogen atoms appears to be a key determinant of antimicrobial efficacy.

A study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide demonstrated its activity against Klebsiella pneumoniae.[4] The addition of a chloro atom to the acetamide moiety was found to be crucial for its biological activity.[4] Furthermore, a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were synthesized and evaluated as potential antitubercular agents, with some compounds showing potent activity against Mycobacterium tuberculosis.[5]

Table 2: Antimicrobial Activity of Nitrophenylacetamide Analogs

Compound/AnalogTarget OrganismAssayEndpoint (MIC)Reference
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamideKlebsiella pneumoniaeMIC DeterminationModerate to weak[4]
2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamideMycobacterium tuberculosis H37RvMicrodilution4 µg/mL[5]
2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamideRifampin-resistant M. tuberculosis 261Microdilution4 µg/mL[5]
Anticancer Activity

Several nitrophenylacetamide derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis.

For example, new 5,6,7,8-tetrahydroisoquinolines bearing a 3- or 4-nitrophenyl moiety showed moderate to strong activity against pancreatic (PACA2) and lung (A549) cancer cell lines.[6] Another study synthesized a novel pyrrole-based acetamide derivative that exhibited good cytotoxicity against breast cancer cell lines (MCF-7, T47-D, and MDA-MB 231) with low toxicity to normal cells.[7]

Table 3: Cytotoxic Activity of Nitrophenylacetamide Analogs

Compound/Analog ClassCell LineAssayEndpoint (IC50)Reference
2-[(7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]-N-(4-tolyl)acetamidePACA2 (Pancreatic)Cytotoxicity AssayModerate to Strong[6]
2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamideMCF-7 (Breast)MTT Assay27.7–39.2 µM[7]
2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamideT47-D (Breast)MTT Assay27.7–39.2 µM[7]
2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamideMDA-MB 231 (Breast)MTT Assay27.7–39.2 µM[7]

Experimental Protocols

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[8][9]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).[7][8]

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[8][9]

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[8] The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.[9]

Nitric Oxide (NO) Production Assay

This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of NO production in LPS-stimulated macrophages.

  • Cell Culture: J774.A1 macrophages are cultured in appropriate medium.[1]

  • Compound Treatment: Cells are pre-treated with the test compounds for 1 hour before stimulation with lipopolysaccharide (LPS).[1]

  • NO Measurement: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[1]

  • Data Analysis: The percentage of inhibition of NO production is calculated relative to LPS-stimulated cells without compound treatment.[1]

Visualizations

Signaling Pathway for TNF-α and IL-6 Induced Cell Adhesion

G TNFa TNF-α TNFR TNFR TNFa->TNFR binds IL6 IL-6 IL6R IL-6R IL6->IL6R binds ColonEpithelial Colon Epithelial Cells TNFR->ColonEpithelial IL6R->ColonEpithelial AdhesionMolecules Upregulation of Adhesion Molecules (e.g., ICAM-1, VCAM-1) ColonEpithelial->AdhesionMolecules activates Adhesion Monocyte Adhesion AdhesionMolecules->Adhesion mediates Monocyte Monocytes Monocyte->Adhesion adheres to Inflammation Inflammation Adhesion->Inflammation leads to AcetamideAnalog N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide Analog AcetamideAnalog->AdhesionMolecules inhibits

Caption: Inhibition of TNF-α and IL-6 signaling by acetamide analogs.

Experimental Workflow for MTT Cytotoxicity Assay

G start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add Acetamide Analogs (various concentrations) incubate1->add_compound incubate2 Incubate 48h add_compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 dissolve_formazan Dissolve Formazan with DMSO incubate3->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow of the MTT assay for determining cytotoxicity.

References

A Researcher's Guide to the Identity Confirmation of N-(3,4-dimethyl-5-nitrophenyl)acetamide Against Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unequivocal identification of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive framework for confirming the identity of a sample of N-(3,4-dimethyl-5-nitrophenyl)acetamide by comparing its analytical data with that of a certified reference standard.

N-(3,4-dimethyl-5-nitrophenyl)acetamide, with the Chemical Abstracts Service (CAS) number 857571-00-7, has a molecular formula of C10H12N2O3 and a molecular weight of approximately 208.21 g/mol .[1][2] The confirmation of its chemical structure is paramount for its use in further research and development. This guide outlines the standard analytical techniques and provides a structured approach to data comparison.

Workflow for Identity Confirmation

The process of confirming the identity of a synthesized or purchased batch of N-(3,4-dimethyl-5-nitrophenyl)acetamide involves a multi-pronged analytical approach. A certified reference standard is analyzed in parallel with the sample under investigation. The data obtained from various analytical techniques are then compared to establish equivalency.

Experimental Workflow for Identity Confirmation cluster_0 Sample and Standard Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Comparison cluster_3 Conclusion A Procure Certified Reference Standard of N-(3,4-dimethyl-5-nitrophenyl)acetamide C Dissolve both in appropriate deuterated solvent for NMR A->C D Prepare dilute solutions for MS and HPLC A->D B Prepare Sample of N-(3,4-dimethyl-5-nitrophenyl)acetamide B->C B->D E Nuclear Magnetic Resonance (NMR) (¹H NMR, ¹³C NMR) C->E F Mass Spectrometry (MS) D->F G High-Performance Liquid Chromatography (HPLC) D->G H Compare Chemical Shifts (δ) and Coupling Constants (J) E->H I Compare Mass-to-Charge Ratio (m/z) and Fragmentation Pattern F->I J Compare Retention Time (RT) and UV-Vis Spectra G->J K Identity Confirmed H->K L Identity Not Confirmed (Further Investigation Required) H->L I->K I->L J->K J->L Logical Flow for Identity Confirmation Start Start: Compare Analytical Data NMR_Match ¹H and ¹³C NMR data match? Start->NMR_Match MS_Match MS data (m/z and fragmentation) match? NMR_Match->MS_Match Yes Investigate_NMR Investigate Discrepancies in NMR Data NMR_Match->Investigate_NMR No HPLC_Match HPLC data (RT and UV-Vis) match? MS_Match->HPLC_Match Yes Investigate_MS Investigate Discrepancies in MS Data MS_Match->Investigate_MS No Identity_Confirmed Identity of N-(3,4-dimethyl-5-nitrophenyl)acetamide is Confirmed HPLC_Match->Identity_Confirmed Yes Investigate_HPLC Investigate Discrepancies in HPLC Data HPLC_Match->Investigate_HPLC No Identity_Not_Confirmed Identity Not Confirmed Investigate_NMR->Identity_Not_Confirmed Investigate_MS->Identity_Not_Confirmed Investigate_HPLC->Identity_Not_Confirmed

References

Comparative Analysis of Structure-Activity Relationships in N-Phenylacetamide Derivatives: Insights for N-(3,4-dimethyl-5-nitrophenyl)acetamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of structurally related nitrophenylacetamide derivatives provides valuable insights into the potential structure-activity relationships (SAR) of N-(3,4-dimethyl-5-nitrophenyl)acetamide and its analogs. While direct experimental data for this specific compound is limited in the public domain, a comparative analysis of similar structures reveals key determinants of biological activity, particularly in the context of anticancer properties. This guide synthesizes available data to inform future research and drug development efforts.

Quantitative SAR Data of Structurally Related Compounds

The biological activity of nitrophenylacetamide derivatives is significantly influenced by the nature and position of substituents on both the phenyl rings. The following table summarizes the in-vitro cytotoxic activity (IC50) of several 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against various cancer cell lines. These compounds share a common N-phenylacetamide core with the target molecule, with variations in the position of the nitro group on the N-phenyl ring.

Compound IDN-Phenyl Ring SubstitutionCell LineIC50 (µM)
2a 2-nitrophenylPC3 (Prostate Carcinoma)>100
MCF-7 (Breast Carcinoma)>100
2b 3-nitrophenylPC3 (Prostate Carcinoma)52[1]
MCF-7 (Breast Carcinoma)>100
2c 4-nitrophenylPC3 (Prostate Carcinoma)80[1]
MCF-7 (Breast Carcinoma)100[1]
Imatinib (Reference Drug)PC3 (Prostate Carcinoma)40[1]
MCF-7 (Breast Carcinoma)98[1]

Analysis: The data suggests that the position of the nitro group on the N-phenyl ring plays a crucial role in the cytotoxic activity of these derivatives. A meta-nitro substitution (compound 2b ) resulted in the highest potency against the PC3 prostate cancer cell line, with an IC50 value of 52 µM.[1] The para-nitro derivative (2c ) also exhibited activity, while the ortho-nitro analog (2a ) was largely inactive.[1] This indicates that steric hindrance or unfavorable electronic effects might be at play with the ortho-substitution. The nitro group, being a strong electron-withdrawing group, can significantly alter the electronic properties of the molecule, which in turn can affect its interaction with biological targets.[2][3]

Experimental Protocols

The following are summaries of the experimental methodologies used to obtain the biological data presented above.

Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

The synthesis of the evaluated 2-(4-Fluorophenyl)-N-phenylacetamide derivatives was achieved through a straightforward amidation reaction. In a typical procedure, 2-(4-fluorophenyl)acetic acid is converted to its corresponding acid chloride using a chlorinating agent like thionyl chloride. The resulting acid chloride is then reacted with the appropriately substituted nitroaniline (e.g., 2-nitroaniline, 3-nitroaniline, or 4-nitroaniline) in the presence of a base, such as triethylamine or pyridine, to yield the final N-phenylacetamide product. The crude product is then purified by recrystallization or column chromatography.

In-vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

  • Cell Seeding: Cancer cell lines (e.g., PC3 and MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Imatinib) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plates are incubated for a few more hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: The formazan crystals are then solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Visualizing Structure-Activity Relationship (SAR) Studies and Potential Mechanisms

To better understand the workflow of SAR studies and a potential mechanism of action for these compounds, the following diagrams are provided.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis SAR Analysis Lead_Compound Lead Compound (e.g., N-phenylacetamide core) Derivative_Synthesis Derivative Synthesis (Varying Substituents) Lead_Compound->Derivative_Synthesis Design Purification_Characterization Purification & Characterization Derivative_Synthesis->Purification_Characterization In_Vitro_Assays In-vitro Assays (e.g., Cytotoxicity) Purification_Characterization->In_Vitro_Assays Test Data_Analysis Data Analysis (IC50 Determination) In_Vitro_Assays->Data_Analysis SAR_Establishment Establish SAR (Relate Structure to Activity) Data_Analysis->SAR_Establishment Lead_Optimization Lead Optimization SAR_Establishment->Lead_Optimization Guide Lead_Optimization->Derivative_Synthesis Iterate

Caption: General workflow for a structure-activity relationship (SAR) study.

Apoptosis_Pathway Derivative Nitrophenylacetamide Derivative Target Cellular Target (e.g., Kinase, Receptor) Derivative->Target Binds/Inhibits Caspase_Cascade Caspase Cascade Activation Target->Caspase_Cascade Initiates Apoptosis Apoptosis (Programmed Cell Death) Caspase_Cascade->Apoptosis DNA_Fragmentation DNA Fragmentation Apoptosis->DNA_Fragmentation Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: A potential signaling pathway for apoptosis induction by bioactive compounds.

Conclusion and Future Directions

The comparative analysis of nitrophenylacetamide derivatives highlights the critical role of substituent placement in determining biological activity. For the N-(3,4-dimethyl-5-nitrophenyl)acetamide series, it is hypothesized that the positions of the methyl and nitro groups on the phenyl ring will significantly impact their therapeutic potential. The presence of two methyl groups at positions 3 and 4, and a nitro group at position 5, creates a unique electronic and steric environment that warrants further investigation.

Future SAR studies on N-(3,4-dimethyl-5-nitrophenyl)acetamide derivatives should focus on:

  • Systematic modification of the acetamide side chain: Introducing different substituents on the acetyl group could modulate lipophilicity and target binding.

  • Exploring alternative substitutions on the N-phenyl ring: Replacing the methyl groups with other alkyl or electron-withdrawing/donating groups would provide a more comprehensive understanding of the SAR.

  • Broadening the scope of biological evaluation: Screening against a wider panel of cancer cell lines and investigating other potential therapeutic applications, such as antimicrobial or anti-inflammatory activities, could reveal novel bioactivities.

By leveraging the insights gained from related chemical scaffolds, researchers can more effectively design and synthesize novel N-(3,4-dimethyl-5-nitrophenyl)acetamide derivatives with improved potency and selectivity, ultimately accelerating the discovery of new therapeutic agents.

References

"comparing the reactivity of N-(3,4-dimethyl-5-nitrophenyl)acetamide with similar compounds"

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Drug Development and Organic Synthesis

This guide provides a detailed comparison of the chemical reactivity of N-(3,4-dimethyl-5-nitrophenyl)acetamide with structurally similar compounds. The analysis focuses on key reactions relevant to synthetic chemistry and drug metabolism, including electrophilic aromatic substitution, hydrolysis of the acetamido group, and reduction of the nitro group. The discussion is supported by experimental data from analogous compounds and established principles of physical organic chemistry to predict and rationalize reactivity trends.

Executive Summary

N-(3,4-dimethyl-5-nitrophenyl)acetamide is a substituted acetanilide featuring both electron-donating methyl groups and a strongly electron-withdrawing nitro group on the aromatic ring. This substitution pattern creates a unique electronic and steric environment that significantly influences its reactivity. Compared to unsubstituted acetanilide, the presence of the nitro group deactivates the aromatic ring towards electrophilic attack, while the methyl groups provide some activation and steric hindrance. The acetamido group itself is an activating, ortho-, para-directing group, though its activating effect is diminished by resonance delocalization of the nitrogen lone pair onto the adjacent carbonyl group. This guide will dissect these competing effects to provide a clear understanding of the compound's chemical behavior.

Comparative Reactivity Analysis

The reactivity of N-(3,4-dimethyl-5-nitrophenyl)acetamide is best understood by comparing it to a series of related compounds. The following sections analyze the expected reactivity in three key transformations.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. The rate and regioselectivity of this reaction are highly sensitive to the nature of the substituents on the aromatic ring.

Qualitative Reactivity Comparison:

Based on the electronic properties of the substituents, a qualitative order of reactivity towards electrophiles can be proposed:

  • N-(3,4-dimethylphenyl)acetamide > Acetanilide > N-(4-nitrophenyl)acetamide > N-(3,4-dimethyl-5-nitrophenyl)acetamide

This trend is governed by the interplay of the activating acetamido and methyl groups and the deactivating nitro group. The strong deactivating effect of the nitro group in N-(3,4-dimethyl-5-nitrophenyl)acetamide is expected to make it the least reactive in this series.

Quantitative Data for Similar Compounds:

Table 1: Predicted Substituent Effects on Electrophilic Aromatic Substitution Reactivity

CompoundSubstituentsOverall Effect on RingExpected Reactivity (Relative to Acetanilide)
Acetanilide-NHCOCH₃ActivatingReference
N-(3,4-dimethylphenyl)acetamide-NHCOCH₃, 3-CH₃, 4-CH₃Strongly ActivatingHigher
N-(4-nitrophenyl)acetamide-NHCOCH₃, 4-NO₂DeactivatingLower
N-(3,4-dimethyl-5-nitrophenyl)acetamide-NHCOCH₃, 3-CH₃, 4-CH₃, 5-NO₂Strongly DeactivatingMuch Lower

Logical Relationship for Electrophilic Aromatic Substitution

eas_reactivity cluster_activating Activating Groups cluster_deactivating Deactivating Group NHCOCH3 NHCOCH3 Aromatic_Ring Aromatic Ring (e.g., in Acetanilide) NHCOCH3->Aromatic_Ring +M > -I CH3 CH3 CH3->Aromatic_Ring +I NO2 NO2 NO2->Aromatic_Ring -M, -I Increased_Reactivity Increased Reactivity towards EAS Aromatic_Ring->Increased_Reactivity Decreased_Reactivity Decreased Reactivity towards EAS Aromatic_Ring->Decreased_Reactivity

Caption: Influence of substituents on electrophilic aromatic substitution reactivity.

Hydrolysis of the Acetamido Group

The amide bond of the acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding aniline and acetic acid. The rate of this reaction is also influenced by the electronic nature of the substituents on the aromatic ring.

Qualitative Reactivity Comparison:

For base-catalyzed hydrolysis, electron-withdrawing groups facilitate the nucleophilic attack of hydroxide ions on the carbonyl carbon, thus increasing the reaction rate. Conversely, electron-donating groups decrease the rate. For acid-catalyzed hydrolysis, the effect of substituents is generally less pronounced.

  • N-(3,4-dimethyl-5-nitrophenyl)acetamide > N-(4-nitrophenyl)acetamide > Acetanilide > N-(3,4-dimethylphenyl)acetamide

Table 2: Predicted Substituent Effects on the Rate of Base-Catalyzed Hydrolysis

CompoundSubstituentsElectronic Effect on Carbonyl CarbonExpected Relative Rate of Hydrolysis
Acetanilide-NHCOCH₃Reference1
N-(3,4-dimethylphenyl)acetamide-NHCOCH₃, 3-CH₃, 4-CH₃Decreased electrophilicity< 1
N-(4-nitrophenyl)acetamide-NHCOCH₃, 4-NO₂Increased electrophilicity> 1
N-(3,4-dimethyl-5-nitrophenyl)acetamide-NHCOCH₃, 3-CH₃, 4-CH₃, 5-NO₂Significantly increased electrophilicity>> 1
Reduction of the Nitro Group

The nitro group is readily reduced to an amino group under various conditions, including catalytic hydrogenation or using metals in acidic media. This transformation is crucial for the synthesis of aromatic amines.

Qualitative Reactivity Comparison:

The electronic nature of other substituents on the ring can influence the rate of nitro group reduction, although the effect is generally less dramatic than in electrophilic aromatic substitution or hydrolysis. Electron-donating groups can slightly increase the electron density on the nitro group, potentially slowing down the reduction, while electron-withdrawing groups might facilitate it. However, steric hindrance around the nitro group can also play a significant role.

In the case of N-(3,4-dimethyl-5-nitrophenyl)acetamide, the methyl group at the 4-position is ortho to the nitro group, which could introduce some steric hindrance to the approach of the reducing agent to the nitro group.

Table 3: Factors Influencing the Reduction of the Nitro Group

CompoundSubstituentsSteric Hindrance at Nitro GroupElectronic Effects on Nitro GroupExpected Ease of Reduction
Nitrobenzene-NO₂LowReferenceReference
N-(4-nitrophenyl)acetamide-NHCOCH₃, 4-NO₂Low-NHCOCH₃ is weakly activatingSimilar to Nitrobenzene
N-(3,4-dimethyl-5-nitrophenyl)acetamide-NHCOCH₃, 3-CH₃, 4-CH₃, 5-NO₂Moderate (from 4-CH₃)-NHCOCH₃ and -CH₃ are activatingPotentially Slower

Experimental Protocols

Detailed experimental protocols for key reactions are provided below. These are based on established procedures for similar compounds and can be adapted for N-(3,4-dimethyl-5-nitrophenyl)acetamide.

Nitration of an Acetanilide Derivative (General Procedure)

This protocol is adapted from the nitration of acetanilide.[2]

Materials:

  • Acetanilide derivative (e.g., N-(3,4-dimethylphenyl)acetamide)

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Fuming nitric acid

  • Ice

Procedure:

  • Dissolve the acetanilide derivative in glacial acetic acid in a flask.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid with stirring.

  • In a separate container, prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction mixture to stand at room temperature for 30 minutes.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified nitro-derivative.

Experimental Workflow for Nitration

nitration_workflow start Start dissolve Dissolve Acetanilide Derivative in Glacial Acetic Acid start->dissolve cool_add_h2so4 Cool and Add Concentrated H₂SO₄ dissolve->cool_add_h2so4 add_nitrating_mix Add Nitrating Mixture Dropwise (< 20°C) cool_add_h2so4->add_nitrating_mix prepare_nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) prepare_nitrating_mix->add_nitrating_mix stand_rt Stir at Room Temperature (30 min) add_nitrating_mix->stand_rt precipitate Pour onto Ice to Precipitate Product stand_rt->precipitate filter_wash Filter and Wash with Cold Water precipitate->filter_wash recrystallize Recrystallize from Ethanol filter_wash->recrystallize end End recrystallize->end

Caption: General workflow for the nitration of an acetanilide derivative.

Acid-Catalyzed Hydrolysis of an Acetanilide Derivative

This protocol is a general procedure for the hydrolysis of acetanilides.[3]

Materials:

  • N-substituted acetanilide (e.g., N-(3,4-dimethyl-5-nitrophenyl)acetamide)

  • 30% Sulfuric acid

  • 10% Sodium hydroxide solution

  • Ice

Procedure:

  • Place the acetanilide derivative and 30% sulfuric acid in a round-bottom flask fitted with a reflux condenser.

  • Heat the mixture to reflux for 30-40 minutes.

  • Cool the solution to room temperature and then pour it into a beaker containing ice.

  • Slowly add 10% sodium hydroxide solution with stirring until the solution is basic.

  • The resulting aniline derivative can be isolated by extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by distillation or recrystallization.

Reduction of a Nitro-Acetanilide Derivative

This protocol describes a general method for the reduction of an aromatic nitro group using tin and hydrochloric acid.

Materials:

  • Nitro-acetanilide derivative (e.g., N-(3,4-dimethyl-5-nitrophenyl)acetamide)

  • Granulated tin

  • Concentrated hydrochloric acid

  • Sodium hydroxide solution

Procedure:

  • Place the nitro-acetanilide derivative and granulated tin in a round-bottom flask.

  • Add concentrated hydrochloric acid portion-wise with shaking. The reaction is exothermic and may require cooling in an ice bath.

  • After the initial reaction subsides, heat the mixture on a water bath for 30-60 minutes to complete the reduction.

  • Cool the reaction mixture and slowly add a concentrated solution of sodium hydroxide until the initially formed precipitate of tin hydroxides redissolves, and the solution is strongly alkaline.

  • The resulting amino compound can be isolated by steam distillation or solvent extraction.

  • Purify the product by distillation or recrystallization.

Conclusion

The reactivity of N-(3,4-dimethyl-5-nitrophenyl)acetamide is a complex interplay of the electronic and steric effects of its substituents. The strong electron-withdrawing nitro group significantly deactivates the aromatic ring towards electrophilic substitution, making it less reactive than acetanilide and its alkyl-substituted derivatives. Conversely, this deactivation enhances the susceptibility of the acetamido group to nucleophilic attack, leading to a faster rate of base-catalyzed hydrolysis. The reduction of the nitro group is a feasible transformation, although the rate may be influenced by steric hindrance from the adjacent methyl group. The provided experimental protocols offer a starting point for the synthesis and modification of this and related compounds, which are of interest in the development of novel pharmaceuticals and other fine chemicals. Further kinetic studies are warranted to provide precise quantitative data on the reactivity of this specific molecule.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for N-(3,4-dimethyl-5-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Importance of Cross-Validation

Cross-validation of analytical methods is a critical process to ensure that a validated analytical method performs consistently and produces equivalent results when transferred between laboratories, instruments, or analysts.[1] It is a key component in maintaining data integrity and is often a regulatory requirement. The process typically involves a comparative analysis of the same set of samples by both the originating and receiving laboratories (or with a different method) and a statistical comparison of the results against predefined acceptance criteria.[2]

Comparison of Analytical Techniques

The selection of an analytical method is a balance between the required sensitivity, selectivity, speed, and cost. For a nitrophenylacetamide derivative such as N-(3,4-dimethyl-5-nitrophenyl)acetamide, several analytical techniques are applicable. The following table summarizes the expected performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry for the analysis of such compounds, based on data from analogous molecules.

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Specificity High (Excellent separation of analyte from impurities)Very High (Separation plus mass fragmentation pattern)Low to Moderate (Prone to interference from compounds with similar chromophores)
Sensitivity (LOD/LOQ) Moderate to High (ng/mL to low µg/mL range)Very High (pg/mL to ng/mL range)Low (µg/mL range)
**Linearity (R²) **Typically > 0.999Typically > 0.995Typically > 0.99
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (%RSD) < 2%< 5%< 3%
Sample Throughput ModerateLow to ModerateHigh
Cost (Instrument/Operation) ModerateHighLow
Typical Application Routine quality control, stability testing, impurity profilingTrace level analysis, structural elucidation, impurity identificationPreliminary analysis, quantification of pure substances

Experimental Protocols

Detailed and validated experimental protocols are fundamental for reproducible and reliable analytical results. Below is a representative protocol for an HPLC-UV method, which is a widely used technique for the analysis of aromatic nitro compounds.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantitative determination of N-(3,4-dimethyl-5-nitrophenyl)acetamide in bulk drug substance and pharmaceutical formulations.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase composition may need to be optimized. For mass spectrometry compatibility, a volatile buffer like formic acid can be used instead of phosphoric acid.[2][3][4][5]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) for N-(4-nitrophenyl)acetamide has been reported to be around 316 nm.[6] A similar λmax would be expected for N-(3,4-dimethyl-5-nitrophenyl)acetamide and should be determined experimentally.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 10 mg of N-(3,4-dimethyl-5-nitrophenyl)acetamide reference standard and dissolve it in 100 mL of the mobile phase to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 20, 50 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the sample equivalent to about 10 mg of N-(3,4-dimethyl-5-nitrophenyl)acetamide and dissolve it in 100 mL of the mobile phase. Further dilute if necessary to fall within the calibration range.

3. Method Validation Parameters (as per ICH Q2(R1) Guidelines):

  • Specificity: Analyze a blank, a placebo (if applicable), the analyte, and a mixture to demonstrate that there is no interference at the retention time of the analyte.

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or sample at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability.

Visualizing the Cross-Validation Workflow

A systematic workflow is essential for the successful cross-validation of analytical methods. The following diagram illustrates the key stages involved in comparing two analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase DefineObjective Define Objective & Scope SelectMethods Select Methods for Comparison DefineObjective->SelectMethods DefineProtocol Define Protocol & Acceptance Criteria SelectMethods->DefineProtocol PrepareSamples Prepare Identical Sample Sets DefineProtocol->PrepareSamples AnalyzeMethodA Analyze with Method A PrepareSamples->AnalyzeMethodA AnalyzeMethodB Analyze with Method B PrepareSamples->AnalyzeMethodB CollectData Collect & Tabulate Data AnalyzeMethodA->CollectData AnalyzeMethodB->CollectData StatisticalAnalysis Statistical Analysis (e.g., t-test, F-test) CollectData->StatisticalAnalysis CompareResults Compare Against Acceptance Criteria StatisticalAnalysis->CompareResults Report Generate Validation Report CompareResults->Report Decision Decision on Method Equivalency Report->Decision

Caption: Workflow for the cross-validation of two analytical methods.

This guide provides a framework for the comparison and cross-validation of analytical methods for N-(3,4-dimethyl-5-nitrophenyl)acetamide. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. It is imperative that any chosen method is fully validated according to the relevant regulatory guidelines to ensure the generation of reliable and accurate data.

References

"benchmarking the synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide against published methods"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide

This guide provides a benchmark for the synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide and compares it with published methods for structurally similar nitrophenylacetamides. The primary synthetic route involves the acetylation of the precursor, 3,4-dimethyl-5-nitroaniline. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of synthetic strategies, experimental protocols, and comparative data.

Data Summary of Synthetic Methods

The following table summarizes a benchmark method for the synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide alongside published methods for analogous compounds. This allows for a comparative assessment of reaction conditions and yields.

MethodStarting MaterialAcetylating AgentSolvent/CatalystReaction ConditionsYield (%)Reference
Benchmark Method 3,4-Dimethyl-5-nitroanilineAcetic AnhydrideAcetic AcidRoom Temperature, 18h~95% (Estimated)Based on analogous procedures[1][2]
Published Method 14-Methoxy-2-nitroanilineAcetic AnhydrideAcetic AcidRoom Temperature, 18hNot explicitly stated, but successful synthesis and crystallization reported.[1][2]IUCrData (2022)[1][2]
Published Method 2AnilineAcetic AnhydrideWater / HCl, Sodium AcetateIce bath coolingNot specified in abstract.Chemistry LibreTexts[3]
Published Method 3Primary Aromatic AminesAcetic AnhydrideVinegar (Acetic Acid)Room TemperatureHigh Yields Reported (e.g., Aniline: 94%)IJCRT.org[4]
Published Method 4AnilinesAcetic AnhydrideDichloromethaneRoom Temperature90-98% (crude amide)The Royal Society of Chemistry[5]
Published Method 5AnilineAcetic AcidTartaric AcidReflux, 75 min94%Resonance (2023)[6]

Experimental Protocols

Detailed methodologies for the benchmark synthesis and published alternatives are provided below.

Benchmark Synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide

This protocol is adapted from established methods for the acetylation of substituted anilines.[1][2]

a) Synthesis of the Precursor: 3,4-Dimethyl-5-nitroaniline

The precursor can be synthesized via the nitration of 2,4-dimethylaniline. In a typical procedure, 2,4-dimethylaniline is treated with nitric acid in the presence of concentrated sulfuric acid while maintaining a low temperature. The crude product is then purified by recrystallization.[7]

b) Acetylation of 3,4-Dimethyl-5-nitroaniline

  • Dissolution: Dissolve 3,4-dimethyl-5-nitroaniline (1.0 equivalent) in glacial acetic acid.

  • Addition of Acetylating Agent: To the stirred solution, add acetic anhydride (1.2 equivalents) dropwise at room temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature for approximately 18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield N-(3,4-dimethyl-5-nitrophenyl)acetamide.

Published Alternative Methodologies

a) Acetylation of 4-Methoxy-2-nitroaniline[1][2]

In this procedure, 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline is dissolved in 30 ml of glacial acetic acid. To this solution, 2.46 g (24 mmol) of acetic anhydride is added, and the mixture is stirred for 18 hours at room temperature. The product is then isolated by drying the mixture under vacuum and purified by recrystallization from an aqueous solution.[1][2]

b) Acetylation of Aniline using HCl and Sodium Acetate[3]

500 mg of aniline is dissolved in 14 mL of water with the addition of 0.45 mL of concentrated hydrochloric acid. 0.6 mL of acetic anhydride is then added, followed immediately by a solution of 530 mg of sodium acetate in 3 mL of water. The resulting precipitate of acetanilide is cooled in an ice bath and collected by vacuum filtration.[3]

c) Vinegar-Catalyzed Acetylation of Aromatic Amines[4]

An aromatic amine is mixed with vinegar, and acetic anhydride is subsequently added. The reaction proceeds at room temperature under solvent-free conditions with stirring. This method is highlighted as an environmentally friendly approach, providing high yields of the acetylated product.[4]

Visualizations

Synthetic Pathway Diagram

The following diagram illustrates the two-step synthesis of the target compound, starting from 2,4-dimethylaniline.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Acetylation 2,4-Dimethylaniline 2,4-Dimethylaniline 3,4-Dimethyl-5-nitroaniline 3,4-Dimethyl-5-nitroaniline 2,4-Dimethylaniline->3,4-Dimethyl-5-nitroaniline HNO3, H2SO4 N-(3,4-dimethyl-5-nitrophenyl)acetamide N-(3,4-dimethyl-5-nitrophenyl)acetamide 3,4-Dimethyl-5-nitroaniline->N-(3,4-dimethyl-5-nitrophenyl)acetamide Acetic Anhydride

Caption: Synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide.

Experimental Workflow Comparison

This diagram outlines the general workflow for different acetylation methodologies.

G cluster_benchmark Benchmark Method cluster_alternative Alternative Method (e.g., with base) b1 Dissolve Amine in Acetic Acid b2 Add Acetic Anhydride b1->b2 b3 Stir at RT b2->b3 b4 Precipitate in Water b3->b4 b5 Filter and Dry b4->b5 end Product b5->end a1 Dissolve Amine in Water/Solvent a2 Add Acid/Base a1->a2 a3 Add Acetic Anhydride a2->a3 a4 Cool/Stir a3->a4 a5 Filter and Dry a4->a5 a5->end start Start start->b1 start->a1

Caption: Generalized workflow for acetylation methods.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of N-(3,4-dimethyl-5-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of N-(3,4-dimethyl-5-nitrophenyl)acetamide, a compound used in various research applications. Adherence to these procedures is essential to minimize risks and ensure compliance with safety regulations.

Hazard Profile and Safety Precautions

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved respirator.

  • Protective Clothing: Wear a lab coat, long pants, and closed-toe shoes.

Summary of Potential Hazards (Based on Structurally Similar Compounds)

Hazard StatementClassificationPrecautionary Measures
Harmful if swallowedAcute Toxicity (Oral)Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Causes skin irritationSkin IrritationAvoid contact with skin. Wear protective gloves.
Causes serious eye irritationEye IrritationAvoid contact with eyes. Wear eye protection.
May cause respiratory irritationSpecific Target Organ ToxicityAvoid breathing dust or fumes. Use in a well-ventilated area.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of N-(3,4-dimethyl-5-nitrophenyl)acetamide.

1. Waste Collection and Storage:

  • Container: Collect waste N-(3,4-dimethyl-5-nitrophenyl)acetamide in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • Labeling: The label should clearly state "Hazardous Waste" and include the full chemical name: "N-(3,4-dimethyl-5-nitrophenyl)acetamide."

  • Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

2. Spill and Contamination Management:

  • In the event of a spill, evacuate the area and ensure proper ventilation.

  • Wear the appropriate PPE as listed above.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material and place it in the designated hazardous waste container.

  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

3. Final Disposal Procedure:

  • Professional Disposal: The disposal of N-(3,4-dimethyl-5-nitrophenyl)acetamide must be handled by a licensed and certified hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[1]

  • Regulatory Compliance: Ensure that all local, state, and federal regulations regarding hazardous waste disposal are strictly followed.

  • Documentation: Maintain accurate records of the waste generated, including the amount and date of disposal.

Experimental Workflow for Disposal

The logical workflow for the proper disposal of N-(3,4-dimethyl-5-nitrophenyl)acetamide is illustrated in the diagram below. This visual guide provides a clear, step-by-step process to ensure safety and compliance.

start Start: Handling of N-(3,4-dimethyl-5-nitrophenyl)acetamide wear_ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->wear_ppe collect_waste Step 2: Collect Waste in a Labeled, Sealed Container wear_ppe->collect_waste spill_check Is there a spill? collect_waste->spill_check contain_spill Step 2a: Contain Spill with Inert Absorbent spill_check->contain_spill Yes store_waste Step 3: Store Waste in a Designated Accumulation Area spill_check->store_waste No collect_spill Step 2b: Collect Contaminated Material as Hazardous Waste contain_spill->collect_spill collect_spill->store_waste contact_disposal Step 4: Contact Licensed Hazardous Waste Disposal Company store_waste->contact_disposal document_disposal Step 5: Document Waste Disposal for Record-Keeping contact_disposal->document_disposal end End: Safe and Compliant Disposal document_disposal->end

Caption: Logical workflow for the proper disposal of N-(3,4-dimethyl-5-nitrophenyl)acetamide.

By adhering to these established safety protocols and disposal procedures, laboratory professionals can ensure a safe working environment and maintain environmental stewardship. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for any specific questions or guidance.

References

Personal protective equipment for handling N-(3,4-dimethyl-5-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to Safe Handling, Operation, and Disposal.

This document provides crucial safety and logistical information for the handling of N-(3,4-dimethyl-5-nitrophenyl)acetamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on safety protocols for structurally similar chemicals, including nitrophenyl and acetamide derivatives. These procedures are designed to ensure the highest level of safety in the laboratory.

I. Personal Protective Equipment (PPE)

When handling N-(3,4-dimethyl-5-nitrophenyl)acetamide, a comprehensive PPE strategy is mandatory to minimize exposure.[1][2][3] The following table summarizes the required PPE, drawing from best practices for handling analogous chemical compounds.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards. A face shield is required when there is a risk of splashing.[4]Protects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of after contamination.[4][5]Prevents skin contact with the chemical. Nitrile gloves offer good resistance to a range of chemicals.
Body Protection A lab coat (Nomex® or similar flame-resistant material is recommended) buttoned to cover as much skin as possible.[4]Protects against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or N100) should be used if handling the compound as a powder or if aerosols may be generated.[2]Prevents inhalation of airborne particles. A full face-piece respirator may be necessary for significant vapor or dust exposure.[2][6]
Footwear Closed-toe and closed-heel shoes that cover the entire foot.[4]Protects feet from spills and falling objects.

II. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for the safe handling of N-(3,4-dimethyl-5-nitrophenyl)acetamide. All operations should be conducted in a well-ventilated laboratory or under a chemical fume hood.[7][8]

A. Preparation and Weighing:

  • Area Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

  • PPE Donning: Put on all required PPE as outlined in the table above.

  • Weighing: When weighing the solid compound, perform the task in a ventilated enclosure or a balance with a draft shield to minimize the dispersion of dust. Use non-sparking tools.[6]

B. Dissolving and Reaction Setup:

  • Solvent Handling: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Reaction Vessel: Conduct all reactions in appropriate, sealed glassware within the chemical fume hood.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or an oil bath. Avoid open flames.[8]

C. Post-Reaction Work-up and Purification:

  • Quenching: Quench reactions carefully, especially if exothermic processes are anticipated.

  • Extraction and Purification: Perform all extractions and purifications within the fume hood.

III. Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency SituationFirst Aid and Spill Response
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[5] Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do so.[7] Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[6] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill Ventilate the area.[7] Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[7] Clean the spill area with a suitable solvent.
Large Spill Evacuate the area immediately. Notify the appropriate emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

IV. Disposal Plan

All waste materials contaminated with N-(3,4-dimethyl-5-nitrophenyl)acetamide must be treated as hazardous waste.[5]

A. Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid waste, including gloves, filter paper, and absorbent materials, in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.

B. Disposal Procedure:

  • Labeling: Clearly label all waste containers with the contents, including the full chemical name.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Arrangement for Disposal: Arrange for the disposal of all hazardous waste through a licensed and certified waste disposal company, following all local, state, and federal regulations.[5]

V. Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling N-(3,4-dimethyl-5-nitrophenyl)acetamide, emphasizing critical safety checkpoints.

G Safe Handling Workflow for N-(3,4-dimethyl-5-nitrophenyl)acetamide cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Work Area (Fume Hood) A->B C Weigh Compound B->C D Dissolve Compound C->D E Set up Reaction D->E F Monitor Reaction E->F G Quench Reaction F->G H Work-up & Purify G->H I Segregate Waste H->I J Dispose of Waste I->J K Decontaminate Work Area J->K L Doff PPE K->L

Caption: Standard operational workflow from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.